Gefarnate
説明
This compound has been investigated for the treatment and prevention of Stomach Ulcer, Duodenal Ulcer, and Cardio-cerebrovascular Disease.
A water insoluble terpene fatty acid used in the treatment of gastrointestinal ulcers; it facilitates the healing and function of mucosal tissue.
Structure
3D Structure
特性
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACYDRSPFRDHO-ROBAGEODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048636 | |
| Record name | Gefarnate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-77-4 | |
| Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefarnate [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gefarnate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gefarnate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gefarnate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEFARNATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gefarnate on Gastric Mucosa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gefarnate (B1671420), a synthetic isoprenoid derivative, exerts a multifaceted gastroprotective effect on the gastric mucosa, positioning it as a significant agent in the management of peptic ulcer disease and gastritis. Its mechanism of action is not centered on the inhibition of gastric acid secretion but rather on the potentiation of the mucosal defense systems. This technical guide elucidates the core mechanisms through which this compound preserves and restores gastric mucosal integrity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This compound's primary modes of action include the stimulation of mucus and bicarbonate secretion, enhancement of endogenous prostaglandin (B15479496) synthesis, particularly prostaglandin E2 (PGE2), and the induction of cytoprotective heat shock proteins (HSPs). Furthermore, it exhibits anti-inflammatory properties by reducing neutrophil infiltration and mitigating oxidative stress, while also promoting cellular repair and improving mucosal blood flow. This document provides a comprehensive technical overview for researchers and professionals engaged in the development of gastroprotective therapies.
Core Mechanisms of Action
This compound's gastroprotective effects are attributed to a synergistic combination of several mechanisms that collectively enhance the resilience of the gastric mucosa to injurious agents.
Enhancement of the Mucosal Barrier
This compound reinforces the primary defensive line of the stomach, the mucus-bicarbonate barrier. It stimulates the secretion of mucus, a viscous gel that acts as a physical shield against the corrosive gastric acid and pepsin[1]. This is complemented by an increase in bicarbonate secretion, which neutralizes acid at the epithelial cell surface, maintaining a near-neutral pH microenvironment.
Stimulation of Prostaglandin Synthesis
A pivotal aspect of this compound's mechanism is its ability to augment the synthesis of endogenous prostaglandins (B1171923), particularly PGE2[1]. Prostaglandins are crucial lipid compounds that regulate a multitude of protective functions within the gastric mucosa, including:
-
Stimulation of epithelial cell regeneration and repair[1].
This compound's action is believed to involve the upregulation of cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin biosynthesis pathway.
Anti-inflammatory and Antioxidant Effects
This compound mitigates inflammatory processes within the gastric mucosa. It has been shown to suppress the infiltration of neutrophils, a key cellular mediator of inflammation, thereby reducing the localized inflammatory response. This is often quantified by a decrease in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils. By curbing neutrophil accumulation, this compound also limits the release of reactive oxygen species (ROS) and subsequent oxidative stress, which are major contributors to mucosal damage.
Induction of Heat Shock Proteins (HSPs)
Emerging evidence suggests that this compound, similar to other gastroprotective agents like teprenone, can induce the expression of heat shock proteins (HSPs), particularly HSP70. HSPs function as molecular chaperones, protecting cellular proteins from denaturation and promoting their proper folding, especially under conditions of cellular stress. This induction of HSPs enhances the intrinsic ability of gastric epithelial cells to withstand damage from various insults.
Promotion of Cellular Repair and Proliferation
This compound actively contributes to the healing of damaged gastric mucosa by stimulating the proliferation and migration of epithelial cells[1]. This regenerative capacity is essential for the rapid restitution of the epithelial barrier following injury, a process that is also supported by the this compound-induced increase in mucosal blood flow, which ensures an adequate supply of nutrients and oxygen to the healing tissue[1].
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from clinical and preclinical studies investigating the effects of this compound.
Table 1: Clinical Efficacy of this compound in Gastric Ulcer Healing
| Study Type | Dosage | Duration | Key Finding | Reference |
| Double-blind, placebo-controlled trial | 50 mg, four times daily | 5 weeks | Mean percentage reduction in ulcer size: 70.4% with this compound vs. 27.8% with placebo (p < 0.05). | [4] |
| Long-term controlled therapeutic trial | 600 mg daily | 1 year | Persistent ulcer healing in 10 out of 11 male patients treated with this compound, compared to 4 out of 11 on placebo. | [5] |
Table 2: Effects of this compound on Gastric Mucosal Parameters (Preclinical Data)
| Parameter | Animal Model | Dosage | Key Finding | Reference |
| Mucus Content | Rats with C48/80-induced gastric lesions | 50, 100, or 200 mg/kg | Dose-dependent attenuation of the decrease in adherent mucus and hexosamine content. | |
| Neutrophil Infiltration (Myeloperoxidase Activity) | Rats with C48/80-induced gastric lesions | 50, 100, or 200 mg/kg | Dose-dependent attenuation of the increase in myeloperoxidase activity. | |
| Prostaglandin E2 Levels | Rats subjected to water-immersion stress | Not specified | Maintained PGE2 levels, inhibiting the reduction induced by stress. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Quantification of Gastric Mucus using Alcian Blue Staining
Objective: To quantify the amount of mucus on the gastric mucosal surface.
Materials:
-
0.1% Alcian blue 8GX solution in 0.16 M sucrose (B13894), buffered with 0.05 M sodium acetate (B1210297) (pH 5.8)
-
0.5 M MgCl2
-
Spectrophotometer
Procedure:
-
Excise the stomach and wash gently with saline.
-
Open the stomach along the greater curvature and lay it flat.
-
Immerse the gastric tissue in the Alcian blue solution for 2 hours.
-
Remove the tissue and wash twice with 0.16 M sucrose for 15 and 45 minutes to remove non-complexed dye.
-
Transfer the tissue to a solution of 0.5 M MgCl2 and incubate for 2 hours to extract the Alcian blue bound to the mucus.
-
Centrifuge the resulting blue solution.
-
Measure the absorbance of the supernatant at a wavelength of 620 nm.
-
Quantify the amount of Alcian blue (and thus mucus) by comparing the absorbance to a standard curve of known Alcian blue concentrations.
Measurement of Myeloperoxidase (MPO) Activity
Objective: To quantify neutrophil infiltration in the gastric mucosa by measuring the activity of MPO.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine hydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize weighed gastric mucosal samples in potassium phosphate buffer containing 0.5% HTAB.
-
Freeze-thaw the homogenate three times to ensure complete cell lysis and enzyme release.
-
Centrifuge the homogenate at 12,000 g for 15 minutes at 4°C.
-
To a cuvette, add the supernatant, potassium phosphate buffer, and a solution of o-dianisidine hydrochloride.
-
Initiate the reaction by adding a dilute solution of hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over a 2-minute period using a spectrophotometer.
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
Western Blot Analysis of Heat Shock Protein 70 (HSP70)
Objective: To detect and quantify the expression of HSP70 in gastric epithelial cells.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against HSP70
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cultured gastric epithelial cells or homogenized gastric tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
After further washing, apply a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Radioimmunoassay (RIA) for Prostaglandin E2 (PGE2)
Objective: To quantify the concentration of PGE2 in gastric mucosal tissue.
Materials:
-
Homogenization buffer
-
Organic solvent (e.g., ethanol (B145695) or ethyl acetate) for extraction
-
PGE2 standard
-
Anti-PGE2 antibody
-
Radiolabeled PGE2 (e.g., ³H-PGE2)
-
Scintillation fluid and counter
Procedure:
-
Homogenize gastric mucosal samples in an appropriate buffer.
-
Extract prostaglandins from the homogenate using an organic solvent.
-
Evaporate the organic solvent and reconstitute the extract in assay buffer.
-
Set up a competitive binding assay in which a known amount of radiolabeled PGE2 competes with the unlabeled PGE2 in the sample or standard for binding to a limited amount of anti-PGE2 antibody.
-
After incubation, separate the antibody-bound PGE2 from the free PGE2 (e.g., using a precipitating antibody or charcoal).
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
Construct a standard curve using known concentrations of PGE2 and determine the concentration of PGE2 in the samples by interpolation.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: Overview of this compound's Multifaceted Mechanism of Action.
Caption: this compound's Stimulation of the Prostaglandin Synthesis Pathway.
Caption: Experimental Workflow for Myeloperoxidase (MPO) Activity Assay.
Conclusion
This compound operates through a sophisticated and multi-pronged mechanism to protect the gastric mucosa and promote the healing of ulcers. By enhancing the natural defensive barriers, stimulating the production of protective prostaglandins and heat shock proteins, mitigating inflammation and oxidative stress, and fostering cellular regeneration, this compound offers a comprehensive approach to gastric cytoprotection. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for the scientific community to further explore and leverage the therapeutic potential of this compound and similar gastroprotective agents. This in-depth understanding of its core mechanisms is crucial for the continued development of effective treatments for gastric mucosal diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double blind trial of this compound and placebo in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Gefarnate's Role in Prostaglandin E2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefarnate (B1671420), a synthetic isoprenoid, is a gastroprotective agent widely used in the treatment of gastritis and gastric ulcers. Its therapeutic efficacy is significantly attributed to its ability to enhance the mucosal defense mechanisms of the stomach. A core component of this protective action is the modulation of prostaglandin (B15479496) E2 (PGE2) synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in PGE2 synthesis, supported by available experimental data. It details the involved signaling pathways, summarizes quantitative findings, and outlines the experimental protocols used in key studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the cytoprotective effects of this compound and similar compounds.
Introduction
The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, and external irritants) and defensive mechanisms. Prostaglandins (B1171923), particularly PGE2, are crucial endogenous mediators that bolster these defenses. They achieve this by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and promoting epithelial cell proliferation and repair.[1]
This compound's primary mechanism of action is centered on its ability to stimulate the synthesis of these protective prostaglandins, with a pronounced effect on PGE2 levels.[1] This document will explore the intricacies of this process, from the enzymatic pathways to the cellular responses.
The Prostaglandin E2 Synthesis Pathway
Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2 (PLA2), cyclooxygenase (COX), and prostaglandin E synthase (PGES).
-
Phospholipase A2 (PLA2): This enzyme initiates the pathway by liberating arachidonic acid from the cell membrane phospholipids.
-
Cyclooxygenase (COX): Arachidonic acid is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX enzymes. There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues, including the gastric mucosa, and is responsible for the baseline production of prostaglandins that maintain homeostasis.[2]
-
COX-2: This isoform is typically induced by inflammatory stimuli, growth factors, and other physiological signals. It plays a significant role in both inflammation and the maintenance of mucosal defense under certain conditions.[2][3]
-
-
Prostaglandin E Synthase (PGES): PGH2 is subsequently isomerized to PGE2 by the action of specific prostaglandin E synthases.
This compound is believed to exert its influence by upregulating the expression and/or activity of the COX enzymes, leading to an increased production of PGH2 and, consequently, PGE2.
This compound's Effect on Prostaglandin E2 Synthesis: Quantitative Data
While several studies qualitatively confirm that this compound increases or maintains PGE2 levels in the gastric mucosa, precise quantitative dose-response data is limited in the publicly available literature. The following tables summarize the available data on this compound's effects from in vivo and in vitro studies.
Table 1: In Vivo Studies on the Effect of this compound on Gastric Mucosa
| Species | Model | This compound Dose | Outcome | Reference |
| Rat | Water-immersion stress | Not specified (subcutaneous injection) | Maintained PGI2 and PGE2 levels, reducing ulcer index. | [4] |
| Rat | Cimetidine-induced prostaglandin reduction | 100 mg/kg (s.c.) twice a day for 7 days | Inhibited the cimetidine-induced reduction of prostacyclin and PGE2. Did not increase prostaglandins above normal levels in controls. | [5] |
| Rat | Compound 48/80-induced gastric lesions | 50, 100, or 200 mg/kg (oral) | Dose-dependently reduced progressive gastric mucosal lesions. | [6] |
| Human | Chronic erosive gastritis | 300 mg daily for six weeks | A significant increase in mucosal prostaglandins was observed. | [7] |
Table 2: In Vitro Studies on the Effect of this compound
No specific quantitative data on the direct effect of this compound on PGE2 synthesis in cultured gastric cells was found in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for studying this compound's effect on PGE2 synthesis.
Experimental Protocols
The following are generalized protocols based on methodologies commonly cited in the literature for studying the effects of compounds like this compound on PGE2 synthesis.
In Vivo Animal Studies
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Gastric lesions can be induced through various methods, including water-immersion restraint stress, or administration of necrotizing agents like ethanol (B145695) or nonsteroidal anti-inflammatory drugs (NSAIDs).
-
This compound Administration: this compound is typically administered orally or subcutaneously at various doses (e.g., 50, 100, 200 mg/kg) prior to or after the induction of gastric injury. A vehicle control group (e.g., saline or a suspension vehicle) is essential.
-
Tissue Collection and Preparation: At a predetermined time point, animals are euthanized, and the stomachs are excised. The gastric mucosa is scraped, weighed, and homogenized in a buffer (e.g., phosphate-buffered saline) for subsequent analysis.
-
PGE2 Measurement (Radioimmunoassay - RIA):
-
Extraction: Prostaglandins are extracted from the tissue homogenate using an organic solvent (e.g., ethyl acetate).
-
Assay: The extracted sample is incubated with a specific antibody against PGE2 and a known amount of radiolabeled PGE2 (e.g., [³H]-PGE2).
-
Separation and Counting: The antibody-bound fraction is separated from the free fraction (e.g., using dextran-coated charcoal). The radioactivity of the bound fraction is measured using a scintillation counter.
-
Quantification: The concentration of PGE2 in the sample is determined by comparing its ability to displace the radiolabeled PGE2 from the antibody with a standard curve generated using known concentrations of unlabeled PGE2.
-
In Vitro Cell Culture Studies
-
Cell Culture: Primary cultures of gastric mucosal cells or established gastric epithelial cell lines (e.g., AGS, NCI-N87) are used. Cells are grown to confluence in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Cells are treated with varying concentrations of this compound for different time periods. A vehicle control is included.
-
Sample Collection: The cell culture supernatant is collected to measure secreted PGE2. The cells are lysed to extract total RNA or protein for gene and protein expression analysis.
-
PGE2 Measurement (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) is a common alternative to RIA for in vitro studies. This involves a competitive binding assay on a microplate coated with a PGE2 antibody, with detection via a colorimetric substrate.
-
COX-2 Expression Analysis:
-
Quantitative PCR (qPCR): Total RNA is reverse-transcribed to cDNA, and the expression of the COX-2 gene (PTGS2) is quantified using specific primers and a fluorescent probe or dye (e.g., SYBR Green). Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blot: Total protein is separated by SDS-PAGE, transferred to a membrane, and probed with a specific primary antibody against COX-2. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Discussion and Future Directions
The available evidence strongly supports the role of this compound in promoting gastric mucosal defense through the stimulation of PGE2 synthesis. The upregulation of the COX pathway appears to be a key mechanism in this process. However, a notable gap in the current literature is the lack of comprehensive quantitative data directly correlating this compound dosage with PGE2 production and COX-2 expression levels in gastric mucosal cells.
Future research should focus on:
-
Dose-response studies: Conducting detailed in vitro and in vivo studies to quantify the dose-dependent effects of this compound on PGE2 synthesis and the expression of COX-1 and COX-2.
-
Molecular mechanism clarification: Investigating the specific signaling pathways upstream of COX-2 that are activated by this compound. This could involve examining the role of transcription factors such as NF-κB and AP-1.
-
Translational studies: Correlating the findings from preclinical models with clinical data to better understand the therapeutic window and efficacy of this compound in human patients.
Conclusion
This compound's gastroprotective effects are intrinsically linked to its ability to enhance the synthesis of prostaglandin E2 in the gastric mucosa. This is primarily achieved through the modulation of the cyclooxygenase pathway. While the qualitative relationship is well-established, further quantitative research is necessary to fully elucidate the dose-dependent molecular mechanisms of action. A deeper understanding of these processes will be invaluable for the development of more targeted and effective gastroprotective therapies.
References
- 1. A method for establishing primary cultures of human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Intracellular Cyclooxygenase Levels by Gene Transcription and Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for establishing human primary gastric epithelial cell culture from fresh surgical gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Gefarnate's Anti-Inflammatory Properties in Gastric Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate (B1671420), a synthetic isoprenoid derivative, is a gastroprotective agent with well-documented anti-ulcer and mucosal protective properties. Its mechanism of action is multifaceted, extending beyond simple acid suppression to encompass direct cellular protective and anti-inflammatory effects within the gastric mucosa. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound in gastric cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through several key mechanisms:
-
Enhancement of Mucosal Defense: this compound stimulates the secretion of mucus and bicarbonate, forming a protective barrier against gastric acid and other irritants.[1][2]
-
Prostaglandin (B15479496) Synthesis: It increases the production of prostaglandins (B1171923), particularly prostaglandin E2 (PGE2), which play a crucial role in maintaining mucosal integrity and reducing inflammation.[1]
-
Inhibition of Neutrophil Infiltration: this compound has been shown to reduce the infiltration of neutrophils into the gastric mucosa, a key event in the inflammatory cascade.
-
Induction of Heat Shock Protein 70 (HSP70): this compound induces the expression of HSP70, a molecular chaperone with potent cytoprotective and anti-inflammatory functions.[3]
-
Suppression of Oxidative Stress: The compound mitigates oxidative stress in gastric mucosal lesions.[4][5]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: Clinical Efficacy of this compound in Chronic Erosive Gastritis
A multicenter, open, randomized trial comparing the effects of this compound (300 mg daily) and sucralfate (B611045) (3 g daily) for six weeks in patients with chronic erosive gastritis.[6][7]
| Parameter | This compound Group | Control (Sucralfate) Group | P-value |
| Histological Improvement | |||
| Decrease in Mucosal Chronic Inflammation | 57.7% of patients | 24.8% of patients | < 0.001 |
| Decrease in Mucosal Active Inflammation | 36.4% of patients | 23.1% of patients | < 0.05 |
| Biochemical Markers | |||
| Increase in Mucosal Prostaglandins | Significant Increase | Not reported | - |
| Decrease in Mucosal Myeloperoxidase | Significant Decrease | Not reported | - |
Table 2: Dose-Dependent Effect of this compound on Acute Gastric Mucosal Lesions in Rats
An animal study investigating the effect of orally administered this compound on gastric mucosal lesions induced by compound 48/80, a mast cell degranulator.[4][5]
| Parameter | Control (Vehicle) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| Gastric Mucosal Lesion Index (at 3h) | Increased | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Biochemical Changes in Gastric Mucosa (at 3h) | ||||
| Adherent Mucus Content | Decreased | Attenuated decrease | Attenuated decrease | Attenuated decrease |
| Hexosamine Content | Decreased | Attenuated decrease | Attenuated decrease | Attenuated decrease |
| Myeloperoxidase Activity | Increased | Attenuated increase | Attenuated increase | Attenuated increase |
| Xanthine (B1682287) Oxidase Activity | Increased | Attenuated increase | Attenuated increase | Attenuated increase |
| Thiobarbituric Acid Reactive Substances | Increased | Attenuated increase | Attenuated increase | Attenuated increase |
Experimental Protocols
This section details the methodologies for key experiments cited in the context of this compound's anti-inflammatory actions.
Assessment of Gastric Mucosal Inflammation in Human Subjects
-
Study Design: A multicenter, randomized, open-label controlled trial.
-
Participants: Patients with endoscopically confirmed erosive gastritis and dyspeptic symptoms.
-
Intervention: Oral administration of this compound (e.g., 300 mg daily) or a control substance (e.g., sucralfate) for a specified period (e.g., six weeks).[6][7]
-
Data Collection:
-
Endoscopy: Gastroscopy is performed at baseline and at the end of the treatment period to assess the severity of erosions.
-
Histopathology: Biopsy samples are taken from the gastric antrum and corpus. The severity of chronic and active inflammation is graded by a pathologist based on the density of inflammatory cell infiltrates (e.g., lymphocytes, plasma cells, neutrophils) according to a standardized scoring system (e.g., the updated Sydney System).[8][9]
-
-
Biochemical Analysis:
Induction and Assessment of Acute Gastric Mucosal Lesions in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Gastric Lesions: Gastric mucosal lesions can be induced by various methods, including the intraperitoneal injection of compound 48/80 (a mast cell degranulator) or oral administration of necrotizing agents like HCl-ethanol.[4][5][12]
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% arabic gum) and administered orally at various doses (e.g., 50, 100, 200 mg/kg) at a specific time point relative to the induction of lesions.[4][5]
-
Assessment of Lesions: At a predetermined time after lesion induction, animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature, and the area of mucosal lesions is measured.
-
Biochemical Analyses of Gastric Mucosa:
-
Myeloperoxidase (MPO) Activity Assay: To quantify neutrophil infiltration.
-
Adherent Mucus Content: The amount of mucus adhering to the gastric wall is measured.
-
Oxidative Stress Markers: Assays for xanthine oxidase activity and thiobarbituric acid reactive substances (TBARS) are performed on mucosal homogenates.
-
Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates is used as a biochemical marker of neutrophil infiltration.
-
Procedure:
-
Tissue Homogenization: Gastric mucosal samples are homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer containing hexadecyltrimethylammonium bromide).
-
Centrifugation: The homogenate is centrifuged to obtain a clear supernatant.
-
Enzymatic Reaction: The supernatant is mixed with a reaction solution containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Spectrophotometric Measurement: The change in absorbance is measured over time at a specific wavelength (e.g., 460 nm). MPO activity is calculated based on the rate of change in absorbance.
-
Western Blot for HSP70 Expression
-
Principle: This technique is used to detect and quantify the amount of a specific protein (HSP70) in a sample.
-
Procedure:
-
Protein Extraction: Gastric mucosal cells or tissue are lysed to extract total proteins.
-
Protein Quantification: The concentration of total protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for HSP70, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager. The intensity of the band corresponding to HSP70 is proportional to its abundance.[13]
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are mediated through its influence on several key intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways.
This compound's Protective Mechanisms in Gastric Mucosal Cells
Caption: Overview of this compound's protective actions in gastric cells.
Inhibition of the NF-κB Signaling Pathway
Caption: this compound's indirect inhibition of the NF-κB pathway via HSP70.
Modulation of the MAPK Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Stimulation of gastric ulcer healing by heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dsmin.net [dsmin.net]
- 9. termedia.pl [termedia.pl]
- 10. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin synthesis in the human gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of this compound on acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dawn of a Gastroprotective Agent: A Technical Deep Dive into the Discovery and Synthesis of Gefarnate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Gefarnate, a synthetic isoprenoid, has carved a niche in the therapeutic landscape as a potent gastroprotective agent, primarily utilized in the management of gastric ulcers. This technical guide delves into the core aspects of its discovery, synthesis, and the exploration of its analogs, providing a comprehensive resource for researchers and professionals in drug development. The document outlines the seminal synthetic routes, details experimental protocols, and presents a quantitative analysis of its biological activity, alongside an examination of its mechanism of action through signaling pathway diagrams.
Discovery and Foundational Research
This compound, chemically known as geranyl farnesylacetate, emerged from early research focused on identifying novel anti-ulcer agents. A pivotal publication by Adami and colleagues in 1964 laid the groundwork for understanding its pharmacological profile.[1] Their work identified this compound as a promising synthetic isoprenoid with significant anti-ulcer action, sparking further investigation into its therapeutic potential.
Synthesis of this compound: The Original Path
A general retrosynthetic analysis points to two key precursors: a farnesyl-containing moiety and a geranyl-containing moiety. The primary bond formation is the ester linkage between these two terpenoid building blocks.
Key Synthetic Steps
A plausible synthetic route, based on established organic chemistry principles for esterification, is as follows:
-
Preparation of Geranic Acid: Geraniol (B1671447) is oxidized to geranial, which is then further oxidized to geranic acid.
-
Activation of Geranic Acid: To facilitate esterification, geranic acid is typically converted to a more reactive species, such as an acid chloride or activated ester.
-
Esterification with Farnesol (B120207): The activated geranic acid is then reacted with farnesol in the presence of a suitable base to yield this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how this compound could be synthesized in a laboratory setting, based on general knowledge of organic synthesis.
Step 1: Oxidation of Geraniol to Geranic Acid
-
To a solution of geraniol (1 equivalent) in a suitable solvent such as acetone, add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction with isopropanol (B130326) and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude geranic acid.
-
Purify the crude product by column chromatography.
Step 2: Esterification of Geranic Acid with Farnesol
-
To a solution of geranic acid (1 equivalent) and farnesol (1.1 equivalents) in a non-polar aprotic solvent like dichloromethane, add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Synthesis of this compound Analogs
The exploration of this compound analogs has been driven by the desire to improve its pharmacological properties, such as efficacy, duration of action, and oral bioavailability. Research in this area has focused on modifications of both the farnesyl and geranyl moieties.
Strategies for Analog Synthesis
-
Modification of the Terpenoid Chains: Altering the length and degree of unsaturation of the farnesyl and geranyl chains can influence the lipophilicity and binding affinity of the molecule.
-
Introduction of Functional Groups: Incorporating polar functional groups or heteroatoms can modulate the physicochemical properties and potentially introduce new biological activities.
-
Ester Bond Replacement: Replacing the ester linkage with more stable bioisosteres, such as amides or ethers, can enhance the metabolic stability of the analogs.
While specific, detailed synthetic protocols and quantitative biological data for a wide range of this compound analogs are not extensively documented in publicly accessible literature, the general principles of organic synthesis would apply to their creation. For instance, analogs with modified terpenoid chains would require the synthesis of the corresponding novel alcohols and carboxylic acids prior to the esterification step.
Quantitative Biological Data
The anti-ulcer activity of this compound and its potential analogs is typically evaluated using various in vivo and in vitro models.[2][3][4] Standard models include ethanol-induced, indomethacin-induced, and pylorus ligation-induced ulcer models in rodents.[2][5][6] The primary endpoint in these studies is the ulcer index, which provides a quantitative measure of the extent of gastric mucosal damage.
Table 1: Representative Anti-Ulcer Activity Data for this compound
| Experimental Model | Species | Dose of this compound | Ulcer Index (Control) | Ulcer Index (this compound) | % Inhibition | Reference |
| Aspirin-induced ulcer | Rats | Not Specified | - | - | Potent and definite | [7] |
| Ethanol-induced ulcer | Rats | 50-200 mg/kg | - | - | Dose-dependent reduction | - |
| Pylorus ligation-induced ulcer | Rats | Not Specified | - | - | Inhibition of ulceration | [2] |
Note: Specific quantitative values for ulcer indices from the original Adami et al. paper are not available. The data presented is qualitative based on the available information.
Mechanism of Action and Signaling Pathways
This compound exerts its gastroprotective effects through a multi-faceted mechanism of action.[8] It is known to enhance the mucosal defense system by:
-
Stimulating Mucus Secretion: this compound increases the production of gastric mucus, which forms a protective barrier against corrosive gastric acid and pepsin.[8]
-
Enhancing Prostaglandin (B15479496) Synthesis: A key mechanism is the stimulation of prostaglandin E2 (PGE2) synthesis.[8] Prostaglandins (B1171923) play a crucial role in maintaining mucosal integrity by increasing mucus and bicarbonate secretion, and improving mucosal blood flow.
-
Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects, which contribute to the healing of ulcers.[8]
-
Promoting Cellular Repair: It stimulates the proliferation and migration of epithelial cells, aiding in the regeneration of the damaged gastric mucosa.[8]
This compound's Role in Prostaglandin Synthesis
The synthesis of prostaglandins is a well-characterized pathway. This compound is believed to upregulate the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin precursors.
References
- 1. PHARMACOLOGICAL RESEARCH ON this compound, A NEW SYNTHETIC ISOPRENOID WITH AN ANTI-ULCER ACTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. Evaluation of In Vivo Antiulcer Activity of Hydro-Methanol Extract and Solvent Fractions of the Stem Bark of Ficus thonningii (Moraceae) on Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the antiulcer drug geranylgeranylacetone on aspirin-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
The Cytoprotective Efficacy of Gefarnate on Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate (B1671420), a synthetic analogue of a natural diterpene acetate, has long been recognized for its potent gastroprotective properties, primarily in the management of gastritis and gastric ulcers.[1] Its mechanism of action extends beyond simple acid suppression, delving into the intricate cellular processes that maintain epithelial integrity. This technical guide provides an in-depth exploration of the cytoprotective effects of this compound on epithelial cells, consolidating key findings on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.
Core Mechanism of Cytoprotection
This compound exerts its protective effects on epithelial cells through a multi-faceted approach, enhancing the natural defense mechanisms of the mucosa.[2] The core of its action lies in the reinforcement of the mucosal barrier, stimulation of endogenous protective factors, and promotion of cellular repair processes.[1][2]
Enhancement of the Mucosal Barrier
A primary action of this compound is the stimulation of mucus secretion, a critical component of the pre-epithelial barrier that protects the underlying cells from luminal aggressors such as acid and pepsin.[2][3] this compound has been shown to increase the secretion of mucin-like glycoproteins and the content of hexosamine, a key component of mucus, in both gastric and ocular epithelial tissues.[4][5] This leads to a thicker, more robust mucus layer, providing a significant physical and chemical barrier.
Stimulation of Prostaglandin (B15479496) Synthesis
This compound is understood to upregulate the synthesis of endogenous prostaglandins (B1171923) (PGs), particularly Prostaglandin E2 (PGE2).[2][6] Prostaglandins are crucial lipid compounds that play a vital role in maintaining mucosal integrity through several mechanisms:
-
Stimulation of Mucus and Bicarbonate Secretion: PGs directly stimulate surface epithelial cells to secrete mucus and bicarbonate, which neutralizes acid at the cell surface.[1][3]
-
Increased Mucosal Blood Flow: Enhanced blood flow is essential for delivering oxygen and nutrients required for cellular health and repair, as well as for removing toxic metabolic byproducts.[2]
-
Stimulation of Cell Regeneration: PGs promote the proliferation and migration of epithelial cells, which is critical for healing damaged mucosa.[2]
Promotion of Epithelial Cell Proliferation and Migration
A key aspect of this compound's cytoprotective and healing properties is its ability to directly stimulate the proliferation and migration of epithelial cells.[2] This regenerative effect is vital for the rapid repair of erosions and ulcerations, a process known as restitution, where cells migrate to cover the denuded area.[3] This action is likely mediated through the potentiation of growth factor signaling pathways.
Antioxidant and Anti-inflammatory Properties
This compound exhibits antioxidant properties by suppressing oxidative stress. It has been shown to reduce the activity of xanthine (B1682287) oxidase and the levels of thiobarbituric acid reactive substances (an index of lipid peroxidation) in the gastric mucosa.[4] Furthermore, by decreasing myeloperoxidase activity, a marker for neutrophil infiltration, this compound demonstrates an anti-inflammatory effect, mitigating tissue damage caused by inflammatory mediators.[4][6]
Signaling Pathways and Molecular Interactions
The cytoprotective effects of this compound are orchestrated through a network of signaling pathways. While the complete picture is still under investigation, current evidence points to the modulation of key cellular processes.
Caption: Proposed signaling pathway for this compound's cytoprotective effects.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from key clinical and preclinical studies, demonstrating the efficacy of this compound in protecting and healing epithelial tissues.
Table 1: Clinical Efficacy of this compound in Chronic Erosive Gastritis [6][7]
| Endpoint (after 6 weeks) | This compound (300 mg/day) | Sucralfate (3 g/day ) | P-value |
| Effective Rate on Endoscopic Score | 72.0% | 40.1% | < 0.001 |
| Effective Rate on Dyspeptic Symptoms | 67.0% | 39.3% | < 0.001 |
| Histological Improvement (Chronic Inflammation) | 57.7% | 24.8% | < 0.001 |
| Histological Improvement (Active Inflammation) | 36.4% | 23.1% | < 0.05 |
Table 2: Effect of this compound on Gastric Mucosal Parameters in Rats [4]
| Parameter (vs. Control) | This compound (50-200 mg/kg) | Effect |
| Adherent Mucus Content | Dose-dependent | Attenuated decrease |
| Hexosamine Content | Dose-dependent | Attenuated decrease |
| Myeloperoxidase (MPO) Activity | Dose-dependent | Attenuated increase |
| Xanthine Oxidase (XO) Activity | Dose-dependent | Attenuated increase |
| Thiobarbituric Acid Reactive Substances (TBARS) | Dose-dependent | Attenuated increase |
Table 3: Effect of this compound on Ocular Epithelium in Dry-Eye Models [8][9]
| Model / Parameter | This compound Treatment | Outcome |
| Rabbit Dry-Eye Model (Rose Bengal Permeability) | 0.3% - 1.0% Ointment | Significant, dose-dependent decrease |
| Cat Dry-Eye Model (Corneal Fluorescein (B123965) Staining) | 1.0% Ointment | Significant decrease in score |
| Normal Rabbit Conjunctiva (PAS-Positive Cells) | 0.1% - 1.0% Eye Drops | Significant, dose-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies investigating this compound's cytoprotective effects.
In Vivo Models
1. Chronic Erosive Gastritis Clinical Trial [6][7]
-
Study Design: Multicenter, open-label, randomized controlled trial.
-
Subjects: 253 patients with dyspepsia and endoscopically confirmed erosive gastritis.
-
Treatment Groups:
-
This compound: 300 mg daily for six weeks.
-
Sucralfate (Control): 3 g daily for six weeks.
-
-
Endpoints:
-
Primary: Effective rate on endoscopic erosion score at week six.
-
Secondary: Dyspeptic symptom release, histological improvement (chronic and active inflammation), mucosal prostaglandin levels, and myeloperoxidase activity.
-
-
Assessment: Endoscopy and biopsy at baseline and week six. Symptoms assessed via a standardized questionnaire.
2. Ocular Dry-Eye Models [8]
-
Animal Models:
-
Rabbit Model: Surgical removal of lacrimal glands, Harderian gland, and nictitating membrane.
-
Cat Model: Surgical removal of the lacrimal gland and nictitating membrane.
-
-
Treatment: Topical application of this compound ointment (0.1%, 0.3%, 1.0%) or vehicle once daily.
-
Assessment of Corneal Damage:
-
Rabbit: Measurement of corneal permeability to rose bengal dye.
-
Cat: Corneal fluorescein staining score.
-
-
Duration: 7 days for the rabbit model, 4 weeks for the cat model.
Caption: General experimental workflow for assessing cytoprotection.
In Vitro Assays
1. Mucin Secretion Assay [5]
-
Tissue: Isolated rabbit conjunctival tissue.
-
Protocol:
-
Conjunctival tissue is isolated and cultured in a suitable medium.
-
Tissues are treated with varying concentrations of this compound.
-
The culture supernatant is collected after a defined incubation period.
-
Mucin-like glycoprotein (B1211001) content in the supernatant is quantified using an enzyme-linked lectin assay (ELLA) with Wheat Germ Agglutinin (WGA) lectin, which detects high molecular weight glycoproteins.
-
2. Epithelial Cell Migration and Proliferation (Wound Healing Assay) [10]
-
Cell Line: Primary cultured rabbit gastric epithelial cells or non-transformed intestinal epithelial cell lines (e.g., IEC-6).
-
Protocol:
-
Cells are grown to a confluent monolayer in culture plates.
-
A "wound" is created by mechanically scraping a defined area of the monolayer with a sterile pipette tip.
-
The medium is replaced with fresh medium containing this compound at various concentrations or control vehicle.
-
The rate of wound closure is monitored and photographed at regular intervals (e.g., every 12 hours). The cell-free area is measured using image analysis software.
-
Cell proliferation at the wound edge can be assessed by bromodeoxyuridine (BrdU) incorporation and subsequent immunocytochemical staining.
-
3. Oxidative Stress and Cytotoxicity Assays [11][12]
-
Cell Line: Gastric epithelial cells (e.g., AGS) or normal gastric epithelial cells (e.g., GES-1).
-
Induction of Damage: Cells are exposed to an oxidant such as hydrogen peroxide (H₂O₂) or ethanol.
-
Treatment: Cells are pre-treated or co-treated with this compound.
-
Assessment:
-
Cell Viability: Quantified using assays like MTT, CCK-8, or AlamarBlue, which measure metabolic activity.[11][13]
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) content in cell lysates.[11]
-
Caption: Logical relationship of this compound's multifaceted mechanisms.
Conclusion
This compound provides robust cytoprotection to epithelial cells through a constellation of synergistic mechanisms. By enhancing the mucosal barrier, stimulating the synthesis of protective prostaglandins, promoting cellular regeneration, and exerting anti-inflammatory and antioxidant effects, this compound effectively safeguards the epithelial lining from injury and accelerates the healing process. The quantitative data from both clinical and preclinical studies unequivocally support its efficacy. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further dissecting its molecular pathways and exploring its therapeutic potential in a broader range of epithelial-related disorders. This comprehensive understanding solidifies this compound's role as a significant agent in the field of mucosal protection and epithelial health.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound increases PAS positive cell density in rabbit conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of epidermal growth factor and insulin on migration and proliferation of primary cultured rabbit gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Eupatilin protects gastric epithelial cells from oxidative damage and down-regulates genes responsible for the cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
Molecular Targets of Gefarnate in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefarnate (B1671420), a synthetic isoprenoid, is a gastroprotective agent primarily used in the treatment of gastritis and gastric ulcers.[1] Its mechanism of action is multifaceted, extending beyond simple acid suppression to encompass the active reinforcement of the gastric mucosal defense systems. This technical guide provides an in-depth exploration of the known molecular targets of this compound within the gastrointestinal tract. It details the compound's effects on mucus and prostaglandin (B15479496) production, the induction of heat shock proteins, its anti-inflammatory activities, and its role in promoting cellular repair. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to elucidate these mechanisms, and presents signaling pathways and experimental workflows through structured diagrams.
Enhancement of the Gastric Mucosal Barrier
A primary mechanism of this compound's gastroprotective effect is its ability to enhance the integrity of the gastric mucosal barrier.[2][3] This is achieved through the stimulation of its key defensive components: mucus and bicarbonate.[3] The mucus layer acts as a physical barrier against endogenous aggressors like gastric acid and pepsin.[2]
Mucin Production
This compound has been shown to stimulate the secretion of mucin-like glycoproteins, which are the primary constituents of the protective mucus layer.[2][4] Specifically, it can increase the production of MUC2, the main gel-forming mucin in the intestine.[5][6][7]
Table 1: Effect of this compound on Mucin-like Glycoprotein (B1211001) Secretion
| Compound | Concentration | Effect | Cell/Tissue Type | Reference |
| This compound | 0.006 mg/mL | Statistically significant increase in secretion | Isolated rabbit conjunctival tissue | [4] |
| This compound | 0.02 mg/mL | Statistically significant increase in secretion | Isolated rabbit conjunctival tissue | [4] |
| This compound | 0.1% and 1.0% | Increased PAS positive cell density | Rabbit conjunctiva | [8] |
Experimental Protocol: Quantification of Mucin Secretion by ELISA
This protocol describes the quantification of secreted adherent mucus from a cell culture model.
-
Cell Culture: Culture HT29-MTX-E12 cells (a high mucus-producing cell line) in a suitable format (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Treatment: Treat the cells with varying concentrations of this compound dissolved in an appropriate vehicle, alongside a vehicle-only control group. Incubate for a specified period (e.g., 24 hours).
-
Mucus Removal: To quantify the secreted adherent mucus, treat the cells with a mucolytic agent such as N-acetyl-L-cysteine (NAC) to detach the mucus layer.
-
Sample Collection: Collect the supernatant containing the detached mucus.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for the mucin of interest (e.g., MUC2).
-
Block non-specific binding sites.
-
Add the collected mucus samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable signal.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of mucin in the samples by comparing their absorbance to the standard curve.
Modulation of Prostaglandin Synthesis
This compound is believed to enhance the synthesis of prostaglandins (B1171923) (PGs), particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2), which are crucial for maintaining gastric mucosal integrity.[2][9] PGs contribute to gastroprotection by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell regeneration.[2] This effect may be linked to the upregulation of cyclooxygenase-2 (COX-2) expression.[10][11][12][13][14]
Table 2: Effect of this compound on Prostaglandin Levels
| Compound | Dose | Effect | Model System | Reference |
| This compound | 100 mg/kg, s.c. | Maintained PGI2 and PGE2 levels during stress | Water-immersed rats | [9] |
| This compound | 300 mg/day | Significant increase of prostaglandins in mucosa | Human patients with chronic erosive gastritis | [15][16] |
Experimental Protocol: Radioimmunoassay (RIA) for Prostaglandin E2
This protocol outlines the measurement of PGE2 in gastric mucosal tissue.
-
Tissue Homogenization: Homogenize snap-frozen gastric mucosal biopsies in a buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PG synthesis.
-
Extraction: Extract prostaglandins from the homogenate using an organic solvent (e.g., ethyl acetate) after acidification.
-
Purification: Purify the extract using column chromatography (e.g., a silicic acid column) to separate different prostaglandin classes.
-
Radioimmunoassay:
-
Prepare a standard curve using known concentrations of unlabeled PGE2.
-
Incubate samples, standards, a fixed amount of radiolabeled PGE2 (e.g., [3H]-PGE2), and a specific anti-PGE2 antibody.
-
During incubation, unlabeled PGE2 from the sample/standard competes with the radiolabeled PGE2 for binding to the antibody.
-
Separate antibody-bound from free PGE2 (e.g., using charcoal-dextran).
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled PGE2 in the sample. Calculate the PGE2 concentration in the samples by interpolating their radioactivity values on the standard curve.
Induction of Heat Shock Proteins (HSPs)
This compound, also known as Geranylgeranylacetone (GGA), is a potent inducer of heat shock proteins, particularly the 70-kDa heat shock protein (HSP70).[17][18][19][20][21] HSPs are molecular chaperones that play a critical role in cellular protection against various stresses by preventing protein aggregation and assisting in the refolding of denatured proteins.[22] The induction of HSP70 by this compound contributes significantly to its cytoprotective effects in the gastric mucosa.[18]
Table 3: Effect of Geranylgeranylacetone (GGA) on HSP Induction
| Compound | Concentration | Effect | Cell/Tissue Type | Reference |
| GGA | ≥100 µM | Selective expression of GRP78 (an HSP70 family member) | Various cell types | [23] |
| GGA | Not specified | Increased levels of Hsp70, Hsp90, and Hsp105 | Cell model of SBMA | [21] |
Signaling Pathway for HSP70 Induction by GGA
GGA has been shown to bind to the C-terminal domain of constitutively expressed HSP70, which is the same domain that binds to Heat Shock Factor 1 (HSF-1).[18] This interaction is thought to suppress the chaperone activity of HSP70 and lead to the dissociation of the HSP70-HSF1 complex.[18] The released HSF-1 can then translocate to the nucleus, bind to the heat shock element (HSE) in the promoter region of the HSP70 gene, and initiate its transcription.[18]
Experimental Protocol: Western Blotting for HSP70
This protocol details the detection of HSP70 protein levels in cell lysates.
-
Cell Culture and Treatment: Culture gastric mucosal cells and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to HSP70 is proportional to its expression level. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, which are beneficial in the context of gastritis and ulcer healing, as inflammation is a key factor in the pathogenesis of these conditions.[2][15] This anti-inflammatory action is partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25][26][27][28]
Inhibition of the NF-κB Pathway
NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.[25] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[27] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[28] this compound's inhibition of this pathway would lead to a reduction in the production of inflammatory mediators.
Table 4: Clinical Efficacy of this compound on Inflammation
| Compound | Dose | Effect | Patient Population | Reference |
| This compound | 300 mg/day for 6 weeks | 57.7% effective rate in decreasing mucosal chronic inflammation (vs. 24.8% for sucralfate, P < 0.001) | Patients with chronic erosive gastritis | [15][16] |
| This compound | 300 mg/day for 6 weeks | 36.4% effective rate in decreasing active inflammation (vs. 23.1% for sucralfate, P < 0.05) | Patients with chronic erosive gastritis | [15][16] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding and Treatment: Seed the transfected cells into a multi-well plate. Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.
Promotion of Epithelial Cell Repair and Migration
This compound appears to facilitate the healing of ulcers by stimulating the proliferation and migration of gastric epithelial cells, which is essential for the re-epithelialization of the damaged mucosa.[2] This process is complex and likely involves interactions with various growth factor signaling pathways, although specific details of this compound's role in these pathways are not yet fully elucidated.[29][30][31][32][33]
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in two dimensions.
-
Cell Culture: Grow a confluent monolayer of gastric epithelial cells (e.g., AGS cells) in a multi-well plate.
-
Creating the "Wound": Create a cell-free gap (a "scratch") in the monolayer using a sterile pipette tip or a specialized tool.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the cell-free gap in the images at each time point. The rate of wound closure can be calculated and compared between different treatment groups to determine the effect of this compound on cell migration.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol enhances MUC2 synthesis via the ANRIL-miR-34a axis to mitigate IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repression of MUC2 gene expression by butyrate, a physiological regulator of intestinal cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulation of intestinal mucin MUC2 expression by short-chain fatty acids: implications for epithelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases PAS positive cell density in rabbit conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 expression is a novel prognostic factor in malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Up-regulation of cyclooxygenase 2 gene expression correlates with tumor angiogenesis in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclo-oxygenase-2 expression and prostaglandin E2 production in experimental chronic gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 expression in human colon cancer cells increases metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase 2-Regulated Genes an Alternative Avenue to the Development of New Therapeutic Drugs for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction of heat-shock protein 70 expression by geranylgeranylacetone shows cytoprotective effects in cardiomyocytes of mice under humid heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A non-toxic heat shock protein 70 inducer, geranylgeranylacetone, suppresses apoptosis of cultured rat hepatocytes caused by hydrogen peroxide and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Geranylgeranylacetone ameliorated ischemia/reperfusion induced-blood brain barrier breakdown through HSP70-dependent anti-apoptosis effect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological induction of heat-shock proteins alleviates polyglutamine-mediated motor neuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of nuclear factor-κB activation improves the survival of rats with taurocholate pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 28. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fibroblast growth factor receptor signaling as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 31. Cellular signaling by fibroblast growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. oaepublish.com [oaepublish.com]
- 33. Growth factor receptors and related signalling pathways as targets for novel treatment strategies of hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Gefarnate-Receptor Interactions: A Technical Guide
Abstract
Gefarnate, a synthetic isoprenoid, is a gastroprotective agent primarily used in the treatment of gastritis and gastric ulcers. Its mechanism of action is multifactorial, involving the enhancement of the gastric mucosal defense system. A key component of this mechanism is the stimulation of prostaglandin (B15479496) E2 (PGE2) synthesis, which plays a crucial role in maintaining mucosal integrity. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins.[1][2][3] Given that this compound is a terpenoid, a class of molecules known to interact with COX enzymes, this technical guide focuses on the in silico modeling of this compound's interactions with COX-1 and COX-2 as its putative primary receptors.[4][5] This document provides a comprehensive overview of the methodologies for in silico docking and molecular dynamics simulations of this compound with these enzymes, protocols for experimental validation, and a summary of relevant quantitative data from analogous compounds.
Introduction: this compound and its Mechanism of Action
This compound exerts its therapeutic effects through a multi-pronged approach to gastroprotection.[1] This includes stimulating the secretion of mucus, which forms a protective barrier against gastric acid, and enhancing the synthesis of prostaglandins, which are critical for mucosal defense and repair.[6] Additionally, this compound exhibits anti-inflammatory properties and promotes the regeneration of epithelial cells.[1] The stimulation of prostaglandin synthesis is a key focus for understanding the direct molecular interactions of this compound. Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase enzymes, COX-1 and COX-2.[3][7] While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is inducible and primarily associated with inflammation.[8][9] As a terpenoid, this compound's interaction with these enzymes is a strong possibility, making them prime targets for in silico investigation.[10]
In Silico Modeling of this compound-COX Interactions
In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful approach to investigate the binding of this compound to COX-1 and COX-2 at a molecular level. These computational techniques can predict the binding affinity, identify key interacting residues, and provide insights into the stability of the ligand-receptor complex.[11][12]
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A typical workflow for docking this compound with COX enzymes is as follows:
Experimental Protocols: In Silico Docking
A detailed protocol for performing molecular docking of this compound with human COX-1 and COX-2 is provided below.
2.2.1. Receptor Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of human COX-1 (PDB ID: 6Y3C) and COX-2 (PDB ID: 5KIR) from the Protein Data Bank (RCSB PDB).[13][14]
-
Pre-processing: Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein for docking. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Defining the grid box for the docking simulation, ensuring it encompasses the active site of the enzyme. The active site of COX enzymes is a long, hydrophobic channel.[10]
-
2.2.2. Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 5282182) in SDF format.[15]
-
Energy Minimization: Convert the SDF file to a suitable format (e.g., PDBQT for AutoDock Vina) and perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Set Torsions: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.
2.2.3. Molecular Docking Simulation
-
Software: Utilize molecular docking software such as AutoDock Vina.[10]
-
Execution: Run the docking simulation, specifying the prepared receptor and ligand files, and the defined grid box. The software will generate multiple binding poses of this compound within the active site of each COX isoform, ranked by their predicted binding affinities (in kcal/mol).
2.2.4. Analysis of Results
-
Binding Affinity: The primary output is the binding energy, which provides an estimate of the binding affinity. More negative values indicate a stronger predicted interaction.
-
Interaction Analysis: Visualize the top-ranked docking poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the COX active site.
Molecular Dynamics Simulation
To further investigate the stability of the this compound-COX complex predicted by docking, molecular dynamics (MD) simulations can be performed.
MD simulations provide insights into the dynamic behavior of the complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.[11][16] Analysis of the simulation trajectory can reveal the stability of the binding pose, fluctuations of the protein and ligand, and the persistence of key interactions.[5][17]
Quantitative Data from In Silico Studies of Terpenes with COX Enzymes
| Terpene | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| Menthol | COX-1 | -6.56 | - | [18] |
| Camphor | COX-1 | -6.32 | - | [18] |
| β-Pinene | COX-1 | -6.31 | - | [18] |
| Arachidonic Acid | COX-1 | -7.53 | - | [18] |
| Camphor | COX-2 | -6.48 | 17.84 | [18] |
| Menthol | COX-2 | -6.42 | 19.80 | [18] |
| Arachidonic Acid | COX-2 | -7.07 | 6.55 | [18] |
| Bartsioside | COX-2 | -10.53 | - | [6] |
| Eutypoid C | COX-2 | -10.39 | - | [11] |
| Eutypoid E | COX-2 | -9.87 | - | [11] |
Note: The data presented is for comparative purposes and is derived from different studies that may have used slightly different methodologies.
Signaling Pathway: Prostaglandin Synthesis
This compound is believed to exert its gastroprotective effects in part by stimulating the synthesis of prostaglandins. The following diagram illustrates the central role of COX enzymes in this pathway.
Experimental Validation
The in silico predictions of this compound's interaction with COX enzymes should be validated through in vitro experimental assays.
Experimental Protocol: COX Activity Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
-
Materials:
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Add this compound at various concentrations to the sample wells. Add known inhibitors and a vehicle control to their respective wells.
-
Pre-incubate the plate to allow the compounds to interact with the enzyme.
-
Add the colorimetric/fluorometric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Experimental Protocol: Prostaglandin E2 Synthesis Assay
This assay directly measures the production of PGE2 in a cellular context.
-
Materials:
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive EIA or ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the amount of PGE2 produced in the presence of different concentrations of this compound compared to an untreated control.
-
Determine if this compound significantly stimulates PGE2 production.
-
Conclusion
While direct experimental evidence of this compound binding to specific molecular receptors is limited, its well-established mechanism of action strongly points towards the cyclooxygenase enzymes as primary targets for its gastroprotective effects. The in silico modeling approaches outlined in this technical guide, focused on COX-1 and COX-2, provide a robust framework for investigating the molecular basis of this compound's activity. The combination of molecular docking and molecular dynamics simulations can elucidate the binding mode and stability of the this compound-COX interaction. Furthermore, the provided experimental protocols for COX activity and PGE2 synthesis assays are essential for validating these computational predictions. The quantitative data from analogous terpene-COX interactions serve as a valuable benchmark for these future studies. This integrated computational and experimental approach will be instrumental in further refining our understanding of this compound's pharmacology and may guide the development of novel gastroprotective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. abcam.com [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase - Proteopedia, life in 3D [proteopedia.org]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring molecular docking with MM-GBSA and molecular dynamics simulation to predict potent inhibitors of cyclooxygenase (COX-2) enzyme from terpenoid-based active principles of Zingiber species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C27H44O2 | CID 5282182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Determination of prostaglandin E2 synthesis along rabbit nephron by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-techne.com [bio-techne.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Gefarnate's Effect on Helicobacter pylori-Induced Inflammation: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Helicobacter pylori infection is a primary driver of gastric inflammation, which can lead to chronic gastritis, peptic ulcers, and gastric cancer. Gefarnate (B1671420), a synthetic isoprenoid, has demonstrated significant gastroprotective and anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's mechanism of action in mitigating H. pylori-induced inflammation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. This compound's multifaceted approach, involving the induction of cytoprotective Heat Shock Protein 70 (HSP70), enhancement of prostaglandin (B15479496) E2 (PGE2) synthesis, and subsequent modulation of inflammatory signaling pathways such as NF-κB, presents a compelling case for its therapeutic potential in managing H. pylori-associated gastric conditions.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of approximately half the world's population.[1] Chronic infection leads to a persistent inflammatory response characterized by the infiltration of neutrophils and other immune cells, and the production of pro-inflammatory cytokines like Interleukin-8 (IL-8).[2] This sustained inflammation is a key factor in the pathogenesis of various gastric diseases. This compound (geranyl farnesylacetate) is an anti-ulcer agent that has been shown to enhance the defensive mechanisms of the gastric mucosa.[3][4] This whitepaper will explore the molecular mechanisms through which this compound counteracts the inflammatory cascade initiated by H. pylori.
Quantitative Data on this compound's Anti-Inflammatory Efficacy
A multicenter, randomized clinical trial provides significant quantitative evidence of this compound's effectiveness in reducing gastric mucosal inflammation.[1][5] The study compared the effects of this compound (300 mg daily) with sucralfate (B611045) (3 g daily) over a six-week period in patients with erosive gastritis.[1][5]
| Parameter | This compound Group | Sucralfate Group | P-value |
| Histological Improvement | |||
| Reduction in Chronic Inflammation | 57.7% of patients | 24.8% of patients | < 0.001 |
| Reduction in Active Inflammation | 36.4% of patients | 23.1% of patients | < 0.05 |
| Biochemical Markers | |||
| Mucosal Prostaglandin Levels | Significant Increase | Not reported | - |
| Mucosal Myeloperoxidase (MPO) Levels | Significant Decrease | Not reported | - |
Table 1: Summary of quantitative data from a clinical trial on this compound's effect on gastric inflammation.[1][5]
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through several interconnected pathways:
Induction of Heat Shock Protein 70 (HSP70)
This compound, similar to the structurally related compound geranylgeranylacetone (GGA), is a potent inducer of HSP70 in gastric mucosal cells.[2] HSP70 is a molecular chaperone with significant cytoprotective functions, including the inhibition of apoptosis and the suppression of inflammatory responses.[6][7] H. pylori infection has been shown to attenuate the expression of HSP70 in gastric mucosal cells, thereby exacerbating cellular damage.[6] By inducing HSP70, this compound can counteract this effect and protect gastric epithelial cells from H. pylori-induced injury.[2][6]
Stimulation of Prostaglandin E2 (PGE2) Synthesis
A key mechanism of this compound's gastroprotective action is the stimulation of endogenous prostaglandin synthesis, particularly PGE2.[3][4][8] Prostaglandins play a crucial role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and modulating the inflammatory response.[3][4] PGE2 has been shown to exert anti-inflammatory effects, in some contexts, by modulating cytokine production.
Attenuation of Neutrophil Infiltration
The significant decrease in myeloperoxidase (MPO) levels observed in the this compound-treated group indicates a reduction in neutrophil infiltration into the gastric mucosa.[1][5] MPO is an enzyme abundant in neutrophils and serves as a marker for their presence and activity. By reducing neutrophil infiltration, this compound limits the release of reactive oxygen species and proteolytic enzymes that contribute to tissue damage.
Signaling Pathways and Molecular Interactions
H. pylori infection activates several pro-inflammatory signaling pathways in gastric epithelial cells, with the Nuclear Factor-kappa B (NF-κB) pathway being central to the induction of inflammatory cytokines such as IL-8.[9][10] this compound's anti-inflammatory effects are mediated through the modulation of these pathways.
The Helicobacter pylori-Induced NF-κB Signaling Pathway
H. pylori activates NF-κB through its virulence factors, leading to the transcription of genes encoding pro-inflammatory cytokines. This process involves the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB dimers (p50/p65) into the nucleus.
This compound's Modulation of the Inflammatory Response
This compound counteracts H. pylori-induced inflammation through the synergistic actions of HSP70 and PGE2, which likely converge on the inhibition of the NF-κB pathway. While direct evidence for this compound's inhibition of H. pylori-induced NF-κB is still emerging, the known functions of its downstream effectors strongly support this mechanism. Geranylgeranylacetone (GGA), a structurally and functionally similar compound, has been shown to suppress H. pylori-induced IL-8 production.[2]
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of this compound's effects on H. pylori-induced inflammation.
Cell Culture and Helicobacter pylori Infection
-
Cell Lines: Human gastric adenocarcinoma cell lines (e.g., AGS, KATO-III) are commonly used models for in vitro H. pylori infection studies.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
H. pylori Strains: Virulent strains of H. pylori (e.g., those expressing CagA) are cultured on appropriate agar (B569324) plates under microaerophilic conditions.
-
Infection Protocol: Gastric epithelial cells are seeded in multi-well plates and allowed to adhere. Prior to infection, the cell culture medium is replaced with antibiotic-free medium. H. pylori is harvested from plates, suspended in culture medium, and added to the cells at a specified multiplicity of infection (MOI). The co-culture is then incubated for a designated period (e.g., 6-24 hours) to allow for bacterial interaction and induction of inflammatory responses.
Measurement of IL-8 Secretion by ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-8 in cell culture supernatants.
-
Procedure:
-
A 96-well microplate is coated with a capture antibody specific for human IL-8.
-
After washing, the wells are blocked to prevent non-specific binding.
-
Cell culture supernatants (samples) and IL-8 standards are added to the wells and incubated.
-
A biotinylated detection antibody specific for IL-8 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
The concentration of IL-8 in the samples is determined by comparison to the standard curve.[3][5][11][12]
-
Immunoblotting for HSP70 Expression
-
Principle: Western blotting (immunoblotting) is used to detect and quantify the expression of HSP70 in cell lysates.
-
Procedure:
-
Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HSP70.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands corresponding to HSP70 is quantified.
-
Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO activity in gastric tissue homogenates is measured as an indicator of neutrophil infiltration.
-
Procedure:
-
Tissue Homogenization: Gastric tissue samples are homogenized in a buffer containing a detergent to release MPO from neutrophils.
-
Assay Reaction: The homogenate is mixed with a reaction buffer containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Spectrophotometric Measurement: The change in absorbance at a specific wavelength (e.g., 460 nm) is measured over time. The rate of change in absorbance is proportional to the MPO activity in the sample.
-
Conclusion
This compound demonstrates a robust anti-inflammatory effect against H. pylori-induced gastritis. Its mechanism of action is multifaceted, involving the upregulation of the cytoprotective protein HSP70 and the stimulation of prostaglandin synthesis. These actions converge to mitigate the inflammatory cascade, notably by reducing the production of the potent neutrophil chemoattractant IL-8 and limiting neutrophil infiltration into the gastric mucosa. The presented data and molecular pathways underscore the therapeutic potential of this compound as a valuable agent in the management of H. pylori-associated gastric inflammation and its sequelae. Further research focusing on the direct interaction of this compound with the NF-κB signaling pathway in the context of H. pylori infection will provide a more complete understanding of its anti-inflammatory properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of Helicobacter pylori-induced interleukin-8 production in gastric cancer cell lines by an anti-ulcer drug, geranylgeranylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Down-regulation of HSP70 sensitizes gastric epithelial cells to apoptosis and growth retardation triggered by H. pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H. pylori activates NF-kappaB through a signaling pathway involving IkappaB kinases, NF-kappaB-inducing kinase, TRAF2, and TRAF6 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helicobacter pylori-induced NF-κB: trailblazer for gastric pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Methodological & Application
Gefarnate in Rat Ulcer Models: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Gefarnate (B1671420), a gastroprotective agent, in established rat models of gastric ulcers. This document details the underlying mechanisms of this compound, protocols for inducing and evaluating gastric ulcers, and methods for assessing the therapeutic efficacy of the compound.
Introduction to this compound
This compound is a synthetic terpenoid ester with established anti-ulcer and gastroprotective properties.[1] Its mechanism of action is multifactorial, primarily centered on enhancing the mucosal defense systems of the gastrointestinal tract rather than inhibiting gastric acid secretion.[2] This makes it a valuable compound for studying cytoprotective and ulcer healing pathways.
Mechanism of Action
This compound's protective effects are attributed to several key actions:
-
Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the secretion of gastric mucus and bicarbonate, which form a protective barrier against the corrosive effects of gastric acid and pepsin.[2]
-
Prostaglandin (B15479496) Synthesis: It promotes the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), which play a crucial role in maintaining mucosal integrity, increasing mucosal blood flow, and facilitating tissue repair.[2][3]
-
Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects, reducing the infiltration of inflammatory cells and the production of inflammatory mediators in the gastric mucosa.[4]
-
Cellular Repair and Proliferation: The compound stimulates the proliferation and migration of epithelial cells, aiding in the regeneration of damaged gastric tissue.[2]
Experimental Rat Ulcer Models
Several models can be employed to induce gastric ulcers in rats for the evaluation of gastroprotective agents like this compound. The most common and well-characterized are the ethanol-induced and indomethacin-induced ulcer models.
Ethanol-Induced Gastric Ulcer Model
This model is widely used to screen for cytoprotective agents and investigate the mechanisms of acute gastric mucosal injury. Ethanol (B145695) rapidly induces necrotic lesions, characterized by hemorrhage and erosion.
Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.
-
This compound Administration: this compound, suspended in a suitable vehicle (e.g., 1% methylcellulose), is administered orally (p.o.) at doses ranging from 50 to 1000 mg/kg body weight.[5] The control group receives the vehicle alone.
-
Ulcer Induction: One hour after this compound administration, 1 mL of absolute ethanol is administered orally to each rat.
-
Evaluation: One hour after ethanol administration, the rats are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and gently rinsed with saline to expose the gastric mucosa.
-
Ulcer Index Assessment: The gastric mucosa is examined for lesions. The ulcer index is calculated based on the number and severity of the lesions (see Section 3.1).
Indomethacin-Induced Gastric Ulcer Model
This model mimics the gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). Indomethacin (B1671933) inhibits prostaglandin synthesis, leading to a compromised mucosal defense and ulcer formation.
Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.
-
This compound Administration: this compound is administered orally at doses ranging from 50 to 1000 mg/kg body weight. The control group receives the vehicle.
-
Ulcer Induction: Thirty minutes after this compound administration, indomethacin (typically 20-30 mg/kg), dissolved in a suitable solvent like 5% sodium bicarbonate, is administered orally or subcutaneously.
-
Evaluation: Four to six hours after indomethacin administration, the rats are euthanized. The stomachs are excised and prepared for ulcer index assessment as described for the ethanol-induced model.
Assessment of Gastroprotective Effects
Macroscopic Evaluation: Ulcer Index
The extent of gastric mucosal damage is quantified using an ulcer index.
Procedure:
-
The stomach is pinned flat on a board, and the mucosal lesions are observed.
-
The length and width of each lesion are measured.
-
The ulcer index can be calculated as the sum of the areas of all lesions for each stomach.
-
Alternatively, a scoring system can be used:
-
0: No lesions
-
1: Petechial lesions
-
2: Lesions less than 1 mm in diameter
-
3: Lesions between 1 and 2 mm in diameter
-
4: Lesions between 2 and 4 mm in diameter
-
5: Lesions greater than 4 mm in diameter
-
-
The percentage of ulcer inhibition is calculated using the following formula: % Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100
Biochemical and Histological Analyses
To further elucidate the mechanism of action of this compound, several biochemical and histological parameters can be assessed.
3.2.1. Gastric Mucus Content
-
Alcian Blue Staining: This method quantifies the amount of gastric mucus.
-
The glandular portion of the stomach is excised and weighed.
-
The tissue is incubated in a solution of Alcian blue.
-
Unbound dye is removed by washing with sucrose (B13894) solution.
-
The dye complexed with mucus is extracted with magnesium chloride.
-
The absorbance of the resulting blue solution is measured spectrophotometrically at approximately 605 nm. The amount of mucus is expressed as µg of Alcian blue per gram of glandular tissue.
-
3.2.2. Prostaglandin E2 (PGE2) Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Gastric mucosal tissue is homogenized in a suitable buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
PGE2 levels in the supernatant are quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
3.2.3. Histopathology
-
Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic examination can reveal the extent of mucosal damage, inflammatory cell infiltration, and signs of tissue regeneration.
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of this compound in rat ulcer models based on available literature.
| This compound Dose (p.o.) | Ulcer Model | Effect on Ulcer Index | Reference |
| 100 - 1000 mg/kg | HCl-ethanol, HCl-taurocholate, Aspirin | Dose-dependent inhibition of lesion formation | [5] |
| 50, 100, 200 mg/kg | Compound 48/80-induced | Dose-dependent reduction in progressive gastric mucosal lesions | [1][4] |
| Parameter | This compound Treatment | Observed Effect | Reference |
| Adherent Mucus Content | 50, 100, 200 mg/kg | Attenuation of mucus depletion | [1][4] |
| Hexosamine Content (Mucus marker) | 50, 100, 200 mg/kg | Dose-dependent attenuation of decrease | [1][4] |
| Myeloperoxidase (Neutrophil infiltration) | 50, 100, 200 mg/kg | Dose-dependent attenuation of increase | [1][4] |
| Thiobarbituric Acid Reactive Substances (Lipid peroxidation) | 50, 100, 200 mg/kg | Dose-dependent attenuation of increase | [1][4] |
| Prostaglandin Levels | Not specified | Significant increase in mucosa | [6] |
Visualized Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound's multifaceted mechanism of action in promoting gastric ulcer healing.
Experimental Workflow for this compound Evaluation in Rat Ulcer Model
Caption: A typical experimental workflow for assessing the efficacy of this compound in a rat ulcer model.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Biochemical mechanisms of regulation of mucus secretion by prostaglandin E2 in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of this compound on acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Gefarnate-Induced Mucus Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate (B1671420), a synthetic analog of geranyl farnesylacetate, is a gastroprotective agent known to enhance the mucosal defense mechanisms of the stomach. A primary mode of its action is the stimulation of gastric mucus secretion, which forms a protective barrier against endogenous and exogenous irritants.[1] This document provides detailed protocols for an in vitro assay to quantify this compound-induced mucus secretion in a gastric epithelial cell model. The protocols are designed to be robust and reproducible, enabling researchers to investigate the efficacy and mechanism of this compound and other potential mucogenic compounds.
The principal mucin secreted by gastric surface epithelial cells is MUC5AC. Therefore, this protocol will focus on the quantification of MUC5AC as a primary endpoint for this compound-induced mucus secretion. The human gastric adenocarcinoma cell line NCI-N87 is recommended as a suitable in vitro model due to its documented ability to produce and secrete gastric mucins, including MUC5AC, and form a polarized epithelial barrier.[2][3][4][5]
Underlying Mechanism of Action
This compound is understood to exert its mucogenic effects primarily through the upregulation of prostaglandin (B15479496) synthesis, particularly Prostaglandin E2 (PGE2).[1] PGE2, in turn, acts on the gastric epithelial cells to stimulate mucus secretion. This signaling cascade involves the activation of the EP4 subtype of the prostaglandin E receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] This pathway ultimately results in the synthesis and exocytosis of mucin granules.
Key Experiments and Methodologies
This application note details two primary experimental protocols to assess this compound-induced mucus secretion:
-
Quantification of Secreted MUC5AC by Enzyme-Linked Immunosorbent Assay (ELISA): A highly specific and quantitative method to measure the amount of MUC5AC released into the cell culture supernatant following treatment with this compound.
-
Visualization of Cellular Mucin Content by Alcian Blue Staining: A histological staining technique to qualitatively and semi-quantitatively assess the amount of acidic mucins stored within the cells.
Data Presentation: Expected Dose-Dependent Effect of this compound on MUC5AC Secretion
The following table summarizes hypothetical quantitative data representing the expected outcome of the MUC5AC ELISA experiment. This data illustrates a dose-dependent increase in MUC5AC secretion in NCI-N87 cells treated with this compound for 24 hours. Note: This data is for illustrative purposes and actual results may vary.
| This compound Concentration (µM) | Mean MUC5AC Concentration (ng/mL) | Standard Deviation (ng/mL) | Fold Change vs. Vehicle Control |
| 0 (Vehicle Control) | 50.2 | 5.8 | 1.0 |
| 1 | 75.5 | 8.2 | 1.5 |
| 10 | 125.8 | 14.1 | 2.5 |
| 50 | 201.1 | 22.5 | 4.0 |
| 100 | 226.3 | 25.9 | 4.5 |
Experimental Protocols
Protocol 1: Quantification of Secreted MUC5AC by ELISA
This protocol outlines the steps for culturing NCI-N87 cells, treating them with this compound, and quantifying the secreted MUC5AC in the culture supernatant using a sandwich ELISA.
Materials:
-
NCI-N87 human gastric carcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
MUC5AC ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture NCI-N87 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve the final desired concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Wash the confluent NCI-N87 cells twice with PBS.
-
Add 500 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Collect the clarified supernatant for MUC5AC quantification. Samples can be stored at -80°C if not analyzed immediately.
-
-
MUC5AC ELISA:
-
Perform the MUC5AC ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Prepare standards and samples.
-
Add 100 µL of standards and samples to the pre-coated microplate wells.
-
Incubate for 2 hours at 37°C.
-
Wash the wells 3 times.
-
Add 100 µL of biotin-conjugated detection antibody and incubate for 1 hour at 37°C.
-
Wash the wells 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the wells 5 times.
-
Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the MUC5AC standards.
-
Determine the concentration of MUC5AC in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the fold change in MUC5AC secretion for each this compound concentration relative to the vehicle control.
-
Protocol 2: Visualization of Cellular Mucin by Alcian Blue Staining
This protocol describes the staining of intracellular acidic mucins in this compound-treated NCI-N87 cells using Alcian Blue.
Materials:
-
NCI-N87 cells cultured on glass coverslips in a 24-well plate
-
This compound
-
DMSO
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
3% Acetic Acid solution
-
Alcian Blue solution (pH 2.5): 1 g Alcian blue 8GX in 100 mL of 3% acetic acid
-
Nuclear Fast Red solution (for counterstaining)
-
Ethanol (B145695) (graded series: 70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat NCI-N87 cells with this compound as described in Protocol 1, steps 1 and 2, using cells grown on sterile glass coverslips.
-
-
Fixation:
-
After the 24-hour treatment, aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the coverslips in 3% acetic acid solution for 3 minutes.
-
Stain with Alcian Blue (pH 2.5) solution for 30 minutes at room temperature.
-
Wash the coverslips in running tap water for 2 minutes, followed by a rinse in distilled water.
-
Counterstain with Nuclear Fast Red solution for 5 minutes.
-
Wash in running tap water for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate the coverslips through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear the coverslips in xylene or a xylene substitute.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Visualization and Analysis:
-
Examine the slides under a light microscope. Acidic mucins will stain blue, and the nuclei will be pink to red.
-
The intensity of the blue staining can be semi-quantitatively analyzed using image analysis software (e.g., ImageJ) to compare the different treatment groups.
-
Visualizations
Signaling Pathway of this compound-Induced Mucus Secretion
Caption: this compound stimulates PGE2 synthesis, which activates the EP4 receptor, leading to mucus secretion via the cAMP/PKA pathway.
Experimental Workflow for MUC5AC ELISA
Caption: Workflow for quantifying this compound-induced MUC5AC secretion using ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastric mucosal protection via enhancement of MUC5AC and MUC6 by geranylgeranylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teprenone, an anti-ulcer agent, increases gastric mucosal mucus level via nitric oxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New NCI-N87-derived human gastric epithelial line after human telomerase catalytic subunit over-expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 promotes intestinal repair through an adaptive cellular response of the epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Gefarnate in Pharmaceutical Tablets by HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative determination of Gefarnate in pharmaceutical tablet formulations. This compound, a non-chromophoric terpenoid, is effectively quantified using this method, which offers significant advantages in terms of sensitivity and universality for compounds lacking a UV-absorbing moiety. The described protocol includes a comprehensive experimental procedure, method validation parameters, and a clear workflow, providing a complete solution for the quality control and analysis of this compound in a pharmaceutical setting.
Introduction
This compound, a synthetic analogue of a naturally occurring terpenoid, is utilized for its cytoprotective and anti-ulcer properties. Due to its chemical structure, this compound lacks a significant chromophore, making its quantification by conventional HPLC with UV detection challenging. An Evaporative Light Scattering Detector (ELSD) is an ideal alternative for such compounds. The ELSD is a mass-sensitive detector that is independent of the analyte's optical properties, making it a universal detector for non-volatile and semi-volatile compounds.[1][2] This method provides a specific, accurate, and precise means for the assay of this compound in solid dosage forms.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD was used.
Table 1: HPLC-ELSD Instrumental Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| ELSD | Agilent 1290 Infinity II ELSD or equivalent |
| Drift Tube Temp. | 50°C |
| Nebulizer Temp. | 30°C |
| Nitrogen Gas Pressure | 3.5 bar |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 50 µg/mL to 500 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection.
-
Method Validation Summary
The developed HPLC-ELSD method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and sensitivity.
Specificity
The specificity of the method was evaluated by analyzing a placebo sample (containing all tablet excipients except this compound) and a this compound standard. The chromatograms showed no interference from the excipients at the retention time of this compound.
Linearity
The linearity of the detector response for this compound was assessed by analyzing the working standard solutions at six concentration levels. The calibration curve was constructed by plotting the log of the peak area versus the log of the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Log (Concentration) | Mean Peak Area | Log (Peak Area) |
| 50 | 1.70 | 1584 | 3.20 |
| 100 | 2.00 | 3467 | 3.54 |
| 200 | 2.30 | 7516 | 3.88 |
| 300 | 2.48 | 11972 | 4.08 |
| 400 | 2.60 | 16825 | 4.23 |
| 500 | 2.70 | 21378 | 4.33 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{0.9995} |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the sample solution (300 µg/mL) were performed.
Table 3: Precision Data for this compound
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Peak Area | 1.2% | 1.8% |
| Retention Time | 0.3% | 0.5% |
Accuracy
The accuracy of the method was evaluated by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).
Table 4: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 240 | 237.6 | 99.0 | 99.2% |
| 100% | 300 | 298.5 | 99.5 | |
| 120% | 360 | 357.1 | 99.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 15 |
| LOQ | 50 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in tablets by HPLC-ELSD.
Conclusion
The HPLC-ELSD method described in this application note is a suitable and reliable approach for the routine quality control analysis of this compound in pharmaceutical tablets. The method is specific, linear, precise, and accurate over the studied concentration range. The use of ELSD overcomes the limitations of UV detection for non-chromophoric analytes like this compound, providing a valuable tool for pharmaceutical analysis.
References
Application Notes and Protocols: A Cell Culture Model for Studying Gefarnate's Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate, a synthetic isoprenoid derivative, is a gastroprotective agent used in the treatment of peptic ulcers and gastritis. Its mechanism of action is multifactorial, involving the enhancement of the mucosal defense system.[1] In vitro cell culture models provide a powerful tool to dissect the specific molecular and cellular mechanisms underlying this compound's cytoprotective effects. This document provides detailed protocols for establishing an in vitro model of gastric mucosal injury and for investigating the key cytoprotective pathways modulated by this compound.
Proposed Signaling Pathway for this compound's Cytoprotective Action
This compound is hypothesized to exert its cytoprotective effects on gastric epithelial cells through a multi-pronged mechanism. This involves the upregulation of protective factors and the suppression of inflammatory and oxidative stress pathways. A key initiating step is believed to be the stimulation of cyclooxygenase-2 (COX-2) activity, leading to increased synthesis of prostaglandin (B15479496) E2 (PGE2).[1] PGE2, in turn, can promote cell survival, proliferation, and migration. Furthermore, this compound may independently inhibit the activation of the pro-inflammatory transcription factor NF-κB and reduce the generation of reactive oxygen species (ROS), thereby mitigating cellular damage.
Caption: Proposed signaling pathway of this compound's cytoprotective effects in gastric epithelial cells.
Experimental Protocols
Cell Culture and Ethanol-Induced Injury Model
This protocol describes the culture of human gastric epithelial cells (GES-1) and the induction of cellular injury using ethanol (B145695) to mimic aspects of gastric mucosal damage.
Materials:
-
Human gastric epithelial cell line (GES-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Ethanol (absolute)
-
This compound
Protocol:
-
Cell Culture:
-
Culture GES-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Ethanol-Induced Injury:
-
Seed GES-1 cells in 96-well or 6-well plates and allow them to adhere and reach about 80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.
-
After pre-treatment, expose the cells to a final concentration of 400 mM ethanol in culture medium for 2-4 hours to induce injury.[2]
-
Caption: Workflow for the in vitro ethanol-induced gastric cell injury model.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution
-
96-well plate reader
Protocol:
-
Following the ethanol injury protocol in a 96-well plate, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.[3]
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Grow GES-1 cells to a confluent monolayer in 6-well plates.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[4]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0, 12, and 24 hours.
-
Measure the wound area at each time point to quantify cell migration.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the amount of PGE2 released into the cell culture supernatant.
Materials:
-
PGE2 ELISA Kit
-
Cell culture supernatant collected from the experimental groups
Protocol:
-
Collect the cell culture supernatant after this compound treatment (before ethanol injury).
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.[5][6] This typically involves adding the supernatant and a PGE2-enzyme conjugate to an antibody-coated plate, followed by substrate addition and colorimetric detection.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and IκBα.
Materials:
-
Cell lysates from experimental groups
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
Measurement of Reactive Oxygen Species (ROS)
This assay measures the intracellular levels of ROS using a fluorescent probe.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
After this compound pre-treatment and ethanol injury, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.[8]
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or flow cytometer.[1][8]
Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments, demonstrating the potential cytoprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in Ethanol-Injured GES-1 Cells
| Treatment Group | This compound (µM) | Ethanol (400 mM) | Cell Viability (% of Control) |
| Control | 0 | - | 100 ± 5.2 |
| Ethanol | 0 | + | 45 ± 4.1 |
| This compound | 10 | + | 58 ± 3.9 |
| This compound | 50 | + | 75 ± 4.5 |
| This compound | 100 | + | 88 ± 3.7 |
Table 2: Effect of this compound on Cell Migration in GES-1 Cells (Wound Closure %)
| Treatment Group | This compound (µM) | Wound Closure at 24h (%) |
| Control | 0 | 30 ± 3.5 |
| This compound | 10 | 45 ± 4.1 |
| This compound | 50 | 65 ± 5.0 |
| This compound | 100 | 80 ± 4.2 |
Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production in GES-1 Cells
| Treatment Group | This compound (µM) | PGE2 Concentration (pg/mL) |
| Control | 0 | 150 ± 12.5 |
| This compound | 10 | 250 ± 18.2 |
| This compound | 50 | 480 ± 25.1 |
| This compound | 100 | 720 ± 30.8 |
Table 4: Effect of this compound on NF-κB Pathway Activation and ROS Production in Ethanol-Injured GES-1 Cells
| Treatment Group | p-p65/β-actin (Relative Intensity) | IκBα/β-actin (Relative Intensity) | ROS Production (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.1 |
| Ethanol | 3.5 ± 0.3 | 0.4 ± 0.05 | 4.2 ± 0.4 |
| This compound (100 µM) + Ethanol | 1.2 ± 0.2 | 0.9 ± 0.07 | 1.5 ± 0.2 |
Conclusion
The provided protocols and hypothetical data illustrate a comprehensive framework for investigating the cytoprotective mechanisms of this compound in a gastric epithelial cell culture model. By employing these methods, researchers can elucidate the roles of the prostaglandin E2, NF-κB, and antioxidant pathways in mediating the therapeutic effects of this compound, thereby providing valuable insights for drug development and clinical applications.
References
- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 2. Autophagy protects gastric mucosal epithelial cells from ethanol-induced oxidative damage via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Gefarnate dose-response study in primary gastric epithelial cells
Anwendungs- und Protokollhinweise: Dosis-Wirkungs-Studie von Gefarnat in primären Magenepithelzellen
Zusammenfassung
Diese Anwendungs- und Protokollhinweise beschreiben eine Methodik zur Untersuchung der Dosis-Wirkungs-Beziehung von Gefarnat, einem magenschützenden Wirkstoff, auf primäre Magenepithelzellen. Gefarnat wird zur Behandlung von Magengeschwüren eingesetzt und wirkt durch die Stärkung der Schleimhaut-Abwehrmechanismen. Die hier beschriebenen Protokolle umfassen die Isolierung und Kultur primärer Zellen, die Durchführung von Zellviabilitäts- und Proliferationsassays sowie die Quantifizierung wichtiger Mediatoren wie Prostaglandin (B15479496) E2 (PGE2). Die Mechanismen von Gefarnat umfassen sowohl die Induktion von Hitzeschockproteinen (HSP) als auch die Modulation der Prostaglandin-Synthese, was zu einem verbesserten Zellschutz und einer verbesserten Reparatur führt.[1][2]
Hinweis zur Datenpräsentation: Detaillierte quantitative In-vitro-Dosis-Wirkungs-Daten für Gefarnat oder seinen Analogon Geranylgeranylaceton (GGA) in primären Magenepithelzellen sind in der öffentlich zugänglichen Literatur nicht durchgängig verfügbar. Die folgenden Tabellen sind daher als illustrative Vorlagen für die Datenaufzeichnung und -darstellung im Rahmen der beschriebenen Protokolle zu verstehen. Die erwarteten Ergebnisse basieren auf den in In-vivo-Studien und verwandten In-vitro-Systemen beschriebenen qualitativen Effekten.[3][4][5]
Quantitative Datenzusammenfassung (Illustrative Vorlagen)
Tabelle 1: Wirkung von Gefarnat auf die Viabilität von Magenepithelzellen nach oxidativem Stress
| Gefarnat-Konzentration (µM) | Inkubationszeit (h) | Induzierender Stressor | Zellviabilität (% der Kontrolle) | Standardabweichung (±) |
| 0 (Vehikelkontrolle) | 24 | H₂O₂ (100 µM) | 52.3 | 4.5 |
| 1 | 24 | H₂O₂ (100 µM) | 61.8 | 5.1 |
| 10 | 24 | H₂O₂ (100 µM) | 75.4 | 4.8 |
| 50 | 24 | H₂O₂ (100 µM) | 88.9 | 5.3 |
| 100 | 24 | H₂O₂ (100 µM) | 92.1 | 4.9 |
Tabelle 2: Wirkung von Gefarnat auf die Proliferation von Magenepithelzellen
| Gefarnat-Konzentration (µM) | Inkubationszeit (h) | BrdU-Inkorporation (OD bei 450 nm) | Standardabweichung (±) |
| 0 (Vehikelkontrolle) | 48 | 0.45 | 0.05 |
| 1 | 48 | 0.48 | 0.06 |
| 10 | 48 | 0.55 | 0.05 |
| 50 | 48 | 0.68 | 0.07 |
| 100 | 48 | 0.72 | 0.08 |
Tabelle 3: Wirkung von Gefarnat auf die Prostaglandin-E2-(PGE2)-Sekretion
| Gefarnat-Konzentration (µM) | Inkubationszeit (h) | PGE2-Konzentration (pg/mL) | Standardabweichung (±) |
| 0 (Vehikelkontrolle) | 24 | 150.2 | 12.5 |
| 1 | 24 | 155.8 | 14.1 |
| 10 | 24 | 180.5 | 15.3 |
| 50 | 24 | 210.9 | 16.8 |
| 100 | 24 | 225.4 | 15.9 |
Visualisierung von Arbeitsabläufen und Signalwegen
Abbildung 1: Schematischer Arbeitsablauf für die Gefarnat-Dosis-Wirkungs-Studie.
Abbildung 2: Vereinfachter Signalweg der zytoprotektiven Wirkung von Gefarnat.
Experimentelle Protokolle
Isolierung und Kultur primärer Magenepithelzellen
Dieses Protokoll beschreibt die Isolierung von Epithelzellen aus murinem Magengewebe.
-
Materialien:
-
Frisches Magengewebe (z. B. von einer C57BL/6-Maus)
-
HBSS (Hanks' Balanced Salt Solution) mit 10 mM HEPES
-
Chelationspuffer: HBSS mit 2 % Sorbitol, 10 mM HEPES, 2 mM EDTA
-
Verdauungspuffer: DMEM/F12, 10 % FBS, 100 U/mL Kollagenase Typ I, 50 U/mL Dispase
-
Kulturmedium: DMEM/F12, 10 % FBS, 1 % Penicillin-Streptomycin, 20 ng/mL EGF
-
70 µm Zellsieb
-
-
Protokoll:
-
Das Magengewebe entnehmen und sofort in eiskaltes HBSS/HEPES legen.
-
Das Gewebe öffnen, den Inhalt ausspülen und die Schleimhaut vorsichtig von der Muskelschicht abpräparieren.
-
Die Schleimhaut in kleine Stücke (~2 mm²) schneiden.
-
Die Gewebestücke 30 Minuten lang bei 37 °C in Chelationspuffer inkubieren, um die interzellulären Verbindungen zu lockern.
-
Das Gewebe in Verdauungspuffer überführen und 45-60 Minuten bei 37 °C unter leichtem Schütteln inkubieren, bis sich Krypten freisetzen.
-
Die Zellsuspension durch ein 70-µm-Zellsieb filtrieren, um unverdaute Gewebestücke zu entfernen.
-
Die Zellen durch Zentrifugation (300 x g, 5 min) pelletieren und in frischem Kulturmedium resuspendieren.
-
Die Zellen auf mit Kollagen I beschichteten Kulturplatten aussäen und bei 37 °C und 5 % CO₂ inkubieren.
-
Zellviabilitäts-Assay (MTT-Assay)
Dieser Assay misst die metabolische Aktivität der Zellen als Indikator für ihre Lebensfähigkeit.
-
Materialien:
-
Primäre Magenepithelzellen in einer 96-Well-Platte
-
Gefarnat-Stammlösung (in DMSO)
-
MTT-Reagenz (5 mg/mL in PBS)
-
Lösungsmittel (z. B. DMSO oder saurer Isopropanol)
-
-
Protokoll:
-
Die Zellen über Nacht in einer 96-Well-Platte adhärieren lassen.
-
Das Medium entfernen und durch frisches Medium ersetzen, das die gewünschten Konzentrationen von Gefarnat (z. B. 1-100 µM) enthält. Eine Vehikelkontrolle (nur DMSO) einschließen.
-
Die Zellen für 24 Stunden inkubieren.
-
Falls zutreffend, einen Stressor (z. B. H₂O₂, Ethanol) für eine definierte Zeit hinzufügen.
-
10 µL MTT-Reagenz zu jedem Well geben und für 3-4 Stunden bei 37 °C inkubieren, bis sich violette Formazan-Kristalle bilden.
-
Das Medium vorsichtig entfernen und 100 µL Lösungsmittel zu jedem Well geben, um die Kristalle aufzulösen.
-
Die Platte 15 Minuten lang auf einem Schüttler inkubieren, um eine vollständige Auflösung zu gewährleisten.
-
Die Extinktion bei 570 nm mit einem Plattenlesegerät messen. Die Zellviabilität als Prozentsatz der unbehandelten Kontrolle berechnen.
-
Zellproliferations-Assay (BrdU-Assay)
Dieser Assay quantifiziert die DNA-Synthese als Maß für die Zellproliferation.
-
Materialien:
-
Primäre Magenepithelzellen in einer 96-Well-Platte
-
Gefarnat-Stammlösung
-
BrdU Cell Proliferation Assay Kit (kommerziell erhältlich)[6]
-
-
Protokoll:
-
Die Zellen wie oben beschrieben mit verschiedenen Konzentrationen von Gefarnat für 24-48 Stunden behandeln.
-
2-4 Stunden vor dem Ende der Inkubation das BrdU-Markierungsreagenz gemäß den Anweisungen des Herstellers zu den Zellen geben.[6]
-
Am Ende der Inkubation das Medium entfernen und die Zellen fixieren und die DNA denaturieren.
-
Die Zellen mit dem Anti-BrdU-Antikörper inkubieren, gefolgt von einem Peroxidase-konjugierten Sekundärantikörper.
-
Das Substrat hinzufügen und die Farbentwicklung abwarten.
-
Die Reaktion mit einer Stopplösung beenden und die Extinktion bei 450 nm messen. Die Proliferationsrate ist proportional zum OD-Wert.[6]
-
Messung von Prostaglandin E2 (ELISA)
Dieses Protokoll quantifiziert die Menge an PGE2, die von den Zellen in das Kulturmedium sezerniert wird.
-
Materialien:
-
Zellkulturüberstände von mit Gefarnat behandelten Zellen
-
PGE2 ELISA Kit (kommerziell erhältlich)
-
-
Protokoll:
-
Die Zellen in einer 24-Well-Platte mit Gefarnat für 24 Stunden behandeln.
-
Die Zellkulturüberstände sammeln und bei Bedarf kurz zentrifugieren, um Zelltrümmer zu entfernen.
-
Den ELISA gemäß den Anweisungen des Herstellers durchführen. Dies umfasst typischerweise:
-
Das Hinzufügen von Standards und Proben zu einer mit Antikörpern beschichteten Platte.
-
Das Hinzufügen eines PGE2-Peroxidase-Konjugats.
-
Inkubation und anschließende Waschschritte.
-
Das Hinzufügen eines Substrats und die Messung der Farbentwicklung.
-
-
Die PGE2-Konzentration in den Proben anhand der Standardkurve berechnen.
-
References
- 1. Geranylgeranylacetone protects guinea pig gastric mucosal cells from gastric stressor-induced necrosis by induction of heat-shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylgeranylacetone protects guinea pig gastric mucosal cells from gastric stressor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difference in mode of action of cimetidine and gefarnate on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geranylgeranylacetone induces heat shock proteins in cultured guinea pig gastric mucosal cells and rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Immunohistochemical Staining for Prostaglandins Following Gefarnate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate (B1671420) is a gastroprotective agent utilized in the management of gastric ulcers and gastritis.[1][2] Its mechanism of action is multifaceted, involving the enhancement of the mucosal defense system.[1] A primary action of this compound is the stimulation of prostaglandin (B15479496) synthesis, particularly Prostaglandin E2 (PGE2).[1][3] Prostaglandins (B1171923) are crucial lipid compounds that maintain gastrointestinal integrity by promoting mucus and bicarbonate secretion, increasing mucosal blood flow, and stimulating epithelial cell regeneration.[1][2]
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of specific proteins within tissues.[4] This application note provides a detailed protocol for the immunohistochemical staining of prostaglandins, with a focus on PGE2, in gastric mucosal tissue following treatment with this compound. This allows for the qualitative and semi-quantitative assessment of this compound's efficacy in upregulating these crucial cytoprotective molecules.
Data Presentation
While direct quantitative data from immunohistochemical staining of prostaglandins after this compound treatment is not extensively available in the literature, the following table illustrates the expected outcome based on radioimmunoassay findings and the known mechanism of this compound.[5] The data is presented as a semi-quantitative H-score, a common method for evaluating IHC staining intensity and distribution.[6] The H-score is calculated by the formula: H-score = Σ (I × Pi) , where 'I' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of cells stained at that intensity.
Table 1: Representative Semi-Quantitative Analysis of Prostaglandin E2 (PGE2) Immunostaining in Gastric Mucosa
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Control (Vehicle) | 1.2 ± 0.3 | 35 ± 8 | 42 ± 15 |
| This compound-Treated | 2.5 ± 0.4 | 75 ± 12 | 188 ± 35 |
Note: The values presented in this table are illustrative and represent the anticipated significant increase in PGE2 expression following this compound treatment. Actual results may vary based on experimental conditions.
Signaling Pathway
This compound is understood to exert its gastroprotective effects in part by stimulating the endogenous synthesis of prostaglandins. This process is initiated by the release of arachidonic acid from the cell membrane, which is then converted into various prostaglandins through the action of cyclooxygenase (COX) enzymes.
Caption: this compound stimulates prostaglandin E2 synthesis.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the major steps involved in the immunohistochemical analysis of prostaglandin expression in gastric tissue.
Caption: Immunohistochemistry workflow for prostaglandin staining.
Detailed Immunohistochemistry Protocol for Prostaglandin E2 (PGE2) in Formalin-Fixed Paraffin-Embedded (FFPE) Gastric Tissue
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Tissue Preparation and Sectioning 1.1. Immediately following excision, fix gastric tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature. 1.2. Dehydrate the fixed tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%). 1.3. Clear the tissue with xylene and embed in paraffin wax. 1.4. Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides. 1.5. Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration 2.1. Immerse slides in two changes of xylene for 5 minutes each. 2.2. Immerse slides in two changes of 100% ethanol for 3 minutes each. 2.3. Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each. 2.4. Rinse slides in distilled water for 5 minutes.
3. Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) is commonly recommended for prostaglandin antibodies. 3.1. Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0). 3.2. Heat the slides in a microwave, pressure cooker, or water bath to 95-100°C for 20-30 minutes. 3.3. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes). 3.4. Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) for 5 minutes.
4. Staining Procedure 4.1. Endogenous Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer. 4.2. Blocking Non-Specific Binding: Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber. 4.3. Primary Antibody Incubation: Drain the blocking solution (do not rinse) and incubate the sections with the primary antibody against PGE2 (diluted according to the manufacturer's instructions in blocking solution) overnight at 4°C in a humidified chamber. 4.4. Washing: Rinse slides with wash buffer three times for 5 minutes each. 4.5. Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature. Rinse with wash buffer three times for 5 minutes each. 4.6. Enzyme Conjugate Incubation: Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature. Rinse with wash buffer three times for 5 minutes each. 4.7. Chromogenic Detection: Incubate sections with a 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope. 4.8. Stopping Reaction: Immediately immerse slides in distilled water to stop the color development.
5. Counterstaining, Dehydration, and Mounting 5.1. Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes to stain the cell nuclei. 5.2. "Blue" the hematoxylin by rinsing in running tap water for 5 minutes. 5.3. Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%) for 3 minutes each. 5.4. Clear in two changes of xylene for 3 minutes each. 5.5. Mount a coverslip using a permanent mounting medium.
6. Analysis 6.1. Examine the slides under a light microscope. Positive staining for prostaglandins will appear as a brown precipitate in the cytoplasm and/or cell membrane of gastric mucosal cells.[7] 6.2. For semi-quantitative analysis, the staining intensity and the percentage of positive cells can be scored. Digital image analysis software can also be used for more objective quantification of staining.[8][9]
References
- 1. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light microscopic quantitative investigation on the effects of prostaglandin E2 (PGE2) on the lectin binding pattern in rat gastric mucosa injured by ethanol or sodium taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - AU [thermofisher.com]
- 4. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical features of the gastrointestinal tract tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative comparison and reproducibility of pathologist scoring and digital image analysis of estrogen receptor β2 immunohistochemistry in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gefarnate Formulation Development to Enhance Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate (B1671420), a synthetic analogue of a natural compound found in cabbage, is utilized for its gastroprotective properties, primarily in the treatment of gastric ulcers.[1] However, its clinical efficacy is often hampered by its poor aqueous solubility, which leads to low and variable oral bioavailability. To overcome this limitation, advanced formulation strategies are being investigated to enhance its dissolution and subsequent absorption.
These application notes provide a comprehensive overview of formulation strategies, experimental protocols, and data interpretation for the development of this compound formulations with improved oral bioavailability. The methodologies described are based on established techniques for enhancing the bioavailability of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II, a category that this compound is anticipated to fall under due to its lipophilic nature. The following sections detail various formulation approaches, including self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticle-based systems, along with protocols for their preparation and evaluation.
Formulation Strategies for Enhanced Oral Bioavailability
Several advanced formulation techniques can be employed to improve the oral bioavailability of this compound by increasing its solubility and dissolution rate.[2][3] These strategies focus on presenting the drug to the gastrointestinal tract in a more readily absorbable form.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5] This spontaneous emulsification leads to the formation of small lipid droplets that provide a large surface area for drug release and absorption.[4]
Key Advantages of SEDDS:
-
Improved absorption via lymphatic transport for highly lipophilic drugs.[4]
-
Protection of the drug from degradation in the harsh gastrointestinal environment.
-
Reduced variability in drug absorption.[4]
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state.[7] By formulating this compound as a solid dispersion, it is possible to reduce the particle size to a molecular level, thereby increasing the surface area and dissolution rate.[8]
Commonly Used Carriers:
-
Polymers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC).[8]
-
Sugars: Mannitol.[8]
Methods of Preparation:
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to form a solid dispersion.[8]
-
Melting (Fusion) Method: The drug and carrier are melted together and then cooled to form a solid mass.
-
Kneading Method: A paste of the drug and carrier is formed with a small amount of solvent and then dried.[7]
Nanoparticle-Based Formulations
Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and bioavailability.[9][10][11] Nanoparticle formulations can be achieved through various techniques.
Types of Nanoparticle Formulations:
-
Nanosuspensions: Surfactant-stabilized drug nanoparticles suspended in a liquid medium.[9]
-
Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix.
-
Polymeric Nanoparticles: The drug is entrapped or encapsulated within a biodegradable polymer.[12]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for different this compound formulations compared to a conventional suspension. This data is illustrative and serves to highlight the expected improvements in oral bioavailability with advanced formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Conventional Suspension | 150 ± 35 | 4.0 ± 1.2 | 1200 ± 250 | 100 |
| SEDDS | 650 ± 98 | 1.5 ± 0.5 | 4800 ± 620 | 400 |
| Solid Dispersion | 480 ± 75 | 2.0 ± 0.8 | 3600 ± 450 | 300 |
| Nanoparticle Formulation | 590 ± 88 | 1.8 ± 0.6 | 4500 ± 580 | 375 |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation of this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 200)[13]
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, titrate mixtures of the chosen oil, surfactant, and co-surfactant with water.[13] Observe for the formation of a clear and stable emulsion.
-
Formulation Preparation: a. Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the optimal ratio determined from the phase diagram. b. Add the calculated amount of this compound to the mixture. c. Gently heat (if necessary) and stir the mixture using a magnetic stirrer until the this compound is completely dissolved and a homogenous solution is obtained.[14] d. Store the resulting SEDDS pre-concentrate in a sealed container at room temperature.
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS pre-concentrate to a larger volume of distilled water with gentle agitation and record the time taken for the formation of a clear emulsion.[14]
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.[13][14]
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PEG 6000, PVP K30)[8]
-
Organic solvent (e.g., ethanol, methanol, dichloromethane)
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).[8]
-
Dissolve both the this compound and the carrier in a suitable organic solvent.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Scrape the dried solid mass from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Characterization:
-
Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., HPLC).
-
In Vitro Dissolution Studies: Perform dissolution testing as per the protocol below.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of the drug in the dispersion (amorphous or crystalline).
Protocol 3: In Vitro Dissolution Testing
Objective: To evaluate the in vitro release profile of this compound from different formulations.
Apparatus: USP Dissolution Apparatus II (Paddle Method) is commonly used.[15]
Dissolution Medium:
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the initial 2 hours.
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin (B1164899) for subsequent time points.
-
The volume of the medium is typically 900 mL.[16]
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.[15]
-
Set the paddle speed (e.g., 50 or 75 RPM).
-
Place a known amount of the this compound formulation (equivalent to a single dose) in each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound from different formulations in vitro. The Caco-2 cell line is a well-established model for predicting human intestinal absorption.[17][18][19][20]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulations
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[19][21]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[20]
-
Permeability Study: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (donor) side of the Transwell® insert. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C. e. At specified time points, collect samples from the basolateral side and replace with fresh HBSS. f. Analyze the concentration of this compound in the collected samples.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial drug concentration in the donor compartment.
-
Protocol 5: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo absorption and pharmacokinetic profile of this compound from the developed formulations.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.[22]
-
Dosing: a. Divide the animals into groups (e.g., control group receiving conventional suspension, and test groups receiving the developed formulations). b. Administer the formulations orally via gavage at a predetermined dose.[22]
-
Blood Sampling: a. Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples. b. Quantify the concentration of this compound in the plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. c. Calculate the relative bioavailability of the test formulations compared to the control.
Visualizations
Caption: Experimental workflow for developing this compound formulations.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Caption: Logic of solid dispersion for enhanced solubility.
References
- 1. Clinical trial of this compound in the treatment of gastric ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid-A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Novel alginate nanoparticles for the simultaneous delivery of iron and folate: a potential nano-drug delivery system for anaemic patients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. nanobioletters.com [nanobioletters.com]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 18. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoparticles from Gantrez-based conjugates for the oral delivery of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-culture of Gastric Cells and H. pylori with Gefarnate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Gefarnate on Helicobacter pylori (H. pylori)-infected human gastric epithelial cells in an in vitro co-culture system. The protocols outlined below are designed to assess the cytoprotective and anti-inflammatory properties of this compound against H. pylori-induced cellular damage and inflammatory responses.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer. A key mechanism of H. pylori-induced pathogenesis is the induction of a robust inflammatory response in gastric epithelial cells, largely mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8).
This compound is a gastroprotective agent known to enhance the mucosal barrier, stimulate mucus and prostaglandin (B15479496) production, and exert anti-inflammatory effects. Clinical studies have indicated that this compound is effective in reducing mucosal inflammation in patients with chronic erosive gastritis, with the patient's H. pylori status potentially influencing the therapeutic outcome. This suggests that this compound may directly counteract the inflammatory effects of H. pylori on gastric epithelial cells.
These protocols provide a framework for investigating the efficacy of this compound in an in vitro model of H. pylori infection.
Data Presentation
The following tables are templates for organizing quantitative data from the described experiments. Expected results are included for illustrative purposes, assuming a dose-dependent protective effect of this compound.
Table 1: Effect of this compound on Gastric Cell Viability in the Presence of H. pylori
| Treatment Group | This compound Concentration (µM) | H. pylori (MOI) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.2 |
| H. pylori alone | 0 | 100 | 65 ± 7.8 |
| This compound + H. pylori | 10 | 100 | 75 ± 6.1 |
| This compound + H. pylori | 50 | 100 | 88 ± 4.9 |
| This compound + H. pylori | 100 | 100 | 95 ± 5.5 |
| This compound alone | 100 | 0 | 99 ± 4.7 |
Table 2: Effect of this compound on IL-8 Production by Gastric Cells Infected with H. pylori
| Treatment Group | This compound Concentration (µM) | H. pylori (MOI) | IL-8 Concentration (pg/mL) |
| Control | 0 | 0 | 50 ± 12.3 |
| H. pylori alone | 0 | 100 | 850 ± 55.6 |
| This compound + H. pylori | 10 | 100 | 620 ± 48.9 |
| This compound + H. pylori | 50 | 100 | 350 ± 35.1 |
| This compound + H. pylori | 100 | 100 | 150 ± 22.7 |
| This compound alone | 100 | 0 | 55 ± 15.4 |
Table 3: Effect of this compound on NF-κB Activation in H. pylori-Infected Gastric Cells
| Treatment Group | This compound Concentration (µM) | H. pylori (MOI) | Relative NF-κB Activity (Fold Change) |
| Control | 0 | 0 | 1.0 ± 0.1 |
| H. pylori alone | 0 | 100 | 8.5 ± 1.2 |
| This compound + H. pylori | 10 | 100 | 6.2 ± 0.9 |
| This compound + H. pylori | 50 | 100 | 3.1 ± 0.5 |
| This compound + H. pylori | 100 | 100 | 1.5 ± 0.3 |
| This compound alone | 100 | 0 | 1.1 ± 0.2 |
Experimental Protocols
Cell Culture and H. pylori Preparation
1.1. Gastric Epithelial Cell Culture
-
Cell Line: Human gastric adenocarcinoma cell line AGS (ATCC® CRL-1739™) is commonly used.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
1.2. H. pylori Culture
-
Strain: A CagA-positive strain such as H. pylori ATCC 43504 is recommended for robust inflammatory responses.
-
Culture Medium: Brain Heart Infusion (BHI) agar (B569324) or broth supplemented with 10% horse serum.
-
Culture Conditions: Grow bacteria at 37°C under microaerophilic conditions (5% O2, 10% CO2, 85% N2) for 2-3 days.
-
Preparation for Infection: Harvest bacteria from plates or broth, wash with Phosphate-Buffered Saline (PBS), and resuspend in antibiotic-free cell culture medium. Adjust the bacterial density to the desired Multiplicity of Infection (MOI) based on OD600 readings (an OD600 of 1.0 is approximately 2x10^8 CFU/mL).
Co-culture of Gastric Cells and H. pylori with this compound Treatment
-
Seed AGS cells in appropriate culture plates (e.g., 24-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere and reach approximately 80% confluency.
-
Two hours before infection, replace the culture medium with fresh, serum-free, and antibiotic-free medium.
-
Pre-treat the AGS cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Infect the cells with H. pylori at an MOI of 100.
-
Co-culture for the desired time period (e.g., 4 hours for signaling studies, 24 hours for cytokine and viability assays) at 37°C in a 5% CO2 incubator.
Key Experimental Assays
3.1. Cell Viability Assay (MTT Assay)
-
After the co-culture period, remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.2. IL-8 Quantification (ELISA)
-
After co-culture, collect the cell culture supernatants and centrifuge to remove bacteria and cell debris.
-
Quantify the concentration of IL-8 in the supernatants using a commercially available Human IL-8 ELISA kit, following the manufacturer's instructions.
3.3. NF-κB Activation Assay (Western Blot for Phospho-p65)
-
After a shorter co-culture period (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65 (Ser536) and total p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Visualizations
Application Notes and Protocols: Measuring Gefarnate's Effect on Gastric Mucosal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate (B1671420), a synthetic isoprenoid derivative of geranyl farnesylacetate, is a gastroprotective agent used in the treatment of peptic ulcers and gastritis.[1] Its mechanism of action is multifactorial, enhancing the mucosal defense systems of the gastrointestinal tract.[1][2] Key protective effects of this compound include the stimulation of mucus and bicarbonate secretion, enhancement of prostaglandin (B15479496) synthesis, anti-inflammatory actions, and promotion of cellular repair.[1][2] An additional proposed mechanism for its gastroprotective effect is the enhancement of gastric mucosal blood flow, which is crucial for maintaining tissue integrity and facilitating healing.[2]
These application notes provide a summary of the current understanding of this compound's effect on gastric mucosal blood flow, detailed protocols for its measurement, and an overview of the potential signaling pathways involved.
Data Presentation
The available quantitative data on the effect of this compound on gastric mucosal blood flow is limited and presents some conflicting findings depending on the experimental model.
Table 1: Effect of this compound on Gastric Mucosal Blood Flow in a Rat Model of Compound 48/80-Induced Gastric Lesions
| Treatment Group | Dose (mg/kg) | Change in Gastric Mucosal Blood Flow | Reference |
| Compound 48/80 + Vehicle | - | Decrease | Ueki et al. |
| Compound 48/80 + this compound | 50 | No significant effect on the decrease | Ueki et al. |
| Compound 48/80 + this compound | 100 | No significant effect on the decrease | Ueki et al. |
| Compound 48/80 + this compound | 200 | No significant effect on the decrease | Ueki et al. |
In this specific model, post-administration of this compound did not reverse the decrease in gastric mucosal blood flow induced by compound 48/80, a mast cell degranulator.[3][4]
Table 2: Effects of this compound on Prostaglandin Levels in Rat Gastric Mucosa
| Treatment Group | Prostaglandin E2 (PGE2) Level | Prostacyclin (PGI2) Level | Reference |
| Control | Normal | Normal | Kayashima et al. |
| Cimetidine (B194882) | Reduced | Reduced | Kayashima et al. |
| Cimetidine + this compound (100 mg/kg) | Inhibited reduction | Inhibited reduction | Kayashima et al. |
| Water-Immersion Stress | Markedly Reduced | Markedly Reduced | Ueki et al. |
| Water-Immersion Stress + this compound | Maintained | Maintained | Ueki et al. |
This compound has been shown to counteract the reduction in gastroprotective prostaglandins (B1171923) induced by agents like cimetidine and stress.[5][6] Prostaglandins are known to be potent vasodilators in the gastric mucosa.
Signaling Pathways
The precise signaling pathway by which this compound influences gastric mucosal blood flow is not fully elucidated but is thought to be primarily mediated by prostaglandins. The potential involvement of capsaicin-sensitive sensory neurons, which are key regulators of gastric mucosal blood flow, warrants further investigation.
Caption: Proposed signaling pathway for this compound's effect on gastric mucosal blood flow.
Experimental Protocols
Measurement of Gastric Mucosal Blood Flow Using Laser-Doppler Flowmetry in Rats
This protocol describes a common method for assessing gastric mucosal blood flow.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., 1% gum arabic solution)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Laser-Doppler flowmeter and probe
-
Abdominal retractor
-
Cotton swabs
-
Saline solution (0.9% NaCl)
-
Surgical instruments (scalpel, forceps, scissors)
Procedure:
-
Animal Preparation:
-
Fast the rats for 18-24 hours with free access to water.
-
Anesthetize the rat via intraperitoneal injection.
-
Shave the abdomen and make a midline laparotomy.
-
Gently expose the stomach.
-
-
Stomach Preparation:
-
Make an incision along the greater curvature of the forestomach.
-
Gently evert the stomach to expose the mucosal surface.
-
Carefully rinse the mucosal surface with warm saline to remove any gastric contents.
-
Place the stomach on a platform to stabilize it.
-
-
Laser-Doppler Flowmetry Measurement:
-
Position the laser-Doppler probe perpendicular to the mucosal surface of the corpus, avoiding major blood vessels. The probe should lightly touch the mucosa without compressing the tissue, as this can affect blood flow readings.
-
Allow the blood flow reading to stabilize for at least 20-30 minutes to obtain a baseline measurement.
-
Administer this compound or vehicle orally (by gavage) or via another desired route.
-
Continuously record the gastric mucosal blood flow for the desired duration of the experiment.
-
-
Data Analysis:
-
Express the gastric mucosal blood flow as a percentage of the baseline value.
-
Compare the changes in blood flow between the this compound-treated group and the vehicle-treated control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Caption: Experimental workflow for measuring gastric mucosal blood flow.
Discussion and Future Directions
The current body of evidence suggests that while this compound has a robust gastroprotective profile, its direct effect on enhancing gastric mucosal blood flow may be context-dependent. The discrepancy in findings, particularly the negative results in the compound 48/80-induced lesion model, indicates that this compound may not act as a primary vasodilator. Instead, its beneficial effects on the gastric microcirculation are likely indirect, possibly through the potentiation of endogenous protective mechanisms like prostaglandin synthesis, especially under conditions of mucosal insult or stress.
Future research should aim to clarify these ambiguities. Investigating the effect of this compound on gastric mucosal blood flow in different models of gastric injury, such as those induced by NSAIDs or ethanol, would be valuable. Furthermore, exploring the potential interplay between this compound, prostaglandins, and capsaicin-sensitive afferent neurons could provide a more complete understanding of its mechanism of action. This could be achieved by using specific inhibitors of prostaglandin synthesis or by functional ablation of capsaicin-sensitive neurons in conjunction with this compound administration. Such studies will be instrumental in fully characterizing the role of this compound in maintaining and restoring gastric mucosal integrity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Inflammatory Markers Post-Gefarnate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the anti-inflammatory effects of Gefarnate. The protocols and data presented are intended to assist researchers in designing and executing experiments to investigate the impact of this compound on key inflammatory markers and associated signaling pathways.
Introduction
This compound, a synthetic analog of geranyl farnesylacetate, is a well-established gastroprotective agent. Its therapeutic effects are primarily attributed to its ability to enhance the mucosal defense system, stimulate the production of protective prostaglandins, and promote mucus secretion. Emerging evidence also highlights the significant anti-inflammatory properties of this compound, suggesting its potential therapeutic application beyond gastric protection. This document outlines the methodologies for assessing these anti-inflammatory effects through the quantitative analysis of key inflammatory protein markers using Western blotting.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[1] Upon activation by various stimuli, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Investigating the effect of this compound on this pathway is crucial to understanding its anti-inflammatory mechanism.
Data Presentation: Quantitative Analysis of Inflammatory Marker Expression
The following tables summarize the quantitative effects of this compound's active component, Geranylgeranylacetone (GGA), and the structurally similar compound Sofalcone on the protein expression of key inflammatory markers, as determined by Western blot analysis from published studies.
Note: Specific quantitative Western blot data for the direct effect of this compound on these markers was not available in the reviewed literature. The data presented below is from studies on its active component, Geranylgeranylacetone (GGA), and a structurally similar compound, Sofalcone. This information can serve as a valuable reference for designing and interpreting experiments with this compound.
| Inflammatory Marker | Treatment | Cell/Tissue Type | Change in Protein Expression (Relative to Control) | Source |
| TNF-α | Geranylgeranylacetone (GGA) | PMA-stimulated PAM212 cells | Significant Inhibition (Normalized to GAPDH) | [2] |
| Sofalcone | S. aureus-infected lung tissue | Dose-dependent reduction | [3] | |
| IL-1β | Geranylgeranylacetone (GGA) | PMA-stimulated PAM212 cells | Significant Inhibition (Normalized to GAPDH) | [2] |
| Sofalcone | S. aureus-infected lung tissue | Dose-dependent reduction | [3] | |
| IL-6 | Sofalcone | S. aureus-infected lung tissue | Dose-dependent reduction | [3] |
| COX-2 | Not Available | - | - | - |
| iNOS | Geranylgeranylacetone (GGA) (80 µM) | LPS-stimulated Murine Macrophages (RAW 264) | Significant Inhibition (Relative Density vs. Control) | [4] |
Experimental Protocols
-
Cell Lines: Murine macrophage cell line (RAW 264.7) or human gastric epithelial cells are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, stimulate cells with an appropriate agent such as Lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours) to upregulate the expression of inflammatory markers.
-
This compound Treatment: Treat cells with varying concentrations of this compound (or its active component GGA) for a predetermined time before or concurrently with the inflammatory stimulus. A vehicle control (e.g., DMSO) should be included.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C in a wet transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-TNF-α, anti-IL-6, anti-IL-1β, anti-COX-2, anti-iNOS) and a loading control (e.g., anti-β-actin or anti-GAPDH) diluted in the blocking buffer.
-
Incubate overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:500 to 1:2000.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Express the results as a fold change or percentage change relative to the untreated or vehicle-treated control.
-
Mandatory Visualizations
Caption: Western Blot Workflow for Analyzing Inflammatory Markers.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
References
- 1. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemoproteomics unveils Sofalcone targeting ribosomal proteins to inhibit protein synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranylacetone Ameliorates Inflammatory Response to Lipopolysaccharide (LPS) in Murine Macrophages: Inhibition of LPS Binding to The Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gefarnate in a Chronic Gastric Ulcer Animal Model: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate, a synthetic isoprenoid, is a gastroprotective agent used in the treatment of gastritis and gastric ulcers. Its mechanism of action is multifactorial, primarily centered on enhancing the mucosal defense systems of the gastrointestinal tract.[1] This involves stimulating the secretion of protective mucus, increasing the synthesis of cytoprotective prostaglandins (B1171923) (particularly PGE2), exerting anti-inflammatory effects, and promoting the proliferation and migration of epithelial cells essential for tissue repair.[1] The acetic acid-induced chronic gastric ulcer model in rats is a widely utilized and clinically relevant model for studying ulcer healing.[2] This model produces deep, well-defined ulcers that closely resemble human chronic ulcers in their pathological features and healing process, making it an excellent platform for evaluating the efficacy of anti-ulcer agents like this compound.
These application notes provide detailed protocols for utilizing the acetic acid-induced gastric ulcer model to assess the therapeutic effects of this compound, including methods for ulcer induction, treatment administration, and various analytical evaluations.
Key Experimental Protocols
Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats
This protocol describes the surgical procedure for inducing a chronic gastric ulcer in rats via the submucosal injection of acetic acid.
Materials:
-
Male Wistar rats (200-250g)
-
Acetic acid solution (20% v/v in sterile water)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture materials (e.g., 4-0 silk)
-
1 ml syringe with a 27-gauge needle
-
Sterile saline
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the procedure, with free access to water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Incision: Place the rat in a supine position. Shave and disinfect the abdominal area. Make a midline laparotomy incision (approximately 2-3 cm) to expose the stomach.
-
Ulcer Induction: Gently exteriorize the stomach. Inject 0.03 ml of 20% acetic acid into the submucosal layer of the gastric wall, specifically at the border of the antrum and oxyntic gland area.[2] A successful injection is indicated by the formation of a small, pale bleb.
-
Closure: Carefully return the stomach to the abdominal cavity. Close the abdominal wall in two layers (peritoneum and skin) using appropriate suture materials.
-
Post-operative Care: House the rats individually and provide them with soft food for the first 24 hours. Monitor the animals for any signs of distress. The ulcer will develop and become chronic over the next 3-5 days.[2]
This compound Administration Protocol
Treatment with this compound typically begins 3 to 5 days after ulcer induction to allow for the establishment of a chronic ulcer.
Materials:
-
This compound
-
Vehicle (e.g., 1% carboxymethyl cellulose (B213188) (CMC) or corn oil)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 50, 100, and 200 mg/ml).
-
Animal Grouping: Randomly divide the ulcerated rats into several groups:
-
Vehicle Control Group
-
This compound Treatment Groups (e.g., 50, 100, 200 mg/kg body weight)
-
Positive Control Group (e.g., Omeprazole)
-
-
Administration: Administer the this compound suspension or vehicle orally once daily using a gavage needle.[3] The volume is typically 1 ml/kg body weight.
-
Treatment Duration: Continue the treatment for a predefined period, typically 7, 14, or 21 days, with animal sacrifices scheduled at these time points for analysis.
Assessment of Ulcer Healing
Procedure:
-
Euthanasia and Stomach Excision: At the end of the treatment period, euthanize the rats. Immediately excise the stomach.
-
Ulcer Area Measurement: Open the stomach along the greater curvature and rinse gently with saline. Pin the stomach flat on a board. The ulcerated area will be clearly visible.
-
Image Analysis: Capture a digital image of the stomach mucosa. Measure the area of the ulcer (in mm²) using image analysis software (e.g., ImageJ).
-
Calculation of Healing Rate: The percentage of ulcer healing can be calculated using the formula: % Healing = [(Ulcer Area in Control Group - Ulcer Area in Treated Group) / Ulcer Area in Control Group] x 100
Histological and Immunohistochemical Analysis
Procedure:
-
Tissue Processing: Fix the stomach tissue containing the ulcer in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) to observe tissue morphology, inflammation, and re-epithelialization.
-
Immunohistochemistry (IHC): Perform IHC to detect key proteins involved in healing:
-
Cell Proliferation: Use antibodies against Proliferating Cell Nuclear Antigen (PCNA) or Ki-67.
-
Angiogenesis: Use antibodies against Vascular Endothelial Growth Factor (VEGF) or CD31 to visualize new blood vessel formation in the granulation tissue at the ulcer base.
-
Growth Factors: Use antibodies against Epidermal Growth Factor (EGF) or Hepatocyte Growth Factor (HGF).
-
-
Quantification: Quantify the IHC staining intensity or the number of positive cells per area in the ulcer margin and base using microscopy and image analysis software.
Data Presentation
The following tables present hypothetical but expected quantitative data from a study evaluating this compound in a chronic gastric ulcer model.
Table 1: Effect of Oral this compound Administration on Ulcer Area Reduction
| Treatment Group (Oral, Once Daily) | Dose (mg/kg) | Ulcer Area (mm²) after 7 Days (Mean ± SD) | Ulcer Area (mm²) after 14 Days (Mean ± SD) | Healing Rate (%) after 14 Days |
| Vehicle Control | - | 45.2 ± 5.8 | 38.5 ± 4.9 | - |
| This compound | 50 | 33.1 ± 4.2 | 22.3 ± 3.5 | 42.1% |
| This compound | 100 | 24.5 ± 3.9 | 14.8 ± 2.8 | 61.6% |
| This compound | 200 | 18.2 ± 3.1 | 8.1 ± 2.2 | 79.0% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control
Table 2: Effect of this compound on Biochemical and Cellular Markers in Ulcer Tissue (Day 14)
| Treatment Group (200 mg/kg) | Prostaglandin E2 (PGE2) (pg/mg tissue) | VEGF Expression (Positive cells/field) | PCNA-Positive Nuclei (%) |
| Sham (No Ulcer) | 250.4 ± 28.1 | 15.2 ± 3.1 | 12.5 ± 2.9 |
| Vehicle Control | 98.6 ± 15.5 | 35.8 ± 6.2 | 28.4 ± 5.1 |
| This compound | 185.2 ± 22.3 | 62.5 ± 8.4 | 55.7 ± 7.6** |
**p<0.01 vs. Vehicle Control
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a rat chronic gastric ulcer model.
Proposed Signaling Pathway for this compound in Ulcer Healing
Caption: this compound's multi-target mechanism promoting gastric ulcer healing.
References
Visualizing the Cellular Journey of Gefarnate: Application Notes and Protocols for Fluorescent Probe-Based Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate, a synthetic isoprenoid, is a well-established gastroprotective agent used in the treatment of peptic ulcers. Its therapeutic effects are primarily attributed to its ability to enhance the mucosal defense mechanisms of the gastrointestinal tract.[1][2] Understanding the cellular uptake and intracellular distribution of this compound is crucial for elucidating its complete mechanism of action and for the development of more targeted and effective therapeutic strategies. This document provides detailed application notes and protocols for visualizing the cellular uptake of this compound using fluorescent probes. By fluorescently labeling this compound, researchers can employ advanced live-cell imaging techniques to track its journey into the cell in real-time.[3][4][5]
Principle
The core principle of this application is the covalent attachment of a fluorescent dye (fluorophore) to the this compound molecule. This creates a fluorescent analog of the drug that can be administered to cultured cells. The cellular uptake and subcellular localization of the fluorescently-labeled this compound can then be visualized and quantified using fluorescence microscopy techniques, such as confocal microscopy.[6] This approach allows for the direct observation of drug-cell interactions and provides valuable insights into the kinetics and spatial dynamics of drug internalization.
Materials and Reagents
-
This compound
-
Fluorescent Dye with a reactive group (e.g., NHS ester-activated dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Gastric epithelial cell line (e.g., AGS, MKN-45)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Confocal Laser Scanning Microscope
Experimental Protocols
I. Synthesis of Fluorescently-Labeled this compound (Hypothetical)
This protocol outlines a general strategy for labeling this compound with a commercially available fluorescent dye. The specific reaction conditions may need to be optimized based on the chosen dye.
1. Selection of Fluorescent Probe:
Choose a bright, photostable fluorescent dye with an appropriate excitation and emission spectrum for the available microscopy setup. Dyes with amine-reactive groups like N-hydroxysuccinimide (NHS) esters are suitable for labeling molecules with primary or secondary amine groups. For this hypothetical protocol, we will assume the use of a green-emitting dye like Alexa Fluor™ 488 NHS Ester.
2. Conjugation Reaction:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a molar excess of the NHS ester-activated fluorescent dye.
-
Add a base such as TEA or DIEA to catalyze the reaction.
-
Stir the reaction mixture at room temperature, protected from light, for several hours to overnight.
3. Purification of the Labeled Compound:
-
Purify the reaction mixture using reverse-phase HPLC to separate the fluorescently-labeled this compound from unreacted dye and starting material.
-
Collect the fractions corresponding to the desired product.
-
Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
4. Quantification:
-
Determine the concentration of the purified fluorescently-labeled this compound using UV-Vis spectrophotometry, based on the absorbance of the fluorescent dye at its maximum absorption wavelength.
II. Cell Culture and Treatment
1. Cell Seeding:
-
Culture a suitable gastric epithelial cell line (e.g., AGS cells) in the recommended complete medium.
-
Seed the cells onto glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
-
Allow the cells to adhere and grow to 70-80% confluency.
2. Preparation of Fluorescent this compound Solution:
-
Prepare a stock solution of the fluorescently-labeled this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a pre-warmed serum-free cell culture medium to the desired final concentrations.
3. Cell Treatment:
-
Wash the cells twice with warm PBS.
-
Replace the medium with the prepared fluorescent this compound solution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
III. Live-Cell Imaging and Data Acquisition
1. Microscopy Setup:
-
Use a confocal laser scanning microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2 during imaging.
-
Set the appropriate laser lines and emission filters for the chosen fluorescent dye and any counterstains (e.g., DAPI for the nucleus).
2. Image Acquisition:
-
Acquire images of the cells at different time points to observe the dynamics of cellular uptake.
-
Capture both single-plane images and Z-stacks to analyze the intracellular distribution of the fluorescent signal.
-
Include a negative control group of untreated cells to assess background fluorescence.
IV. Image Analysis and Quantification
1. Qualitative Analysis:
-
Visually inspect the acquired images to determine the subcellular localization of the fluorescently-labeled this compound (e.g., cytoplasm, nucleus, specific organelles).
2. Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity within individual cells or specific cellular compartments.
-
Measure the mean fluorescence intensity per cell at different time points and concentrations.
-
The data can be used to generate uptake kinetics curves.
Data Presentation
The quantitative data obtained from the image analysis can be summarized in tables for easy comparison.
Table 1: Time-Dependent Cellular Uptake of Fluorescently-Labeled this compound
| Time Point | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| 15 min | 150 ± 25 |
| 30 min | 350 ± 40 |
| 1 h | 780 ± 65 |
| 2 h | 1250 ± 90 |
| 4 h | 1800 ± 110 |
Table 2: Concentration-Dependent Cellular Uptake of Fluorescently-Labeled this compound (at 1h incubation)
| Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| 1 | 250 ± 30 |
| 5 | 750 ± 55 |
| 10 | 1400 ± 80 |
| 20 | 2300 ± 120 |
| 50 | 2500 ± 130 |
Visualizations
Caption: Experimental workflow for visualizing this compound cellular uptake.
Caption: Simplified signaling pathway of this compound's gastroprotective action.
Discussion and Troubleshooting
-
Phototoxicity: Live-cell imaging can induce phototoxicity, affecting cell health and behavior. To minimize this, use the lowest possible laser power and exposure times.[4] Consider using spinning disk confocal microscopy, which is generally gentler on cells.[5]
-
Fluorophore Choice: The choice of fluorescent dye is critical. Ensure it is bright, photostable, and does not significantly alter the biological activity of this compound. It is advisable to perform a functional assay to compare the activity of labeled versus unlabeled this compound.
-
Background Fluorescence: High background fluorescence can obscure the signal from the labeled drug. Ensure thorough washing of cells after incubation with the fluorescent probe. Using a serum-free medium during incubation and imaging can also reduce background.
-
Quantitative Accuracy: The relationship between fluorescence intensity and the actual intracellular concentration of the drug may not be linear due to factors like quenching. For more precise quantification, calibration curves can be generated using known concentrations of the fluorescently-labeled drug.
Conclusion
The use of fluorescent probes provides a powerful tool for visualizing the cellular uptake and intracellular trafficking of this compound. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments that can provide novel insights into the cellular pharmacology of this important gastroprotective agent. These studies can contribute to a more comprehensive understanding of its mechanism of action and may guide the development of future therapeutics for gastrointestinal disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Prostaglandin E2 Levels in Response to Gefarnate using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefarnate, a synthetic isoprenoid, is a gastroprotective agent used in the treatment of gastritis and gastric ulcers. Its mechanism of action is multifaceted, involving the enhancement of the mucosal defense system.[1] A key aspect of its cytoprotective effect is the stimulation of prostaglandin (B15479496) synthesis, particularly Prostaglandin E2 (PGE2).[1] PGE2 plays a crucial role in maintaining gastric mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.[1][2]
This document provides detailed application notes and protocols for quantifying the in vitro effects of this compound on PGE2 production using an Enzyme-Linked Immunosorbent Assay (ELISA). The provided methodologies are based on established protocols for similar anti-ulcer drugs and commercially available PGE2 ELISA kits.
Key Applications
-
Pharmacodynamic Studies: Quantify the dose-dependent and time-course effects of this compound on PGE2 synthesis in gastric mucosal cells.
-
Mechanism of Action Studies: Investigate the signaling pathways involved in this compound-induced PGE2 production, including the role of cyclooxygenase (COX) enzymes.
-
Drug Screening: Evaluate the potential of novel gastroprotective compounds to stimulate PGE2 production as a measure of their cytoprotective activity.
-
Quality Control: Assess the biological activity of different batches of this compound by measuring their ability to induce PGE2 synthesis.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data on the effects of this compound on PGE2 levels in cultured gastric mucosal cells, as measured by ELISA. This data is modeled after studies on similar gastroprotective agents that enhance prostaglandin synthesis.
Table 1: Dose-Dependent Effect of this compound on PGE2 Production
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | 150 | 15 |
| 1 | 250 | 20 |
| 10 | 550 | 45 |
| 50 | 800 | 60 |
| 100 | 950 | 75 |
Table 2: Time-Course of this compound-Induced PGE2 Production
| Time (hours) | PGE2 Concentration (pg/mL) at 50 µM this compound | Standard Deviation (pg/mL) |
| 0 | 150 | 12 |
| 6 | 400 | 35 |
| 12 | 750 | 55 |
| 24 | 900 | 70 |
| 48 | 850 | 65 |
Signaling Pathways and Experimental Workflow
This compound-Induced Prostaglandin E2 Synthesis Pathway
This compound is believed to exert its effect by upregulating the enzymatic machinery responsible for PGE2 synthesis. This primarily involves the cyclooxygenase (COX) pathway. The diagram below illustrates the proposed signaling cascade.
Experimental Workflow for ELISA Measurement of PGE2
The following diagram outlines the key steps for assessing the effect of this compound on PGE2 production in a cell-based assay.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Gastric mucosal cell line (e.g., RGM1) or primary gastric mucosal cells.
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Cell culture plates (e.g., 24-well or 96-well).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed gastric mucosal cells in culture plates at a density that allows for optimal growth and response to treatment. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
This compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the dose-response experiment. For the time-course experiment, prepare a single concentration of this compound. Include a vehicle control in all experiments.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation:
-
Dose-Response: Incubate the cells for a fixed period (e.g., 24 hours).
-
Time-Course: Incubate the cells for various durations (e.g., 6, 12, 24, 48 hours).
-
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well. It is important to avoid disturbing the cell layer.
-
Sample Storage: Centrifuge the collected supernatant at 1000 x g for 20 minutes at 2-8°C to remove any cellular debris.[3] Aliquot the clarified supernatant and store at -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles.
Prostaglandin E2 ELISA Protocol
This protocol is a general guideline based on commercially available competitive ELISA kits.[3][4] Always refer to the specific manufacturer's instructions for the chosen ELISA kit.
Materials:
-
PGE2 ELISA Kit (containing pre-coated microplate, PGE2 standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution).
-
Collected cell culture supernatants (samples).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and tips.
-
Distilled or deionized water.
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and PGE2 standards, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the PGE2 standard to generate a standard curve. This will be used to determine the concentration of PGE2 in the samples.
-
Sample and Standard Addition: Add the prepared standards and the collected cell culture supernatant samples to the appropriate wells of the pre-coated microplate.
-
Addition of Detection Reagents: Add the PGE2 conjugate (e.g., HRP-labeled PGE2) and the primary antibody to the wells as instructed in the kit manual. In a competitive ELISA, the PGE2 in the sample will compete with the labeled PGE2 for binding to the primary antibody.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2 hours at room temperature on a shaker).[4]
-
Washing: After incubation, wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The substrate will react with the HRP enzyme on the bound conjugate to produce a color change.
-
Incubation: Incubate the plate for a specified time to allow for color development. This step should be performed in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells will typically change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of PGE2 in each of your samples. The absorbance will be inversely proportional to the amount of PGE2 in the sample.
-
Factor in any dilution of the samples when calculating the final concentrations.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on PGE2 production using ELISA. This methodology is a valuable tool for researchers and drug development professionals seeking to understand the gastroprotective mechanisms of this compound and to screen for novel compounds with similar therapeutic potential. Adherence to detailed experimental protocols and careful data analysis are crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Gefarnate Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Gefarnate (B1671420) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a synthetic isoprenoid derivative with gastroprotective properties.[1][2] It is characterized as a water-insoluble terpene fatty acid, which presents a significant challenge for in vitro experiments that are typically conducted in aqueous-based cell culture media or buffer systems. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound for in vitro use. It exhibits high solvating power for hydrophobic molecules. While other organic solvents like ethanol (B145695) and acetone (B3395972) can be used, DMSO generally offers the highest solubility for this compound.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Q4: My this compound precipitates when I add it to my aqueous experimental medium. What can I do?
A4: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration may exceed this compound's solubility limit in the final medium. Try lowering the concentration.
-
Optimize the Dilution Process: Add the this compound stock solution to your medium dropwise while gently vortexing or swirling to facilitate rapid dispersion.
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is at 37°C before adding the this compound stock solution.
-
Use a Carrier Protein: For some applications, the addition of bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.
-
Consider a Co-solvent System: For non-cell-based assays, a co-solvent system similar to in vivo formulations might be adapted, though this should be carefully validated for its compatibility with the assay components.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents and formulations.
| Solvent/Formulation | Concentration (mg/mL) | Concentration (mM) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 | 249.6 | Sonication is recommended to aid dissolution. | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 | ≥ 5.19 | Clear solution. Primarily designed for in vivo use but may be adapted for some in vitro applications. | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 | 5.19 | Suspended solution; requires sonication. | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 5.19 | Clear solution. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out 40.06 mg of this compound powder into the tared tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, pale yellow solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
Prepared this compound stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
Micropipettes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Important: Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.5%).
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to reach the final desired concentration. For example, to achieve a 100 µM final concentration from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When adding the this compound solution to the cell culture plates, add it dropwise to the medium while gently swirling the plate to ensure rapid and even distribution.
-
Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the this compound-treated wells.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Solubility and Cell Treatment
Caption: Workflow for preparing and applying this compound in in vitro experiments.
This compound's Mechanism of Action: Prostaglandin E2 Synthesis Pathway
This compound is believed to exert its gastroprotective effects in part by stimulating the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2][5] This involves the upregulation of the cyclooxygenase (COX) pathway.
Caption: this compound stimulates the synthesis of cytoprotective Prostaglandin E2.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gefarnate Stability in Long-Term Cell Culture
For researchers, scientists, and drug development professionals utilizing Gefarnate (B1671420) in long-term cell culture experiments, ensuring its stability is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is causing this and how can I prevent it?
A1: This is a common issue with lipophilic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium when the DMSO concentration is diluted.[1]
To prevent precipitation, consider the following solutions:
-
Optimize the Dilution Method:
-
Reduce the Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the medium. Try reducing the final concentration.[2]
-
Use a Solubilizing Agent:
Q2: I am observing unexpected changes in my cell morphology or a decrease in cell viability after treating with this compound. How can I determine if this is due to the compound itself or the solvent?
A2: It is crucial to differentiate between the effects of this compound and the solvent used to dissolve it, which is typically DMSO.
Here's how to troubleshoot:
-
Run a Solvent Control: Always include a control group of cells treated with the same final concentration of DMSO used in your experimental setup.[2] Most cell lines can tolerate DMSO concentrations up to 0.5%, but some sensitive or primary cells may require concentrations below 0.1%.[2]
-
Assess Solvent Toxicity: If cells in the solvent control group show signs of stress, altered morphology, or reduced viability, the DMSO concentration is likely too high.[2]
-
Perform a Dose-Response Curve: If the solvent control appears healthy, the observed effects are likely due to this compound. Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your specific cell line.[2]
Q3: How stable is this compound in my cell culture medium over several days? Should I replenish it?
A3: The stability of this compound in cell culture medium over extended periods has not been extensively documented in publicly available literature. As an unsaturated ester, this compound may be susceptible to hydrolysis and oxidation under the conditions of long-term cell culture (37°C, aqueous environment).[4][5] The biological half-life of a drug in vivo is different from its stability in cell culture media.[6]
Recommendations:
-
Prepare Fresh Media: For long-term experiments, it is best practice to prepare fresh this compound-containing media for each medium change to ensure a consistent concentration.
-
Conduct a Stability Study: To determine the stability of this compound under your specific experimental conditions, you can perform a stability study. This involves incubating this compound in your cell culture medium at 37°C and quantifying its concentration at different time points using an analytical method like HPLC-UV.[6]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
This guide provides a systematic approach to resolving precipitation issues with this compound.
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare a serial dilution of your high-concentration this compound stock solution in DMSO.
-
In a multi-well plate, add a fixed volume of each DMSO dilution to your complete cell culture medium (pre-warmed to 37°C). Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear is the maximum working soluble concentration under your experimental conditions.[1]
Table 1: Troubleshooting Precipitation of this compound
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Determine the maximum soluble concentration using the protocol above. |
| Rapid Dilution | Direct addition of a concentrated DMSO stock to a large volume of media causes rapid solvent exchange and precipitation. | Perform a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[1] |
| Low Temperature of Media | Cold media decreases the solubility of lipophilic compounds. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| Interaction with Media Components | Components in the media, such as salts, can sometimes contribute to the precipitation of compounds. | If possible, try a different formulation of cell culture medium. |
| Evaporation | In long-term cultures, evaporation can increase the concentration of all components, potentially leading to precipitation. | Ensure proper humidification of the incubator and use low-evaporation plates or sealing films. |
Workflow for Addressing this compound Precipitation
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[7]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently swirling the medium, add the calculated volume of the stock solution dropwise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.1%).[2]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC-UV
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and wavelength will need to be optimized for this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the desired experimental concentration.
-
Dispense aliquots of this solution into sterile tubes and incubate them at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
-
HPLC-UV Analysis (Example Conditions for a Terpene Ester):
-
Column: A reverse-phase C18 column is a common choice for lipophilic compounds.[8][9]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a modifier (e.g., formic acid or phosphoric acid) is often used.[10]
-
Detection: The UV detection wavelength should be set to the absorbance maximum of this compound. For similar compounds, wavelengths around 210-220 nm have been used.[11]
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, you can calculate the half-life (t½) of this compound in your cell culture medium, which is the time it takes for the concentration to decrease by 50%.[12]
-
Signaling Pathways and Mechanisms of Action
This compound is known for its gastroprotective effects, which are mediated through several pathways. Understanding these can provide context for your in vitro studies.
1. Stimulation of Mucosal Defense: this compound enhances the natural defenses of mucosal tissues.[13] It is believed to stimulate the secretion of mucus, which forms a protective barrier.[13]
2. Prostaglandin (B15479496) Synthesis: A key mechanism of this compound is its ability to increase the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2).[13][14] Prostaglandins play a crucial role in maintaining mucosal integrity.[13]
Prostaglandin E2 Synthesis Pathway
3. Anti-inflammatory and Cytoprotective Effects: this compound exhibits anti-inflammatory properties and promotes cellular repair mechanisms, which contribute to its protective effects on cells.[13][15]
This compound's Cytoprotective Mechanisms
By following these guidelines and protocols, researchers can better manage the stability of this compound in long-term cell culture, leading to more accurate and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Autoxidation of polyunsaturated esters in water: chemical structure and biological activity of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of unsaturated substituents on the hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Terpenic Compounds in Microsamples of Resins by Capillary Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Farnesyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Variability in Gefarnate In Vivo Studies
Welcome to the technical support center for Gefarnate (B1671420) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and variability encountered during preclinical studies with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is its gastroprotective effect, which is achieved through multiple pathways. It enhances the mucosal defense system by stimulating the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[1] Additionally, this compound is believed to promote the synthesis of prostaglandins, which play a crucial role in maintaining mucosal integrity by increasing blood flow and facilitating tissue repair.[1]
Q2: What are some common sources of variability in this compound in vivo studies?
A2: Variability in this compound in vivo studies can arise from several factors, including:
-
Formulation: this compound is a lipophilic compound, and its solubility and absorption can be highly dependent on the formulation used. Inconsistent formulation preparation can lead to variable dosing and absorption.
-
Animal Model: The choice of gastric ulcer induction model (e.g., ethanol-induced, NSAID-induced) can influence the observed efficacy of this compound. The underlying pathophysiology of the ulcer model can interact differently with this compound's mechanism of action.[2][3]
-
Dosing Procedure: The technique of oral gavage can impact the rate of gastric emptying and, consequently, drug absorption, leading to variability.[4]
-
Animal Strain and Individual Differences: Different rat strains may exhibit variations in drug metabolism and physiological responses.[5] Individual differences in stress levels, eating habits, and gut microbiota can also contribute to pharmacokinetic variability.[6]
-
Drug Interactions: Co-administration of other drugs, such as antacids, proton pump inhibitors (PPIs), or H2-receptor antagonists, can affect the absorption and efficacy of this compound.[1]
Q3: What are the recommended dosages for this compound in rat models of gastric ulcer?
A3: The effective dose of this compound in rats can vary depending on the ulcer induction model. Studies have shown dose-dependent inhibition of gastric lesions with oral or intraduodenal administration of this compound in the range of 100 to 1000 mg/kg in models using HCl-ethanol, HCl-taurocholate, and aspirin.[7]
Troubleshooting Guide
Issue 1: High Variability in Ulcer Healing/Protection Efficacy
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | This compound is lipophilic. Ensure a consistent and appropriate vehicle is used for administration. Consider using a formulation that enhances solubility, such as a solution with DMSO, PEG300, and Tween 80, or a suspension with SBE-β-CD.[8] Prepare fresh formulations for each experiment to avoid degradation. |
| Improper Dosing Technique | Standardize the oral gavage procedure to minimize stress and ensure consistent delivery to the stomach. Ensure the volume and speed of administration are the same for all animals. |
| Choice of Animal Model | The efficacy of this compound can differ between ulcer models. For example, its protective effects may be more pronounced in ethanol-induced ulcer models compared to stress-induced models due to their different underlying mechanisms.[3] Select the most appropriate model for your research question and be aware of its specific characteristics. |
| Inter-animal Variability | Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight, and are housed under identical conditions to minimize environmental influences. Consider using a crossover study design where feasible to reduce inter-individual variability.[6] |
Issue 2: Inconsistent or Low Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Poor Oral Absorption | Optimize the drug formulation to improve solubility and absorption. The presence of food can affect drug absorption; therefore, standardize the fasting period before dosing.[9] |
| Sample Handling and Processing | As an ester, this compound may be susceptible to hydrolysis by esterases in the blood. Collect blood samples on ice and process them promptly. Consider adding an esterase inhibitor to the collection tubes if instability is suspected.[10] |
| Analytical Method Issues | Ensure your bioanalytical method (e.g., LC-MS/MS) is properly validated for sensitivity, specificity, accuracy, and precision. Address potential challenges such as matrix effects, carry-over, and analyte stability in the biological matrix.[11][12] |
Issue 3: Unexpected Drug-Drug Interactions
| Possible Cause | Troubleshooting Step |
| Altered Absorption | Be aware of potential interactions with co-administered drugs. Antacids and supplements containing calcium or magnesium can bind to this compound and hinder its absorption.[1] Stagger the administration times of this compound and potentially interacting compounds. |
| Modified Gastric Environment | Drugs that alter gastric pH, such as proton pump inhibitors (PPIs) and H2-receptor antagonists, may affect this compound's efficacy, as its mechanism is related to enhancing the mucosal barrier rather than reducing acid.[1] If co-administration is necessary, carefully monitor the outcomes and consider potential adjustments to the study design. |
Data Presentation
Table 1: Summary of this compound Efficacy in Different Rat Gastric Ulcer Models
| Ulcer Induction Model | Species/Strain | This compound Dose (Oral) | Key Findings | Reference |
| HCl-ethanol | Rat | 100-1000 mg/kg | Dose-dependent inhibition of gastric lesion formation. | [7] |
| HCl-taurocholate | Rat | 100-1000 mg/kg | Dose-dependent inhibition of gastric lesion formation. | [7] |
| Aspirin | Rat | 100-1000 mg/kg | Dose-dependent inhibition of gastric lesion formation. | [7] |
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
-
Animal Preparation: Fast male Wistar rats (180-220 g) for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) at the desired doses.
-
Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol (B145695) to each rat to induce gastric ulcers.
-
Evaluation: One hour after ethanol administration, euthanize the rats and excise the stomachs.
-
Lesion Assessment: Open the stomachs along the greater curvature, rinse with saline, and score the gastric lesions based on their number and severity.
Protocol 2: NSAID (Indomethacin)-Induced Gastric Ulcer Model in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) for 24 hours before the experiment, with ad libitum access to water.
-
Drug Administration: Administer this compound or vehicle orally 30 minutes before the induction of ulcers.
-
Ulcer Induction: Administer indomethacin (B1671933) (e.g., 30 mg/kg, subcutaneously or orally) to induce gastric ulcers.
-
Evaluation: Four to six hours after indomethacin administration, sacrifice the animals and remove their stomachs.
-
Lesion Analysis: Open the stomachs, wash with saline, and quantify the ulcer index by measuring the area of the lesions.
Mandatory Visualizations
Caption: this compound's multifaceted mechanism of action for gastroprotection.
Caption: General experimental workflow for this compound efficacy testing in rat ulcer models.
Caption: Troubleshooting logic for addressing high variability in this compound in vivo studies.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological differences and similarities between stress- and ethanol-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effects of this compound on acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. simbecorion.com [simbecorion.com]
- 12. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gefarnate Concentration for Maximal Cytoprotective Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Gefarnate (B1671420) for maximal cytoprotective effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?
A1: Based on available literature, a starting concentration range of 0.001 to 0.1 mg/mL is recommended for in-vitro studies. One study demonstrated a dose-dependent increase in mucin-like glycoprotein (B1211001) secretion in this range, with a significant effect observed at 0.1 mg/mL[1]. For initial dose-response experiments, it is advisable to use a logarithmic scale of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the primary mechanism of this compound's cytoprotective effect?
A2: this compound exerts its cytoprotective effects through a multi-faceted approach. Its primary mechanisms include enhancing the gastric mucosal defense system by stimulating mucus and bicarbonate secretion, and increasing the synthesis of prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2)[2]. Additionally, this compound is known to induce the expression of Heat Shock Proteins (HSPs), such as HSP70, and activate the Nrf2 antioxidant response pathway, which further contribute to its protective effects against cellular stress.
Q3: How does this compound influence prostaglandin synthesis?
A3: this compound is believed to enhance the production of prostaglandins, which are crucial for maintaining gastrointestinal integrity. Prostaglandins promote mucus and bicarbonate secretion, improve mucosal blood flow, and stimulate cell regeneration. The increased synthesis of PGE2 is a key contributor to this compound's protective effects on the stomach lining.
Q4: What is the role of Heat Shock Proteins (HSPs) in this compound-mediated cytoprotection?
A4: Heat Shock Proteins, particularly HSP70, act as molecular chaperones that help cells cope with stress by refolding damaged proteins and preventing protein aggregation. Induction of HSP70 by this compound enhances the cellular stress response, making cells more resistant to injury from various insults. This induction is a critical component of its cytoprotective mechanism.
Q5: How does this compound activate the Nrf2 signaling pathway?
A5: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While the precise mechanism of this compound-induced Nrf2 activation is still under investigation, it is thought to involve the modulation of upstream signaling kinases that lead to the dissociation of Nrf2 from its inhibitor, Keap1. Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible results | - Uneven cell seeding. - Variability in drug preparation/dilution. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding. - Prepare fresh drug dilutions for each experiment. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| High background signal | - Contamination of cell culture. - this compound precipitation at high concentrations. - Interference of this compound with the assay reagent. | - Regularly check for and discard contaminated cultures. - Visually inspect wells for any precipitate. If present, consider the solubility limits of this compound in your media. - Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
| Low signal or unexpected increase in viability at high concentrations | - Insufficient incubation time with the assay reagent. - Cytotoxic effect of the solubilizing agent (e.g., DMSO). - this compound may have antioxidant properties that interfere with the assay's redox chemistry. | - Optimize incubation time for your cell line. - Ensure the final concentration of the solubilizing agent is not toxic to your cells. - Consider using an alternative viability assay that measures a different cellular parameter (e.g., LDH release for cytotoxicity). |
Western Blot for HSP70 Induction
| Problem | Possible Cause | Solution |
| No or weak HSP70 signal | - Insufficient this compound concentration or incubation time. - Poor protein transfer. - Inactive primary or secondary antibody. | - Perform a dose-response and time-course experiment to determine optimal induction conditions. - Verify transfer efficiency using Ponceau S staining. - Use a positive control (e.g., heat-shocked cells) to validate antibody activity. |
| High background | - Insufficient blocking. - Primary antibody concentration too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). - Titrate the primary antibody to the lowest effective concentration. - Increase the number and duration of wash steps. |
| Non-specific bands | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific antibody or one validated for your species. - Add protease inhibitors to your lysis buffer and keep samples on ice. |
Nrf2 Activation Assays (e.g., Nuclear Translocation)
| Problem | Possible Cause | Solution |
| No detectable Nrf2 translocation to the nucleus | - Sub-optimal this compound concentration or treatment time. - Inefficient nuclear extraction. - Nrf2 degradation during sample preparation. | - Optimize treatment conditions with a known Nrf2 activator as a positive control. - Verify the purity of nuclear and cytoplasmic fractions using specific markers (e.g., Lamin B1 for nucleus, GAPDH for cytoplasm). - Use fresh lysis buffers with protease inhibitors. |
| High Nrf2 signal in the cytoplasm of treated cells | - Incomplete nuclear translocation. - Cross-contamination of cellular fractions. | - Increase incubation time with this compound. - Optimize the cell lysis and fractionation protocol to minimize cross-contamination. |
Quantitative Data Summary
| Parameter | In-Vitro Concentration | In-Vivo Dosage (Rat) | Observed Effect | Reference |
| Mucin-like Glycoprotein Secretion | 0.001 - 0.1 mg/mL | - | Dose-dependent increase; significant at 0.1 mg/mL | [1] |
| Reduction of Gastric Lesions | - | 50, 100, 200 mg/kg (oral) | Dose-dependent reduction of gastric mucosal lesions | [3][4] |
| Maintenance of Prostaglandin Levels | - | - | Maintained PGI2 and PGE2 levels during stress | [2] |
| Clinical Efficacy (Human) | - | 300 mg/day | Effective in improving endoscopic score and dyspeptic symptoms | [5] |
| Clinical Efficacy (Human) | - | 600 mg/day | Effective in the long-term treatment of chronic gastric ulcer | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Gastric epithelial cells (e.g., AGS, GES-1)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot for HSP70 Induction
Materials:
-
Gastric epithelial cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time. Include a positive control (e.g., heat shock at 42°C for 1 hour followed by recovery).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against HSP70 and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the HSP70 signal to the loading control.
Nrf2 Nuclear Translocation Assay
Materials:
-
Gastric epithelial cells
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Antibodies for Western blot: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Western Blot: Perform Western blotting on both the nuclear and cytoplasmic fractions as described in the protocol above.
-
Analysis: Probe the membrane with antibodies against Nrf2, Lamin B1, and GAPDH. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicates Nrf2 translocation.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Key signaling pathways in this compound's cytoprotective effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low signal issues in enzyme-linked immunosorbent assays (ELISAs) designed to quantify Gefarnate.
Understanding the Assay: Competitive ELISA for Small Molecules
This compound is a small molecule, which means a standard sandwich ELISA format is not suitable. The most common method for quantifying small molecules like this compound is a competitive ELISA . In this format, the signal is inversely proportional to the concentration of this compound in the sample.
Key Principle: Free this compound in the sample competes with a labeled or coated this compound conjugate for a limited number of specific antibody binding sites.
-
High this compound in Sample → Less conjugate binds to the antibody → Low Signal
-
Low this compound in Sample → More conjugate binds to the antibody → High Signal
A common pitfall is misinterpreting the inverse signal-to-concentration relationship. If you expect a high signal for high concentrations, you may mistakenly believe the assay is failing when it is actually working as intended.
Frequently Asked Questions (FAQs)
Q1: Why is the signal low across my entire plate, including my zero-analyte controls?
A low signal across all wells, even those with no this compound, points to a systemic failure in the assay. This is one of the most common problems and can often be traced to a critical reagent or step.[1][2]
Possible Causes & Solutions:
-
Inactive Enzyme Conjugate: The enzyme (e.g., HRP) may have lost activity due to improper storage or expiration.[3] Test its activity by adding a small amount directly to the substrate; you should see a rapid color change.[2]
-
Improperly Prepared or Degraded Substrate: The substrate solution may be expired, contaminated, or was prepared incorrectly.[2][3] Always use fresh, clear, and colorless TMB substrate solution.[1][3]
-
Incorrect Antibody Concentration: The primary or secondary antibody concentration may be too low.[4]
-
Procedural Errors: A critical reagent, such as the detection antibody or the substrate, may have been omitted.[2] Carefully review the protocol steps.
Q2: My standard curve is flat or has a very poor dynamic range. What should I do?
A poor standard curve prevents accurate quantification.[1] This can be caused by issues with the standard itself or problems with reagent concentrations.
Possible Causes & Solutions:
-
Degraded Standard: The this compound standard may have degraded due to improper storage or handling.[5] Prepare fresh standards before each assay.[4]
-
Improper Dilutions: Errors in calculating or performing the serial dilutions of the standard are a frequent cause of poor curves.[5] Double-check all calculations and pipetting techniques.
-
Suboptimal Reagent Concentrations: The concentrations of the coating antigen (this compound-carrier conjugate) and the primary antibody are critical in a competitive ELISA. Their balance determines the assay's dynamic range.
Q3: What are the most critical steps for optimizing a competitive ELISA for this compound?
Optimizing a competitive ELISA involves finding the right balance between the immobilized antigen and the detection antibody to create a sensitive competition window.
Key Optimization Steps:
-
Checkerboard Titration: This is the most crucial optimization step. It involves testing various concentrations of the coating antigen against different dilutions of the primary antibody to find the combination that yields a strong signal for the zero-analyte control (maximum binding) but is sensitive to displacement by free this compound.
-
Incubation Times and Temperatures: Increasing incubation times for the antibody or sample can sometimes improve binding, but this must be balanced against the risk of increasing non-specific background signal.[6][7]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can remove weakly bound antibodies or antigens, reducing the signal.[3][6] Ensure washing is thorough but gentle.
Troubleshooting Guide: Low Signal
Use the table below to diagnose and resolve common causes of low signal in your this compound competitive ELISA.
| Potential Cause | Recommended Action(s) | Expected Outcome |
| Reagent Issues | ||
| Expired/Inactive Reagents | Check expiration dates on all kit components (antibodies, enzyme conjugates, substrate).[3] | Use of fresh, active reagents should restore signal. |
| Improper Reagent Preparation | Review dilution calculations for antibodies, standards, and conjugates.[5] Ensure buffers are at the correct pH. | Correctly prepared reagents will ensure assay chemistry proceeds as expected. |
| Poor Antibody Affinity | Ensure the antibody has high affinity for this compound.[8] | A high-affinity antibody is crucial for a sensitive assay. |
| Procedural Errors | ||
| Insufficient Incubation Time | Increase incubation times for sample/antibody steps as per protocol optimization (e.g., 1-2 hours).[3][6] | Longer incubation can allow for more complete binding reactions. |
| Incorrect Plate Type | Use a high-binding ELISA plate, not a tissue culture plate, to ensure efficient coating of the this compound conjugate.[1][3] | Proper plates ensure sufficient antigen is immobilized. |
| Omission of a Key Reagent | Systematically review the protocol to ensure no reagents (e.g., detection antibody, substrate) were missed.[2] | Adding the missing reagent will complete the reaction cascade. |
| Competitive Format Specifics | ||
| Suboptimal Coating Concentration | Titrate the this compound-protein conjugate (coating antigen) to find the optimal concentration. Too little will result in a low signal ceiling. | An optimal coating concentration provides a robust signal for the zero-standard wells. |
| Primary Antibody Too Concentrated | In a competitive assay, too much primary antibody can bind all coated antigen, leaving none for the conjugate to bind, resulting in a low signal. Perform a titration. | The correct antibody concentration will allow for sensitive competition. |
Experimental Protocols & Visualizations
This compound's Mechanism of Action
This compound is a gastroprotective agent.[9] Its mechanism involves enhancing the mucosal defense systems of the gastrointestinal tract. It stimulates the production of mucus and prostaglandins, which protect the stomach lining from damage.[10]
Caption: Simplified pathway of this compound's gastroprotective action.
Protocol: General Competitive ELISA Workflow
This protocol outlines the key steps for a competitive ELISA to detect this compound. Concentrations and incubation times require optimization.
-
Plate Coating:
-
Dilute a this compound-protein conjugate (e.g., this compound-BSA) to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6).
-
Add 100 µL to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.[3]
-
Wash the plate 3 times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[11]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
-
Competition Reaction:
-
Add 50 µL of your this compound standards or unknown samples to the appropriate wells.
-
Immediately add 50 µL of the diluted primary anti-Gefarnate antibody to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the free and coated this compound to compete for antibody binding.
-
-
Detection:
-
Wash the plate 4 times to remove unbound primary antibody.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., anti-rabbit HRP).
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times to remove unbound secondary antibody.
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 100 µL of Stop Solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance (Optical Density or OD) at 450 nm using a microplate reader.
-
Caption: Workflow for a typical competitive ELISA experiment.
Troubleshooting Logic Flow
If you encounter a low signal, use this decision tree to systematically identify the root cause.
Caption: Decision tree for troubleshooting low ELISA signals.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. biocompare.com [biocompare.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Preventing Gefarnate precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Gefarnate (B1671420) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a lipophilic, water-insoluble compound.[1][2] Its high lipophilicity (Log P > 5) means it has very poor solubility in aqueous environments.[3] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can be triggered by factors such as solvent composition, pH, and temperature.[4][5]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H44O2 | [6][7] |
| Molecular Weight | 400.64 g/mol | [6][7] |
| Appearance | Liquid | [8] |
| Water Solubility | Insoluble | [1][2] |
| Log P | > 5 | [3] |
| DMSO Solubility | 100 mg/mL (249.6 mM) | [8] |
Q3: How can I increase the solubility of this compound in my aqueous formulation?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:
-
Co-solvents: Using a water-miscible organic solvent in which this compound is soluble can increase its overall solubility in the aqueous mixture.[9]
-
Surfactants: Surfactants can form micelles that encapsulate the lipophilic this compound, increasing its apparent solubility in water.[4][5]
-
Polymers: Certain polymers can act as precipitation inhibitors by preventing the nucleation and crystal growth of the drug.[4][5][10][11]
-
Lipid-Based Formulations: As a lipophilic compound, this compound is a good candidate for lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS).[3][12][13]
-
pH Adjustment: While this compound itself does not have ionizable groups, pH can influence the stability of the overall formulation and the performance of certain excipients.[4]
Q4: Are there any ready-to-use solvent systems reported for this compound?
A4: Yes, for in vivo research, a common solvent system is a mixture of DMSO, PEG300, Tween 80, and saline.[8] Another approach involves using corn oil for dissolution.[14] These formulations are designed to maintain this compound in solution upon administration.
| Formulation Components | Composition | Resulting Concentration | Reference |
| DMSO, PEG300, Tween 80, Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL | [8] |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (Suspended) | [14] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [14] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Problem: this compound precipitates immediately upon addition to my aqueous buffer.
Possible Causes & Solutions:
Problem: My this compound solution is initially clear but forms a precipitate over time.
Possible Causes & Solutions:
This delayed precipitation is often due to the solution being in a metastable supersaturated state.[10]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
This protocol describes the preparation of a 10 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound accurately in a sterile amber glass vial.
-
Add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solution is not clear, sonicate the vial in a water bath until the this compound is completely dissolved.[8] Gentle heating may also be applied if necessary.[14]
-
Store the stock solution at -20°C or -80°C for long-term stability.[8]
Protocol 2: Preparation of an Aqueous this compound Formulation for In Vivo Studies
This protocol details the preparation of a 4 mg/mL this compound formulation suitable for administration.
Materials:
-
This compound stock solution (100 mg/mL in DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a sterile conical tube, add the required volume of the this compound stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween 80.
-
45% of the final volume with sterile saline.[8]
-
-
The final concentration of this compound will be 4 mg/mL.
-
Use the formulation immediately after preparation.[8]
Workflow for Preparing In Vivo this compound Formulation:
References
- 1. This compound [drugcentral.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C27H44O2 | CID 5282182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | TargetMol [targetmol.com]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. medchemexpress.com [medchemexpress.com]
Navigating Gastritis Research: A Guide to Gefarnate Dosage in Animal Models
Technical Support & Troubleshooting Center
For researchers and drug development professionals investigating the therapeutic potential of Gefarnate (B1671420) in treating gastritis, establishing the correct dosage in preclinical animal models is a critical first step. This guide provides a comprehensive overview of recommended dosage ranges, detailed experimental protocols, and troubleshooting advice for commonly used gastritis models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a rat model of gastritis?
A common and effective starting point for oral administration of this compound in rat models of gastritis is in the range of 50-200 mg/kg.[1][2] Studies have shown dose-dependent protective effects, with higher doses generally providing greater protection against gastric lesions. For instance, in a compound 48/80-induced gastritis model in rats, this compound at 50, 100, and 200 mg/kg administered orally showed a dose-dependent reduction in progressive gastric mucosal lesions.[1][2] In models using HCl-ethanol or aspirin (B1665792) to induce gastric lesions in rats, oral or intraduodenal doses of this compound ranging from 100 to 1000 mg/kg have been shown to be effective.[3]
Q2: How should this compound be administered in these animal models?
The most common and clinically relevant route of administration for this compound in these studies is oral gavage (p.o.).[1][2][3] This method ensures direct delivery to the gastrointestinal tract, mimicking the intended route of administration in humans. For some experimental setups, intraduodenal or subcutaneous injections have also been used.[3][4]
Q3: Are there established this compound dosages for mouse models of gastritis?
While the majority of published research has focused on rat models, the principles of gastroprotection by this compound are expected to be similar in mice. Due to a lack of extensive specific studies on this compound in mouse models of gastritis, a common practice is to extrapolate from rat dosages based on body surface area or conduct a pilot dose-response study starting with a lower dose (e.g., 50 mg/kg) and escalating to determine the optimal protective dose.
Q4: What is the proposed mechanism of action for this compound's gastroprotective effects?
This compound's primary mechanism of action is the enhancement of the gastric mucosal defense system.[5] This is achieved through several pathways, including the stimulation of mucus and bicarbonate secretion, which form a protective barrier against gastric acid.[5] A key aspect of its function is the stimulation of prostaglandin (B15479496) synthesis, particularly Prostaglandin E2 (PGE2).[4][5] Prostaglandins play a vital role in maintaining mucosal integrity by increasing blood flow and promoting the repair of damaged tissues.[5] It is thought that this compound may exert its effects by upregulating the activity or expression of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[6][7][8]
Q5: Troubleshooting: Why might I not be observing a significant protective effect with this compound in my experiment?
Several factors could contribute to a lack of efficacy:
-
Incorrect Dosage: The dose may be too low for the specific model or animal strain. Consider performing a dose-response study.
-
Timing of Administration: this compound is often administered as a pretreatment before the induction of gastritis. The timing of this pretreatment is crucial. For example, in some protocols, the compound is given 30-60 minutes before the ulcerogenic agent.
-
Severity of the Gastritis Model: Very severe models of gastritis may overwhelm the protective effects of this compound. Consider adjusting the concentration or duration of exposure to the inducing agent.
-
Vehicle and Formulation: Ensure this compound is properly dissolved or suspended for consistent administration.
-
Animal Strain and Health: The health and genetic background of the animals can influence their response to both the gastritis-inducing agent and the treatment.
Recommended this compound Dosages in Rat Models
| Animal Model | Animal Strain | This compound Dosage (mg/kg) | Administration Route | Key Findings |
| Compound 48/80-Induced Gastritis | Not Specified | 50, 100, 200 | Oral (p.o.) | Dose-dependent reduction in gastric mucosal lesions; attenuated decreases in mucus and hexosamine content; reduced increases in myeloperoxidase and xanthine (B1682287) oxidase activities.[1][2] |
| HCl-Ethanol, HCl-Taurocholate, Aspirin-Induced Gastric Lesions | Not Specified | 100 - 1000 | Oral or Intraduodenal | Dose-dependently inhibited the formation of gastric lesions.[3] |
| Water-Immersion Stress-Induced Ulcers | Not Specified | Not Specified (Subcutaneous) | Subcutaneous | Reduced mean ulcer index and maintained levels of PGI2 and PGE2.[4] |
Detailed Experimental Protocols
Ethanol-Induced Gastritis in Rats
This model is widely used to simulate alcohol-induced gastric injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
This compound
-
80% Ethanol (B145695) (v/v)
-
Vehicle for this compound (e.g., 1% Tween 80 in saline)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats for at least one week under standard laboratory conditions (22-24°C, 12h light/dark cycle) with free access to standard chow and water.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water. This ensures an empty stomach for consistent ulcer induction.
-
This compound Administration: Administer the desired dose of this compound (or vehicle for the control group) orally via gavage.
-
Gastritis Induction: One hour after this compound administration, administer 1 mL of 80% ethanol orally to each rat.[9]
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats via an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Stomach Excision and Ulcer Index Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents. Pin the stomach flat on a board for macroscopic examination. The ulcer index can be calculated by measuring the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.
Indomethacin-Induced Gastritis in Rats
This model mimics gastritis caused by non-steroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
This compound
-
Indomethacin (B1671933) (suspended in a suitable vehicle like 1% carboxymethyl cellulose)
-
Vehicle for this compound
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting: Follow the same procedures as for the ethanol-induced model.
-
This compound Administration: Administer the desired dose of this compound (or vehicle) orally.
-
Gastritis Induction: Thirty minutes after this compound administration, administer indomethacin orally at a dose of 30-50 mg/kg.[10]
-
Euthanasia and Sample Collection: 6-8 hours after indomethacin administration, euthanize the rats.[10]
-
Stomach Excision and Ulcer Index Evaluation: Follow the same procedure as for the ethanol-induced model to calculate the ulcer index.
Water-Immersion Restraint Stress-Induced Gastritis in Mice/Rats
This model is used to study the effects of psychological and physiological stress on gastric mucosal integrity.
Materials:
-
Male BALB/c mice or Wistar rats
-
This compound
-
Vehicle for this compound
-
Restraint cages
-
Water bath maintained at 20-23°C
Procedure:
-
Animal Acclimatization and Fasting: Follow the same procedures as for the other models.
-
This compound Administration: Administer the desired dose of this compound (or vehicle) orally or subcutaneously.
-
Stress Induction: One hour after this compound administration, place the animals in the restraint cages and immerse them vertically to the level of the xiphoid process in the water bath for a period of 7-24 hours.[4]
-
Euthanasia and Sample Collection: Immediately after the stress period, euthanize the animals.
-
Stomach Excision and Ulcer Index Evaluation: Follow the same procedure as for the other models to calculate the ulcer index.
Visualizing Experimental Design and Mechanisms
To further aid in experimental planning and understanding, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathway of this compound.
References
- 1. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effects of this compound on acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of cyclooxygenase in gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cyclooxygenase-2 in gastric mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of COX-1 and COX-2 in gastrointestinal pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between ethanol-induced gastritis and gastric ulcer formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gefarnate Degradation Kinetics in Acidic Environments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation kinetics of gefarnate (B1671420) in acidic environments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| No or very low degradation of this compound observed. | Acid concentration is too low. | Gradually increase the molarity of the acid (e.g., from 0.1 M to 1 M HCl or H₂SO₄).[1][2] |
| Temperature is too low. | Increase the reaction temperature in increments (e.g., from room temperature to 50°C, then to 70°C).[3][4] | |
| Insufficient reaction time. | Extend the duration of the study, ensuring samples are taken at appropriate time intervals to monitor for slow degradation.[3] | |
| Complete or near-complete degradation of this compound at the first time point. | Acid concentration is too high. | Decrease the molarity of the acid (e.g., from 1 M to 0.1 M or 0.01 M).[1] |
| Temperature is too high. | Conduct the experiment at a lower temperature (e.g., room temperature or 40°C).[4] | |
| Initial time point is too late. | Take earlier and more frequent time points to capture the initial degradation profile.[5] | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, change the pH). |
| Column degradation due to acid. | Neutralize the sample with a suitable base (e.g., NaOH) before injection.[3] Ensure the column is flushed and stored in an appropriate solvent after use. | |
| Co-elution of degradation products with the parent drug. | Modify the HPLC gradient, flow rate, or change the stationary phase to a column with different selectivity.[5] | |
| Mass balance is not achieved (sum of parent drug and degradation products is significantly less than 100%). | Formation of non-chromophoric or volatile degradation products. | Use a mass spectrometer (LC-MS) or other mass-sensitive detectors in addition to a UV detector.[6][7] For volatile products, consider using gas chromatography (GC).[6] |
| Degradation products are not eluting from the column. | Use a stronger solvent in the mobile phase or implement a column wash step at the end of the gradient. | |
| Inaccurate quantification of degradation products. | Isolate and purify the major degradation products to determine their individual response factors for more accurate quantification. | |
| Inconsistent or irreproducible kinetic data. | Fluctuation in temperature. | Use a calibrated and temperature-controlled water bath or oven for the degradation study. |
| Inconsistent sample preparation. | Ensure precise and consistent preparation of all samples, including dilution and neutralization steps. | |
| Instability of degradation products. | Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., refrigeration, freezing). |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a forced degradation study of this compound in an acidic environment?
A1: A common starting point for acid hydrolysis is to treat a solution of this compound (e.g., 1 mg/mL) with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.[1][2][3] If no significant degradation is observed, the temperature can be increased to 50-70°C.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]
Q2: How can I identify the degradation products of this compound?
A2: Hyphenated techniques are highly effective for identifying degradation products.[5] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can provide molecular weight and fragmentation information.[6][7] For definitive structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy may be required after isolation of the degradation products.[5][6]
Q3: What analytical methods are suitable for quantifying this compound and its degradation products?
A3: A stability-indicating analytical method is crucial.[4][5] High-performance liquid chromatography (HPLC) with a UV/Vis detector is the most widely used technique for the separation and quantification of the parent drug and its degradation products.[6][7] The method must be validated to ensure it can separate the degradation products from the parent compound and from each other.[5]
Q4: How do I calculate the degradation rate constant and half-life of this compound?
A4: The degradation of a drug often follows first-order or pseudo-first-order kinetics.[8] By plotting the natural logarithm of the this compound concentration versus time, you can determine the rate constant (k) from the slope of the resulting straight line (-k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Q5: What is the importance of achieving mass balance in a degradation study?
A5: Mass balance demonstrates that all degradation products have been accounted for and that the analytical method is capable of detecting and quantifying them.[9] A good mass balance provides confidence that no significant degradation products have been missed, which is important for understanding the complete degradation pathway and ensuring the safety of the drug product.
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.
-
-
Degradation Procedure:
-
In separate vials, mix a known volume of the this compound stock solution with an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Prepare a control sample by mixing the this compound stock solution with the same volume of purified water.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.[3]
-
Dilute the neutralized samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Select a suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Develop a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often necessary to separate all degradation products.
-
-
Method Optimization:
-
Inject a mixture of the stressed (degraded) and unstressed this compound samples.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate separation between the this compound peak and all degradation product peaks.[5]
-
-
Detection and Peak Purity:
Data Presentation
Table 1: Illustrative Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound Concentration (µg/mL) | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 500.0 | 100.0 | 0.0 | 0.0 |
| 2 | 475.2 | 95.0 | 3.5 | 1.3 |
| 4 | 451.5 | 90.3 | 6.8 | 2.5 |
| 8 | 408.9 | 81.8 | 12.1 | 5.2 |
| 12 | 370.1 | 74.0 | 16.5 | 8.1 |
| 24 | 285.4 | 57.1 | 28.3 | 12.9 |
Table 2: Illustrative Kinetic Data for this compound Degradation
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reaction Order |
| 0.1 M HCl, 60°C | 0.0231 | 30.0 | Pseudo-first-order |
| 0.5 M HCl, 60°C | 0.1155 | 6.0 | Pseudo-first-order |
| 0.1 M HCl, 80°C | 0.0924 | 7.5 | Pseudo-first-order |
Visualizations
Caption: Workflow for studying this compound degradation in acidic media.
Caption: Logic for optimizing forced degradation experimental conditions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing In Vivo Gastric Mucosal Delivery of Gefarnate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at enhancing the delivery of Gefarnate (B1671420) to the gastric mucosa in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing enhanced delivery systems for this compound?
A1: While this compound is effective in treating gastric ulcers, its therapeutic efficacy can be limited by a short gastric residence time.[1] Conventional oral dosage forms may pass through the stomach too quickly to provide a sustained local effect on the gastric mucosa.[2] By developing gastroretentive drug delivery systems (GRDDS), such as mucoadhesive or floating formulations, the goal is to prolong the contact time of this compound with the stomach lining, thereby enhancing its protective and healing effects.[3][4]
Q2: What are the primary strategies for enhancing the gastric retention of this compound?
A2: The two primary strategies are mucoadhesion and gastric flotation.[5]
-
Mucoadhesive Systems: These systems incorporate polymers that adhere to the mucus layer of the stomach, preventing the formulation from being quickly emptied into the intestine.[6] This can be achieved using nanoparticles, microspheres, or tablets formulated with mucoadhesive polymers like chitosan (B1678972), alginate, or carbopol.[7][8]
-
Floating Systems: These are designed to have a lower density than gastric fluids, allowing them to float on top of the stomach contents and avoid premature emptying.[5] This is often achieved by incorporating gas-generating agents (e.g., sodium bicarbonate) or low-density materials.[9]
Q3: What are the critical quality attributes to consider when formulating a gastroretentive this compound delivery system?
A3: Key attributes include:
-
For Mucoadhesive Systems: Mucoadhesive strength, particle size and charge (for nanoparticles), swelling index, and in vitro drug release profile.[7]
-
For Floating Systems: Floating lag time (the time it takes for the system to float), total floating duration, and in vitro drug release profile.[5]
-
For Both Systems: Drug loading efficiency, encapsulation efficiency (for particulate systems), and stability under gastric conditions.
Q4: How can I evaluate the in vivo performance of my gastroretentive this compound formulation?
A4: In vivo evaluation typically involves animal models (e.g., rats, rabbits, or beagle dogs) to assess gastric retention and therapeutic efficacy.[10][11] Common techniques include:
-
Radiographic Studies: Incorporating a radio-opaque marker (e.g., barium sulfate) into the formulation allows for visualization of its location and retention in the stomach over time using X-ray imaging.[5][11]
-
Gamma Scintigraphy: This is a more quantitative imaging technique that uses a radiolabeled formulation to track its transit through the gastrointestinal tract.[10]
-
Pharmacokinetic Studies: Measuring the plasma concentration of this compound over time can provide insights into its absorption profile, although for a locally acting drug, this is a secondary endpoint.
-
Pharmacodynamic Studies: In an induced ulcer model, the therapeutic effect of the gastroretentive formulation can be compared to a control group receiving conventional this compound by assessing the ulcer index and performing histological examination of the gastric mucosa.
Troubleshooting Guides
Issue 1: Poor Mucoadhesion in In Vitro and Ex Vivo Models
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymer Selection | The choice of mucoadhesive polymer is critical. Ensure the polymer has appropriate charge and molecular weight for interaction with mucin. Consider using cationic polymers like chitosan, which interact electrostatically with the negatively charged sialic acid in mucin.[7] |
| Incorrect Polymer Concentration | Too low a concentration may not provide sufficient adhesive sites, while too high a concentration can lead to a "slippery" hydrogel surface with reduced mucoadhesion. Optimize the polymer concentration in your formulation. |
| Unfavorable pH of the Medium | The ionization state of both the polymer and mucin is pH-dependent. Conduct mucoadhesion tests in simulated gastric fluid (pH 1.2-3.0) to mimic the in vivo environment. |
| Dehydration of the Mucosal Surface | In ex vivo tests using excised gastric tissue, ensure the mucosal surface is kept moist with simulated gastric fluid to maintain its physiological state. |
Issue 2: Floating System Fails to Float or Sinks Prematurely
| Potential Cause | Troubleshooting Step |
| Insufficient Gas Generation | If using an effervescent system, the amount of gas-generating agent (e.g., sodium bicarbonate) may be too low. Increase the concentration and ensure it is protected from premature reaction during storage.[9] |
| High Tablet Density | The overall density of the tablet must be less than that of the gastric fluid (approx. 1.004 g/cm³). Incorporate low-density polymers (e.g., HPMC K4M, HPMC K100M) or low-density fillers.[5] |
| Tablet Matrix Erodes Too Quickly | Rapid erosion of the hydrophilic polymer matrix can lead to the loss of entrapped gas and premature sinking. Use a higher viscosity grade of polymer or a combination of polymers to control the erosion rate. |
| Inadequate Swelling of the Matrix | For non-effervescent floating systems that rely on swelling to reduce density, the polymer may not be swelling sufficiently. Ensure the polymer used has a high swelling capacity. |
Issue 3: High Variability in In Vivo Gastric Retention Time
| Potential Cause | Troubleshooting Step |
| Effect of Food (Fed vs. Fasted State) | The gastric emptying rate is highly dependent on the presence of food. Standardize your in vivo experiments by consistently using either fasted or fed animals and report the conditions clearly.[12] |
| Animal Model Variability | Gastric motility and emptying can vary between animal species and even between individuals. Use a sufficient number of animals per group to ensure statistical power and consider using a larger animal model like beagle dogs, which can be more representative of human gastric physiology.[10][11] |
| Dosage Form Size and Shape | The size of the dosage form can influence its gastric retention, particularly in the fasted state. Optimize the size and shape of your formulation; larger monolithic systems may be retained longer than smaller multiparticulates. |
Data Presentation
Table 1: Hypothetical In Vitro Performance of this compound Gastroretentive Formulations
| Formulation ID | Type | Polymer(s) | Floating Lag Time (s) | Total Floating Time (h) | Mucoadhesive Strength (N) | % Drug Release at 8h |
| GF-F1 | Floating Tablet | HPMC K100M, Sodium Bicarbonate | 45 ± 5 | > 12 | N/A | 65 ± 4 |
| GF-F2 | Floating Tablet | HPMC K15M, Sodium Bicarbonate | 60 ± 8 | > 10 | N/A | 80 ± 5 |
| GF-M1 | Mucoadhesive Nanoparticles | Chitosan, Sodium Alginate | N/A | N/A | 0.45 ± 0.03 | 75 ± 6 |
| GF-M2 | Mucoadhesive Microspheres | Carbopol 934P, HPMC | N/A | N/A | 0.38 ± 0.02 | 70 ± 5 |
| Control | Conventional Tablet | - | N/A | N/A | N/A | > 95 (at 1h) |
Table 2: Hypothetical In Vivo Gastric Retention and Ulcer Healing in a Rat Model
| Formulation ID | Mean Gastric Retention Time (h) | Ulcer Index | % Ulcer Protection |
| GF-F1 | 6.2 ± 1.1 | 10.5 ± 2.3 | 78.1 |
| GF-M1 | 5.8 ± 0.9 | 12.1 ± 2.8 | 74.8 |
| Conventional this compound | < 1.5 | 25.4 ± 3.5 | 47.1 |
| Untreated Control | N/A | 48.0 ± 4.1 | 0 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Mucoadhesive Nanoparticles
This protocol is based on the ionotropic gelation method.
-
Preparation of Polymer Solutions:
-
Dissolve chitosan (e.g., 0.5% w/v) in an aqueous solution of 1% (v/v) acetic acid with gentle stirring.
-
Dissolve sodium alginate (e.g., 0.5% w/v) and a stabilizing agent like poloxamer in deionized water.
-
-
Drug Loading:
-
Disperse this compound in the sodium alginate solution, potentially with the use of a suitable surfactant to improve solubility.
-
-
Nanoparticle Formation:
-
Add the this compound-alginate solution dropwise into the chitosan solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously due to the electrostatic interaction between the positively charged chitosan and the negatively charged alginate.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the pellet with deionized water to remove unreacted reagents.
-
Resuspend the nanoparticle pellet and lyophilize for storage.
-
Protocol 2: In Vitro Floating and Drug Release Study for Floating Tablets
This protocol outlines the evaluation of the floating properties and drug release profile.
-
Apparatus:
-
USP Type II (paddle) dissolution apparatus.
-
-
Medium:
-
900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, maintained at 37 ± 0.5 °C.
-
-
Procedure:
-
Place the floating tablet in the dissolution vessel.
-
Record the Floating Lag Time : the time taken for the tablet to rise to the surface of the medium.
-
Record the Total Floating Time : the duration for which the tablet remains floating.
-
Set the paddle speed to 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours) and replace with an equal volume of fresh medium.
-
Analyze the withdrawn samples for this compound content using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Caption: Workflow for the preparation and evaluation of this compound-loaded mucoadhesive nanoparticles.
Caption: Key factors influencing the successful gastric retention of a floating tablet.
References
- 1. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancements and Challenges in Gastroretentive Drug Delivery Systems: A Comprehensive Review of Research Innovation, Technologies, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and in vivo evaluation of gastroretentive delivery systems for cefuroxime axetil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. BJNANO - Development of a mucoadhesive drug delivery system and its interaction with gastric cells [beilstein-journals.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. CN101455656A - Preparation method of this compound gastric floating tablets and use thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Mitigating Potential Off-Target Effects of Gefarnate in Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Gefarnate, a known gastroprotective agent, when studying its activity in cell-based assays, particularly concerning the Farnesoid X Receptor (FXR) and the Pregnane (B1235032) X Receptor (PXR).
While this compound is utilized for its effects on the gastrointestinal lining, its structural characteristics suggest a potential for interaction with nuclear receptors. This guide is designed to help researchers design robust experiments to ensure the observed effects are specific to the intended target.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
This compound is primarily known as a gastroprotective agent used in the treatment of gastritis and gastric ulcers. Its mechanism of action involves enhancing the mucosal barrier of the gastrointestinal tract.
Q2: What is the rationale for investigating this compound's activity on the Farnesoid X Receptor (FXR)?
FXR is a nuclear receptor highly expressed in the liver and intestine, playing a key role in bile acid, lipid, and glucose metabolism. Given this compound's site of action in the gastrointestinal system and its chemical structure, it is a candidate for investigation as a potential modulator of FXR activity.
Q3: What are potential off-target effects to consider when studying this compound in the context of nuclear receptor activation?
A primary concern is the potential for cross-reactivity with the Pregnane X Receptor (PXR). FXR and PXR are both members of the nuclear receptor superfamily and are known to have some overlap in their ligand recognition.[1][2][3] Activation of PXR can lead to the induction of drug-metabolizing enzymes and other unintended cellular responses, which could confound the interpretation of results aimed at studying FXR-specific effects.
Q4: How can I determine if this compound is activating my target receptor, FXR, specifically?
To confirm that the observed effects of this compound are mediated by FXR, a multi-pronged approach is recommended:
-
Dose-Response Characterization: Perform a dose-response experiment to determine the potency (EC50) of this compound for FXR activation.
-
Use of a Specific Antagonist: Co-treat cells with this compound and a specific FXR antagonist. A reversal of the observed effect by the antagonist provides strong evidence for FXR-mediated activity.
-
Genetic Knockdown/Knockout: The most definitive method is to use cell lines where the FXR gene has been knocked down (using siRNA/shRNA) or knocked out (using CRISPR/Cas9). The effect of this compound should be abolished in these cells if it is truly FXR-dependent.
-
Counter-screening against PXR: Perform a parallel assay to measure the activation of PXR by this compound to assess its selectivity.
Troubleshooting Guide for Off-Target Effects
This guide provides solutions to common problems encountered when assessing the specificity of this compound in nuclear receptor activation assays.
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific signal in the reporter assay. | 1. Cellular toxicity: High concentrations of this compound may be causing cell stress or death, leading to artifacts. 2. Promiscuous activation: The compound may be activating other signaling pathways that indirectly affect the reporter gene. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the non-toxic concentration range of this compound. 2. Use a reporter construct with a minimal promoter to reduce the likelihood of non-specific transactivation. |
| Inconsistent results between experimental replicates. | 1. Compound precipitation: this compound may be precipitating out of the cell culture medium, leading to variable effective concentrations. 2. Cell passage number and health: High-passage number cells can have altered receptor expression and signaling responses. | 1. Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. 2. Use cells within a defined low passage number range and ensure consistent cell seeding density. |
| The observed effect is not completely blocked by a specific FXR antagonist. | 1. Off-target effect: The effect is likely mediated, at least in part, by another receptor, such as PXR. 2. Insufficient antagonist concentration: The concentration of the antagonist may not be high enough to fully compete with this compound. | 1. Perform a PXR activation assay to determine if this compound is activating this receptor at the concentrations used. 2. Perform a dose-response experiment with the antagonist in the presence of a fixed concentration of this compound to ensure complete blockade. |
| This compound activates both FXR and PXR in reporter assays. | Lack of selectivity: this compound may be a dual activator of both receptors. | 1. Determine the EC50 values for both FXR and PXR activation to quantify the degree of selectivity. 2. Use cells that endogenously express only one of the two receptors, if available. 3. Employ downstream gene expression analysis (e.g., qPCR) for target genes known to be specifically regulated by either FXR or PXR to dissect the functional consequences of each activation. |
Quantitative Data Summary
The following table presents a hypothetical data summary for an FXR agonist with PXR off-target activity, which can be used as a template for organizing experimental results for this compound.
| Compound | Target | Assay Type | EC50 (µM) | Maximum Activation (Fold Induction) |
| This compound (Hypothetical) | FXR | Luciferase Reporter Assay | 5.2 | 8.5 |
| PXR | Luciferase Reporter Assay | 25.8 | 4.2 | |
| Positive Control (e.g., GW4064) | FXR | Luciferase Reporter Assay | 0.1 | 12.0 |
| Positive Control (e.g., Rifampicin) | PXR | Luciferase Reporter Assay | 0.5 | 10.0 |
Experimental Protocols
Protocol 1: FXR Transactivation Assay
This protocol describes a cell-based luciferase reporter assay to measure the activation of FXR.
-
Cell Culture and Seeding:
-
Culture HepG2 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transfection:
-
Prepare a transfection mix containing an FXR-responsive element (FXRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Include a positive control (e.g., GW4064) and a vehicle control (DMSO).
-
Replace the transfection medium with the compound dilutions and incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: PXR Transactivation Counter-Screen Assay
This protocol is to assess the off-target activation of PXR.
-
Cell Culture, Seeding, and Transfection:
-
Follow the same procedure as the FXR assay, but use a PXR-responsive element (PXRE)-luciferase reporter plasmid.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound as in the FXR assay.
-
Include a PXR-specific positive control (e.g., rifampicin).
-
-
Luciferase Assay and Data Analysis:
-
Follow the same procedure as the FXR assay to measure luciferase activity and calculate the EC50 for PXR activation.
-
Visualizations
Caption: Potential signaling pathways of this compound.
Caption: Experimental workflow to determine this compound's specificity.
References
Gefarnate Preclinical Formulation & Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical study of gefarnate (B1671420), focusing on vehicle selection, troubleshooting, and experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best vehicle for oral administration of this compound in preclinical rodent models?
A1: this compound is a lipophilic, water-insoluble compound. Therefore, aqueous vehicles are generally unsuitable without formulation aids. The choice of vehicle depends on the study's objective (e.g., pharmacokinetic vs. efficacy) and the required dose.
-
For Solutions: If a true solution is desired, dissolving this compound in an oil-based vehicle is recommended. Corn oil is a common and well-tolerated choice in rodent studies. A stock solution of this compound can be prepared in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then further diluted into the oil-based vehicle to the final desired concentration.
-
For Suspensions: For high-dose studies where solubility is a limiting factor, an aqueous suspension is a practical option. A common vehicle for this is 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in water. To improve the wettability and stability of the suspension, a small amount of a surfactant, such as 0.1% Tween 80 , is often included.
Q2: My this compound suspension appears unstable and separates quickly. How can I improve it?
A2: Suspension instability is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Particle Size Reduction: Ensure the this compound powder is micronized or finely milled before suspension. Smaller particle sizes increase the surface area and can lead to a more stable suspension.
-
Increase Viscosity: You can try increasing the concentration of the suspending agent (e.g., to 1% CMC), but be mindful of potential effects on gastrointestinal motility and drug absorption.
-
Optimize Surfactant Concentration: Ensure adequate wetting of the drug particles by the vehicle. The concentration of Tween 80 can be adjusted, but it's important to use the lowest effective concentration to avoid potential biological effects of the surfactant itself.
-
Consistent Preparation: Use a consistent method for preparation, such as homogenization or sonication, to ensure uniform particle dispersion. Always vortex the suspension thoroughly immediately before each administration to ensure the correct dose is delivered.
Q3: Can I use DMSO as the primary vehicle for oral gavage?
A3: Using high concentrations of DMSO for oral administration is generally discouraged. While this compound is soluble in DMSO, neat or high-concentration DMSO can have its own pharmacological and toxicological effects, potentially confounding study results. It is best used in small quantities to create a concentrated stock that is then diluted into a more benign final vehicle like corn oil or a CMC suspension.
Q4: Are there any known side effects of the vehicles themselves?
A4: Yes, vehicles are not always inert. High-fat vehicles like corn oil can influence gastrointestinal transit and absorption. Surfactants like Tween 80 can also alter membrane permeability. It is crucial to include a "vehicle-only" control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.
Quantitative Data: this compound Efficacy in Preclinical Models
The following table summarizes the effective dose range of this compound in a common preclinical model of gastric injury.
| Preclinical Model | Species | Inducing Agent | This compound Dose (Oral) | Vehicle | Observed Efficacy | Reference |
| Acute Gastric Lesions | Rat | Compound 48/80 (0.75 mg/kg, i.p.) | 50, 100, 200 mg/kg | Not explicitly stated, likely aqueous suspension | Dose-dependent reduction in progressive gastric mucosal lesions. Attenuated decreases in mucus and increases in markers of neutrophil infiltration and oxidative stress.[1][2] | [1][2] |
| Acute Gastric Lesions | Rat | HCl-ethanol, HCl-taurocholate, aspirin (B1665792) | 100 - 1000 mg/kg | Not explicitly stated | Dose-dependent inhibition of gastric lesion formation. |
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to screen for cytoprotective agents. Ethanol (B145695) rapidly induces gastric lesions by disrupting the mucosal barrier.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle (e.g., 0.5% CMC in distilled water)
-
Absolute Ethanol
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to the experiment to empty the stomach, but allow free access to water. Water should be withheld 2 hours before dosing.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Normal Control (Vehicle only, no ethanol)
-
Group 2: Ulcer Control (Vehicle + Ethanol)
-
Group 3: Positive Control (e.g., Omeprazole 20 mg/kg + Ethanol)
-
Group 4+: Test Groups (this compound at various doses + Ethanol)
-
-
Dosing: Administer the vehicle, positive control, or this compound formulation orally by gavage at a volume of 5-10 mL/kg.
-
Ulcer Induction: One hour after the treatment administration, orally administer 1 mL/200g body weight of absolute ethanol to all groups except the Normal Control group.[3]
-
Euthanasia and Tissue Collection: One hour after ethanol administration, euthanize the animals using an approved method.
-
Stomach Dissection: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with normal saline to remove gastric contents.
-
Ulcer Assessment: Pin the stomach flat on a board and examine for lesions. The ulcer index can be calculated by measuring the length and number of hemorrhagic streaks. Histopathological analysis can also be performed on fixed tissue sections.
Protocol 2: Aspirin-Induced Gastric Ulcer Model in Mice
This model mimics gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
Male ICR or Swiss albino mice (25-30g)
-
This compound
-
Vehicle (e.g., 0.5% CMC in distilled water)
-
Aspirin (suspended in water)
-
Oral gavage needles
-
Anesthetic
Procedure:
-
Animal Acclimatization: House animals under standard conditions for one week.
-
Fasting: Fast mice for 24 hours before ulcer induction, with free access to water until 1 hour before the experiment.
-
Grouping: Randomly assign mice to experimental groups similar to the ethanol model.
-
Dosing: Administer the vehicle, positive control, or this compound formulation orally.
-
Ulcer Induction: One hour after treatment, induce gastric ulcers by administering a single oral dose of aspirin (e.g., 500 mg/kg body weight) suspended in water.[4]
-
Euthanasia and Assessment: Four hours after aspirin administration, euthanize the mice. Dissect the stomach and assess the ulcer index as described in Protocol 1.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Proposed mechanism of action for this compound's gastroprotective effects.
References
- 1. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Antibody Specificity in Gefarnate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of antibodies used in Gefarnate research.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound that I should consider when selecting antibodies?
A1: this compound is a gastroprotective agent, and its mechanism of action involves several key proteins and pathways. When selecting antibodies for your research, you should primarily focus on targets related to:
-
Prostaglandin Synthesis: this compound is known to stimulate the production of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2] Key antibody targets in this pathway include Cyclooxygenase-2 (COX-2) and Prostaglandin E Synthase (PGES).[3]
-
Mucin Production: this compound enhances the gastric mucosal barrier by increasing the secretion of mucins.[1][4] Mucin 5AC (MUC5AC) is a critical secreted mucin in the gastric mucosa and a relevant antibody target.[3][5]
-
Heat Shock Proteins (HSPs): this compound has been shown to induce the expression of heat shock proteins, such as HSP70, which play a cytoprotective role.[6][7]
Q2: Why is it crucial to validate the specificity of my antibody for each new experiment or lot?
A2: Antibody validation is essential to ensure that the antibody binds specifically to the target protein of interest and not to other off-target molecules.[4][8] Lack of specificity can lead to unreliable and irreproducible results.[8] It is important to validate each new antibody lot, as there can be batch-to-batch variability in performance.[9] Furthermore, an antibody's performance can be context-dependent, meaning it may work well in one application (e.g., Western blot) but not in another (e.g., immunohistochemistry).[3]
Q3: What are the recommended initial steps for validating a new antibody for my this compound research?
A3: A step-wise approach to antibody validation is recommended.[10] A good starting point is to perform a Western blot analysis.[8] This will help determine if the antibody recognizes a protein of the correct molecular weight in your experimental system (e.g., gastric cell lines or tissue lysates).[8] Using positive and negative controls is crucial in this initial step.[8] For instance, you can use a cell line known to express your target protein as a positive control and one that does not as a negative control.[8]
Q4: Can this compound treatment interfere with antibody binding?
A4: While there is no direct evidence to suggest that this compound itself physically blocks antibody binding, it can modulate the expression levels of target proteins.[1][6] For example, if this compound treatment upregulates the expression of your target protein, you might observe a stronger signal. Conversely, if it downregulates a protein, the signal may be weaker or absent. It is also important to consider that this compound can induce post-translational modifications, which could potentially alter the epitope recognized by a specific antibody. Therefore, careful optimization and the use of appropriate controls are essential when studying the effects of this compound.
Troubleshooting Guides
Problem 1: Weak or No Signal in Western Blot
You are performing a Western blot to detect COX-2 in gastric mucosal cells treated with this compound, but you observe a very weak or no signal.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel. | This compound's effect on COX-2 expression might be subtle, requiring more protein to detect. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. | Incomplete transfer of proteins from the gel to the membrane will result in a weak signal.[11] |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody concentration. Try a range of dilutions (e.g., 1:500, 1:1000, 1:2000). | The optimal antibody concentration can vary between experiments and antibody lots.[12] |
| Inactive Primary or Secondary Antibody | Use a fresh aliquot of the antibody. Ensure proper storage conditions were maintained. Run a positive control (e.g., lysate from cells known to express high levels of COX-2) to confirm antibody activity. | Repeated freeze-thaw cycles or improper storage can degrade antibodies.[4] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary is a rabbit anti-COX-2, use an anti-rabbit secondary). | The secondary antibody must be able to recognize and bind to the primary antibody.[4] |
| Insufficient Incubation Time | Increase the primary antibody incubation time (e.g., overnight at 4°C). | Longer incubation can enhance the signal for low-abundance proteins.[12] |
| Blocking Buffer Interference | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking buffer, such as bovine serum albumin (BSA). | The components of the blocking buffer can sometimes interfere with antibody binding.[7] |
Detailed Protocol: Western Blot for COX-2
-
Sample Preparation: Lyse this compound-treated and control gastric mucosal cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Problem 2: High Background in Immunohistochemistry (IHC)
You are performing IHC to localize HSP70 in gastric tissue sections from this compound-treated animals and observe high background staining, making it difficult to interpret the results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration by performing a titration series. | Excess antibody can lead to non-specific binding and high background. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). | Insufficient blocking allows for non-specific binding of the primary and/or secondary antibodies.[13] |
| Endogenous Peroxidase Activity | Include a peroxidase quenching step (e.g., incubation with 3% hydrogen peroxide) before primary antibody incubation. | Endogenous peroxidases in the tissue can react with the HRP-conjugated secondary antibody, leading to background staining. |
| Non-specific Secondary Antibody Binding | Run a control slide with only the secondary antibody to check for non-specific binding. If staining is observed, consider using a pre-adsorbed secondary antibody. | The secondary antibody may cross-react with endogenous immunoglobulins in the tissue. |
| Insufficient Washing | Increase the number and/or duration of wash steps between antibody incubations. | Thorough washing is crucial to remove unbound antibodies.[11] |
| Tissue Drying | Ensure the tissue sections remain moist throughout the entire staining procedure. | Drying can cause artifacts and non-specific antibody binding.[4] |
| Antigen Retrieval Issues | Optimize the antigen retrieval method (heat-induced or enzymatic). Over-digestion with enzymes can lead to high background. | Proper antigen retrieval is necessary to unmask epitopes without damaging tissue morphology.[10] |
Detailed Protocol: Immunohistochemistry for HSP70
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded gastric tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating sections with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against HSP70 overnight at 4°C.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody for 30 minutes.
-
Washing: Wash sections three times with PBS.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by a DAB substrate-chromogen solution.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and biological context, the following diagrams are provided.
Caption: General experimental workflow for antibody validation in this compound research.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 3. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Prospective validation of an immunohistochemical panel (glypican 3, heat shock protein 70 and glutamine synthetase) in liver biopsies for diagnosis of very early hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical study of MUC5AC expression in human gastric carcinomas using a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Immunohistochemical detection of the inducible heat shock protein hsp70: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Implications of Targeting Heat Shock Protein 70 by Immunization or Antibodies in Experimental Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of cyclooxygenase-2 in gastritis and gastric premalignant lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemical distribution of heat shock protein 70 and proliferating cell nuclear antigen in mouse placenta at different gestational stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for placebo effects in Gefarnate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting animal studies with Gefarnate (B1671420), focusing on the critical aspect of controlling for placebo effects.
Frequently Asked Questions (FAQs)
Q1: What is the equivalent of a "placebo" in the context of pre-clinical animal studies?
A1: In animal research, the term "vehicle control" is analogous to a placebo in human clinical trials.[1][2][3] A vehicle is the substance used to dissolve or dilute the experimental compound—in this case, this compound—for administration. The vehicle control group receives the vehicle alone, administered in the same manner and on the same schedule as the this compound-treated group.[1][2] This is crucial to ensure that any observed effects are due to the drug itself and not the vehicle or the stress of the administration procedure.[4]
Q2: Why is a vehicle control group so critical in this compound animal studies?
A2: A vehicle control group is essential for several reasons:
-
Isolating the Drug's Effect: It allows researchers to differentiate the pharmacological effects of this compound from any physiological responses caused by the vehicle or the experimental procedure (e.g., injection stress).[1][2][5]
-
Accounting for Spontaneous Changes: It provides a baseline to measure against the natural course of the induced condition (e.g., gastric ulcer healing) over the study period.
-
Minimizing Confounding Variables: The administration procedure itself can induce stress or other physiological changes in animals, which could be misinterpreted as a drug effect.[4] A vehicle control group helps to account for these procedural effects.
Q3: Can the "placebo effect" be observed in animal subjects?
A3: Yes, phenomena similar to the placebo effect are observed in animals. This can manifest through several mechanisms:
-
Classical Conditioning: Animals can associate the administration procedure (e.g., an injection) with a physiological response, and this response can persist even when the active drug is replaced with an inert substance.[6][7]
-
The Hawthorne Effect: The increased attention, handling, and monitoring that animals receive as part of an experiment can lead to physiological changes or improved outcomes, independent of the treatment.[7]
-
Caregiver Placebo Effect: The expectations and biases of the researchers or animal handlers can unintentionally influence how they handle the animals and interpret subjective outcomes.[7][8] This underscores the importance of blinding in study design.
Q4: What are the different types of control groups I should consider for my this compound study?
A4: Depending on your experimental question, you may need several types of control groups:
-
Negative Control: This group does not receive any treatment, not even the vehicle. This helps to establish a baseline for the disease model.[2]
-
Vehicle Control: As discussed, this group receives the vehicle without this compound. This is the primary control for the effects of the drug's carrier and the administration procedure.[1][2][3]
-
Positive Control: This group receives a standard, established treatment for the condition being studied (e.g., a known anti-ulcer drug like cimetidine (B194882) or teprenone). This helps to validate the experimental model and provides a benchmark against which to compare the efficacy of this compound.[1][2][9]
-
Sham Control: If your study involves a surgical procedure to induce the condition, a sham control group undergoes the same surgery but without the specific disease-inducing step. This controls for the effects of anesthesia and the surgical procedure itself.[1][2]
Troubleshooting Guides
Issue: High variability in the vehicle control group's response.
-
Possible Cause: Inconsistent handling of animals, environmental stressors, or variations in the administration procedure.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure all technicians handle the animals in a consistent and gentle manner.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the housing facility and experimental conditions before the study begins.
-
Randomize: Properly randomize animals into different treatment groups to avoid underlying variables skewing the data.[2]
-
Control Environmental Factors: Maintain consistent lighting, temperature, humidity, and noise levels in the animal facility.
-
Issue: The effect of this compound is not significantly different from the vehicle control.
-
Possible Cause: The vehicle itself may have a biological effect, the dosage of this compound may be too low, or there may be issues with the experimental model.
-
Troubleshooting Steps:
-
Investigate the Vehicle: Review the literature to ensure the chosen vehicle is truly inert for the endpoints being measured.
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal concentration.[9][10]
-
Validate the Model: Ensure the animal model reliably produces the desired pathology and is sensitive to the expected class of compounds. Consider using a positive control to confirm the model's responsiveness.[1][2]
-
Data Presentation
Table 1: Effect of Orally Administered this compound on Gastric Mucosal Lesions in C48/80-Treated Rats
| Treatment Group | Dose (mg/kg) | Time Post C48/80 | Lesion Score (Mean ± SE) |
| Vehicle (Arabic Gum) | - | 3 h | 4.8 ± 0.5 |
| This compound | 50 | 3 h | 3.5 ± 0.4 |
| This compound | 100 | 3 h | 2.6 ± 0.3 |
| This compound | 200 | 3 h | 1.8 ± 0.2 |
| Teprenone (B58100) (Positive Control) | 200 | 3 h | 1.9 ± 0.3 |
| Data are hypothetical and structured based on findings reported in the literature.[10][11] |
Table 2: Effect of this compound on Biochemical Markers in Gastric Mucosa of C48/80-Treated Rats
| Parameter | Vehicle Control | This compound (200 mg/kg) |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 15.2 ± 1.5 | 8.1 ± 0.9 |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/g tissue) | 45.6 ± 4.2 | 25.3 ± 3.1 |
| Hexosamine Content (µg/g tissue) | 2.1 ± 0.2 | 3.9 ± 0.4* |
| Data are hypothetical and structured for illustrative purposes based on described effects.[10][11] |
Experimental Protocols
Protocol: Induction of Gastric Lesions and Treatment with this compound
This protocol is a generalized example based on common methodologies for studying gastroprotective agents.
-
Animals: Male Wistar rats (6 weeks old) are used. They are housed in a controlled environment (23±2°C, 55±5% humidity, 12-h light/dark cycle) and allowed free access to food and water for one week to acclimatize.
-
Groups:
-
Group 1: Negative Control (No treatment)
-
Group 2: Vehicle Control (e.g., 1% Arabic Gum, orally)
-
Group 3: this compound (e.g., 100 mg/kg in vehicle, orally)
-
Group 4: Positive Control (e.g., Teprenone, 200 mg/kg in vehicle, orally)
-
-
Induction of Gastric Lesions:
-
Treatment Administration:
-
Thirty minutes after the C48/80 injection, administer the respective treatments (Vehicle, this compound, or Positive Control) via oral gavage.
-
-
Sample Collection and Analysis:
-
Three hours after the C48/80 injection, euthanize the animals.
-
Excise the stomachs, inflate with saline, and fix in formalin.
-
Score the gastric lesions based on their number and severity.
-
Collect mucosal tissue for biochemical analysis (e.g., MPO, TBARS, hexosamine content).
-
Mandatory Visualization
Caption: Experimental workflow for a this compound animal study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 3. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 4. Placebo affects the performance of rats in models of depression: is it a good control for behavioral experiments? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicle treated animals: Significance and symbolism [wisdomlib.org]
- 6. thoreking.free.fr [thoreking.free.fr]
- 7. youtube.com [youtube.com]
- 8. Recognizing the placebo effect in veterinary medicine - News - VIN [news.vin.com]
- 9. [Effects of this compound on acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Gefarnate Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for interpreting the diverse and sometimes conflicting findings in the scientific literature on Gefarnate (B1671420). By offering detailed troubleshooting guides, frequently asked questions (FAQs), and clearly presented data, we aim to empower researchers to design more effective experiments and accurately interpret their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic 1: Clinical Efficacy of this compound
Question: What is the evidence for the clinical efficacy of this compound in treating gastric ulcers, and are there any conflicting reports?
Answer: Clinical studies have generally demonstrated the effectiveness of this compound in promoting the healing of gastric ulcers. However, the treatment context and patient population can influence outcomes.
Summary of Clinical Trial Data:
| Trial Reference | Comparison Group | Key Efficacy Endpoint | This compound Outcome | Control Outcome | Statistical Significance |
| Newcomb et al. (1976)[1] | Placebo | Mean % reduction in ulcer size (5 weeks) | 70.4% | 27.8% | p < 0.05 |
| Du et al. (2012)[2][3] | Sucralfate | Effective rate on endoscopic score (6 weeks) | 72% | 40.1% | p < 0.001 |
| Du et al. (2012)[2][3] | Sucralfate | Effective rate on dyspeptic symptom release (6 weeks) | 67% | 39.3% | p < 0.001 |
| Langman et al. (1976)[4] | Placebo (men) | Persistent ulcer healing (1 year) | 90.9% (10/11) | 36.4% (4/11) | Not specified |
Troubleshooting Experimental Discrepancies:
-
Patient Population: As noted in one long-term study, the efficacy of this compound was significant in men but not discernible in the small group of women studied[4]. When designing studies, consider adequate sample sizes for subgroup analysis.
-
Concomitant Medications: The use of other medications, particularly those affecting gastric acid or prostaglandin (B15479496) synthesis, could influence the observed efficacy of this compound.
-
Helicobacter pylori Status: The presence of H. pylori can affect the severity of gastritis and may influence treatment outcomes[2][3]. It is crucial to document and consider the H. pylori status of study subjects.
Experimental Protocol: Assessing Ulcer Healing
A typical protocol for assessing gastric ulcer healing in a clinical trial, as synthesized from the literature[1][2][3], would involve:
-
Patient Selection: Recruit patients with endoscopically confirmed chronic gastric ulcers.
-
Baseline Assessment: Perform endoscopy to measure the initial size of the ulcer. Collect baseline data on dyspeptic symptoms using a validated questionnaire.
-
Randomization: Randomly assign patients to receive this compound (e.g., 50-100 mg, 3-4 times daily) or a placebo/comparator drug.
-
Treatment Period: Administer the assigned treatment for a predefined period (e.g., 5-6 weeks).
-
Follow-up Assessment: Repeat endoscopy to measure the final ulcer size. Re-administer the symptom questionnaire.
-
Data Analysis: Calculate the percentage reduction in ulcer size and the change in symptom scores. Compare the outcomes between the treatment and control groups using appropriate statistical tests.
Topic 2: Mechanism of Action - Prostaglandin Synthesis
Question: Does this compound always increase prostaglandin levels? There seem to be conflicting reports.
Answer: The role of this compound in prostaglandin synthesis is a key area of discussion with some apparently conflicting findings. While some studies show a definitive increase in prostaglandins (B1171923), others suggest a more nuanced interaction, particularly in the context of other medications.
Interpreting the "Conflicting" Data:
One study found that in rats, this compound on its own did not increase prostaglandin E2 (PGE2) or prostacyclin levels above baseline[5]. However, in the same study, when cimetidine (B194882) (an H2 receptor antagonist) was administered, it caused a reduction in these prostaglandins. This compound was shown to inhibit this cimetidine-induced reduction[5]. In contrast, a clinical trial in patients with erosive gastritis reported a significant increase in mucosal prostaglandins in the this compound-treated group[2][3].
This suggests that the effect of this compound on prostaglandin levels may be context-dependent. It may act as a stabilizer of prostaglandin levels, preventing their depletion under conditions of stress or co-medication, rather than simply being a direct stimulator of their synthesis in all circumstances.
Experimental Workflow for Investigating Prostaglandin Synthesis:
Caption: Workflow for studying this compound's effect on prostaglandins.
Troubleshooting Prostaglandin Measurement:
-
Assay Sensitivity: Ensure the immunoassay used has sufficient sensitivity to detect subtle changes in prostaglandin levels.
-
Tissue Handling: Prostaglandins are lipids and can degrade quickly. Rapid harvesting and snap-freezing of gastric mucosal tissue are critical for accurate measurements.
-
Experimental Model: The choice of animal model and the nature of the gastric insult (e.g., chemical vs. stress-induced) can significantly impact the results.
Topic 3: Mechanism of Action - Heat Shock Protein 70 (Hsp70) Induction
Question: Is the induction of Hsp70 essential for the cytoprotective effects of this compound?
Answer: Geranylgeranylacetone (GGA), a derivative of this compound, is a known inducer of Hsp70, and this is considered a significant part of its protective mechanism, particularly in preventing apoptosis[6]. However, the direct correlation and necessity of Hsp70 induction for all of this compound's cytoprotective effects in various experimental models have not been definitively established, leading to potential questions about its universal role.
Signaling Pathway of Hsp70 Induction by GGA:
Caption: Proposed pathway for GGA-induced Hsp70-mediated cytoprotection.
Troubleshooting Hsp70 Induction Experiments:
-
Cell Type Variability: The inducibility of Hsp70 can vary significantly between different cell types. It is important to establish a baseline Hsp70 response in the specific cell line or primary cells being used.
-
Western Blotting Technique: Ensure proper antibody validation and loading controls (e.g., actin, tubulin) for semi-quantitative or quantitative Western blotting of Hsp70.
-
Functional Assays: Correlate Hsp70 induction with functional outcomes, such as apoptosis assays (e.g., TUNEL, caspase activity) or cell viability assays (e.g., MTT, LDH release), to establish a mechanistic link.
Topic 4: Other Cytoprotective Mechanisms
Question: Besides prostaglandins and Hsp70, what other mechanisms contribute to this compound's protective effects?
Answer: this compound has a multi-faceted mechanism of action. One of its key effects is the enhancement of the gastric mucosal barrier through the stimulation of mucus secretion[7].
Logical Relationship of this compound's Protective Mechanisms:
Caption: Interplay of this compound's multiple protective mechanisms.
Experimental Protocol: Assessing Gastric Mucus
Based on studies like the one investigating the effects of this compound on gastric lesions in rats[8]:
-
Induce Gastric Lesions: Use an appropriate animal model, for example, administration of a mast cell degranulator like compound 48/80.
-
Treatment: Administer this compound orally at various doses after the induction of lesions.
-
Mucus Quantification:
-
Adherent Mucus: Gently scrape the gastric mucosa and weigh the collected mucus.
-
Hexosamine Content: Measure the hexosamine content of the gastric mucosa as a biochemical marker of mucus glycoproteins.
-
-
Data Analysis: Compare the amount of adherent mucus and hexosamine levels between this compound-treated and control groups.
By providing this detailed technical support center, we hope to facilitate a deeper understanding of the complexities of this compound research and aid in the design and interpretation of future studies.
References
- 1. A double blind trial of this compound and placebo in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-toxic heat shock protein 70 inducer, geranylgeranylacetone, suppresses apoptosis of cultured rat hepatocytes caused by hydrogen peroxide and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gefarnate and Sucralfate for the Management of Chronic Gastric Ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gefarnate (B1671420) and sucralfate (B611045), two gastroprotective agents utilized in the treatment of chronic gastric ulcers. The following sections detail their mechanisms of action, comparative clinical efficacy, and the experimental protocols supporting these findings.
Mechanism of Action
Both this compound and sucralfate exert their therapeutic effects through local action on the gastric mucosa, but their primary mechanisms differ.
This compound , a synthetic isoprenoid, is believed to enhance the natural defense mechanisms of the gastric mucosa.[1][2] Its gastroprotective effects are multifaceted, involving the stimulation of mucus and bicarbonate secretion, which forms a protective barrier against gastric acid and pepsin.[1][2] Furthermore, this compound promotes the synthesis of endogenous prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), which play a crucial role in maintaining mucosal integrity by increasing mucosal blood flow and facilitating the repair of damaged tissue.[1][2] this compound also exhibits anti-inflammatory properties and stimulates the proliferation and migration of epithelial cells, contributing to ulcer healing.[1]
Sucralfate is a basic aluminum salt of sucrose (B13894) octasulfate.[3] In an acidic environment (pH < 4), it polymerizes to form a viscous, sticky gel that adheres to the ulcer crater.[4][5] This creates a physical barrier that protects the ulcer from the damaging effects of acid, pepsin, and bile salts.[3][4][6] Sucralfate also buffers gastric acid to some extent, inhibits the activity of pepsin, and adsorbs bile salts.[6][7] Additionally, it is thought to stimulate the local production of prostaglandins and epidermal growth factor, contributing to mucosal defense and repair.[5]
Comparative Clinical Efficacy
A multicenter, open-label, randomized trial directly compared the efficacy of this compound and sucralfate in 253 patients with chronic erosive gastritis and dyspeptic symptoms.[8][9][10] Patients received either 300 mg of this compound daily or 3 g of sucralfate daily for six weeks.[8][9][10]
Key Findings:
-
Endoscopic Healing: this compound demonstrated a significantly higher effective rate for endoscopic erosion improvement compared to sucralfate (72% vs. 40.1%, P < 0.001).[8][9][10][11]
-
Symptom Relief: A greater proportion of patients in the this compound group experienced relief from dyspeptic symptoms compared to the sucralfate group (67% vs. 39.3%, P < 0.001).[8][9][10][11]
-
Histological Improvement: this compound was more effective in reducing both chronic and active mucosal inflammation.[8][9][10][11]
-
Biomarker Changes: A significant increase in mucosal prostaglandins and a decrease in myeloperoxidase (an indicator of neutrophil infiltration) were observed in the this compound group.[8][9][10][11]
While not a direct head-to-head comparison for chronic gastric ulcers specifically, other studies have evaluated the individual efficacy of each drug. A long-term trial on this compound for chronic gastric ulcer showed persistent healing in 10 out of 11 male patients, compared to 4 out of 11 in the placebo group.[4] Studies on sucralfate have demonstrated healing rates for gastric ulcers to be around 73% after six weeks of treatment.[9]
Data Presentation
| Parameter | This compound (300 mg/day) | Sucralfate (3 g/day ) | P-value | Reference |
| Endoscopic Erosion Effective Rate | 72% | 40.1% | < 0.001 | [8][9][10] |
| Dyspeptic Symptom Release Rate | 67% | 39.3% | < 0.001 | [8][9][10] |
| Decrease in Chronic Inflammation | 57.7% | 24.8% | < 0.001 | [8][9][10] |
| Decrease in Active Inflammation | 36.4% | 23.1% | < 0.05 | [8][9][10] |
Experimental Protocols
Clinical Trial Methodology: this compound vs. Sucralfate in Chronic Erosive Gastritis[8][9][10]
-
Study Design: A multicenter, open-label, randomized controlled trial.
-
Participants: 253 patients with dyspeptic symptoms and endoscopically confirmed erosive gastritis.
-
Intervention: Patients were randomly assigned to receive either this compound (100 mg, three times daily) or sucralfate (1 g, three times daily) for six weeks.
-
Primary Endpoint: The effective rate of treatment on endoscopic erosion at week six. Endoscopic findings were graded based on the Lanza score, with effectiveness classified as healed (score 0), significantly effective (score becomes 1 or decreases by ≥2), or effective (score decreases by 1).[12]
-
Secondary Endpoints:
-
Symptom relief, assessed by a scoring system for severity.
-
Histological improvement of inflammation.
-
Changes in mucosal prostaglandin E2 (PGE2) and myeloperoxidase (MPO) levels.
-
-
Randomization: Patient allocation was based on a randomization number generated by a SAS program.[12]
-
Assessments: Endoscopy and biopsy were performed at baseline and after six weeks of treatment. Safety monitoring was conducted throughout the study.
Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa
-
Sample Collection: Gastric mucosal biopsy specimens are obtained during endoscopy.
-
Sample Preparation: To prevent in vitro formation of PGE2, the tissue should be immediately placed in an indomethacin (B1671933) buffer.[13] The tissue is then homogenized and centrifuged.[3]
-
Extraction: The supernatant is acidified, and PGE2 is extracted using a solid-phase extraction column (e.g., Amprep C18).[3]
-
Quantification: The extracted PGE2 is typically quantified using a competitive enzyme immunoassay (EIA).[14][15] In this assay, PGE2 in the sample competes with a fixed amount of alkaline phosphatase-labeled PGE2 for binding to a monoclonal anti-PGE2 antibody.[15] The color intensity of the subsequent enzymatic reaction is inversely proportional to the concentration of PGE2 in the sample.[15]
Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO is an enzyme found in neutrophils, and its activity in gastric tissue is used as an indirect measure of neutrophil infiltration and inflammation.[1][10] The assay measures the H2O2-dependent oxidation of a substrate, such as o-dianisidine dihydrochloride, which results in a color change that can be measured spectrophotometrically at 460 nm.[10][16]
-
Sample Preparation: Fresh gastric tissue is washed with PBS, weighed, and homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to extract MPO.[6][10][16] The homogenate is then centrifuged, and the supernatant is used for the assay.[6][10]
-
Assay Procedure:
-
The supernatant is added to a reaction mixture containing a phosphate (B84403) buffer, o-dianisidine dihydrochloride, and hydrogen peroxide.[10]
-
The change in absorbance at 460 nm is measured over time (kinetic assay).[10]
-
MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.[2]
-
Visualizations
Caption: Mechanism of Action of this compound in Gastric Ulcer Healing.
Caption: Mechanism of Action of Sucralfate in Gastric Ulcer Healing.
Caption: Workflow of the Comparative Clinical Trial.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastroesophageal reflux disease - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Endoscopic scoring system for gastric atrophy and intestinal metaplasia: correlation with OLGA and OLGIM staging: a single-center prospective pilot study in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mednexus.org [mednexus.org]
- 13. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme immunoassay of gastric luminal prostaglandin E2 in duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle for Gastric Mucosal Integrity: Gefarnate vs. Cimetidine
In the landscape of gastric lesion treatments, two compounds, Gefarnate (B1671420) and Cimetidine (B194882), have long been subjects of scientific inquiry. While both aim to alleviate gastric distress, their mechanisms of action diverge significantly. Cimetidine, a histamine (B1213489) H2 receptor antagonist, primarily functions by suppressing gastric acid secretion. In contrast, this compound, a synthetic isoprenoid, bolsters the stomach's natural defensive mechanisms. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy
A multi-center, randomized, double-blind clinical trial in Japan provides key insights into the comparative efficacy of this compound (referred to as Geranylgeranylacetone or GGA) and Cimetidine in treating gastric lesions in Helicobacter pylori-positive patients with dyspeptic symptoms. The study reveals a statistically significant advantage for this compound in endoscopic improvement and cure rates.
| Parameter | This compound (GGA) | Cimetidine (CIT) | p-value |
| Endoscopic Improvement Rate | 86.0% (43/50 patients) | 64.8% (35/54 patients) | p = 0.014[1] |
| Endoscopic Cure Rate | 80.0% (40/50 patients) | 55.6% (30/54 patients) | p = 0.012[1] |
| Symptom Disappearance Rate | 52.0% (26/50 patients) | 42.6% (23/54 patients) | Not Significant[1] |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference in the therapeutic action of this compound and Cimetidine lies in their molecular targets and downstream effects.
Cimetidine: The Acid Suppressor
Cimetidine acts as a competitive antagonist at the histamine H2 receptors on gastric parietal cells.[2][3] This blockade prevents histamine from stimulating the proton pump, ultimately leading to a reduction in gastric acid secretion.[3][4] This decrease in luminal acidity provides a more favorable environment for the healing of existing gastric lesions.
This compound: The Mucosal Defender
This compound's gastroprotective effects are multifactorial, focusing on enhancing the gastric mucosal defense system.[5][6] It stimulates the synthesis and secretion of mucus and bicarbonate, which form a protective barrier against gastric acid and pepsin.[5][6] Furthermore, this compound is known to increase the production of endogenous prostaglandins (B1171923), particularly prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2).[5] These prostaglandins play a crucial role in maintaining mucosal integrity by increasing mucosal blood flow and promoting epithelial cell restitution.
A study in rats demonstrated this differential effect on prostaglandins. While Cimetidine was found to reduce the levels of prostacyclin and PGE2 in the gastric mucosa, this compound counteracted this reduction.[5]
Experimental Protocols: A Closer Look
The following sections detail the methodologies employed in key comparative studies.
Clinical Trial in Patients with Gastritis
This study aimed to compare the effectiveness of this compound and Cimetidine on gastric lesions in H. pylori-positive patients with dyspeptic symptoms.[1]
-
Study Design: A multicenter, randomized, double-blind trial.[1]
-
Participants: 128 H. pylori-positive gastritis patients with endoscopically confirmed mucosal erosions and/or petechial hemorrhage.[1]
-
Treatment Regimen:
-
Endpoints:
In Vivo Study in a Rat Model of Acute Gastric Lesions
This study investigated the protective effects of this compound and Cimetidine against experimentally induced gastric lesions in rats.[2]
-
Animal Model: Male Wistar rats.
-
Induction of Gastric Lesions: Gastric lesions were induced by the oral administration of HCl-ethanol, HCl-taurocholate, or aspirin.[2]
-
Treatment:
-
Assessment: The extent of gastric lesion formation was evaluated.
Study on Endogenous Prostaglandins in Rat Gastric Mucosa
This research explored the differential effects of Cimetidine and this compound on prostaglandin levels in the gastric mucosa of rats.[5]
-
Animal Model: Male Wistar rats.
-
Treatment Regimen:
-
Measurement: The levels of 6-keto-prostaglandin F1α (a stable metabolite of prostacyclin), prostaglandin E2, and thromboxane (B8750289) B2 (a stable metabolite of thromboxane A2) in the gastric mucosa were determined by radioimmunoassay.[5]
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the distinct signaling pathways of this compound and Cimetidine.
References
- 1. Comparison of the effectiveness of geranylgeranylacetone with cimetidine in gastritis patients with dyspeptic symptoms and gastric lesions: a randomized, double-blind trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cimetidine and parietal cell regeneration in experimental wounds in rat gastric mucosa. A light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gefarnate vs. Teprenone: A Comparative Analysis of Cytoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective mechanisms of two prominent anti-ulcer agents, gefarnate (B1671420) and teprenone (B58100). By examining their distinct and overlapping modes of action, supported by experimental data, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of these compounds for future research and therapeutic development.
Core Cytoprotective Mechanisms: A Head-to-Head Comparison
This compound and teprenone, while both effective in protecting the gastric mucosa, employ different primary strategies to achieve this effect. This compound's strength lies in its ability to bolster the mucosal defense through the stimulation of protective factors, whereas teprenone is distinguished by its induction of heat shock proteins (HSPs), a key cellular stress response.
Teprenone , also known as geranylgeranylacetone, exerts a multifaceted protective effect on the gastrointestinal tract.[1] A primary mechanism is the induction of heat shock protein 70 (HSP70), a molecular chaperone that protects cells from stress-induced damage and assists in the proper folding of proteins.[1] This induction is achieved through teprenone binding to the C-terminal domain of HSP70, leading to the dissociation of the HSP70-heat shock factor-1 (HSF-1) complex. The liberated HSF-1 can then translocate to the nucleus and promote the transcription of the HSP70 gene. Beyond HSP induction, teprenone enhances the production of endogenous prostaglandins, increases gastric mucus secretion, improves mucosal blood flow, and exhibits anti-inflammatory and antioxidant properties.[1]
This compound , a synthetic isoprenoid, enhances the gastric mucosal barrier primarily by stimulating the synthesis and secretion of mucus and bicarbonate.[2][3] A crucial aspect of its mechanism is the increased production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which are pivotal in maintaining mucosal integrity.[2] this compound also promotes cellular repair and regeneration of the epithelial lining and improves mucosal blood flow, contributing to its overall gastroprotective and ulcer-healing capabilities.[2]
Quantitative Comparison of Cytoprotective Effects
The following tables summarize quantitative data from comparative preclinical studies, offering insights into the relative efficacy of this compound and teprenone in specific experimental models of gastric injury.
Table 1: Inhibition of Gastric Lesions in a Taurocholate/Hydrochloric Acid-Induced Acute Gastritis Model in Rats
| Compound | Dose (mg/kg) | Inhibition of Macroscopic Lesions in the Fundic Glandular Area |
| Teprenone | 50 | Significant reduction in pathological changes |
| 200 | Significant reduction in pathological changes | |
| This compound | 50 | Slight inhibition of pathological changes |
| 200 | Significant inhibition of pathological changes |
Data sourced from a comparative study on the protective effects of teprenone and this compound against taurocholate/hydrochloric acid-induced acute gastric mucosal lesions in rats.[4] The study suggests that teprenone may be more effective than this compound in this model, potentially due to a greater ability to enhance mucus production.[4]
Table 2: Effects on Gastric Mucosal Parameters in a Compound 48/80-Induced Gastric Lesion Model in Rats
| Parameter | Treatment (at 200 mg/kg) | Outcome |
| Adherent Mucus Content | This compound or Teprenone | Attenuation of the decrease caused by Compound 48/80 |
| Hexosamine Content | This compound or Teprenone | Attenuation of the decrease caused by Compound 48/80 |
| Myeloperoxidase Activity (Neutrophil Infiltration) | This compound or Teprenone | Attenuation of the increase caused by Compound 48/80 |
| Xanthine (B1682287) Oxidase Activity (Oxidative Stress) | This compound or Teprenone | Attenuation of the increase caused by Compound 48/80 |
| Thiobarbituric Acid Reactive Substances (Lipid Peroxidation) | This compound or Teprenone | Attenuation of the increase caused by Compound 48/80 |
This study indicates that at a dose of 200 mg/kg, the preventive effects of this compound and teprenone on mucus depletion, neutrophil infiltration, and oxidative stress are similar in this model of gastric injury.[5]
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. Taurocholate/Hydrochloric Acid-Induced Acute Gastritis in Rats [4]
-
Animals: Male rats are used for this model.
-
Induction of Gastritis: A solution containing 160 mM taurocholic acid and 250 mM hydrochloric acid is administered orally to induce acute gastric mucosal lesions.
-
Treatment: Test compounds (this compound or teprenone at doses of 50 mg/kg and 200 mg/kg) or a vehicle control are administered orally prior to the induction of gastritis.
-
Assessment: Following a set period, the stomachs are excised, and the gastric mucosal surface is examined for hemorrhage and erosion. Macroscopic pathological changes in the fundic glandular area are scored. Histomorphological analysis is also performed to assess for edema in the submucosal tissue and changes in Periodic acid-Schiff (PAS) staining, which indicates mucus content.
2. Compound 48/80-Induced Gastric Lesions in Rats [5]
-
Animals: Male rats are utilized in this experimental model.
-
Induction of Lesions: A single intraperitoneal injection of Compound 48/80, a mast cell degranulator, is administered at a dose of 0.75 mg/kg. This induces the release of vasoactive substances, leading to gastric mucosal injury.
-
Treatment: Test compounds (this compound at 50, 100, or 200 mg/kg; teprenone at 200 mg/kg) or a vehicle are administered orally 30 minutes after the injection of Compound 48/80.
-
Assessment: Three hours post-induction, the severity of gastric mucosal lesions is evaluated. Biochemical analyses of the gastric mucosa are conducted to measure adherent mucus content, hexosamine content (a marker of mucus glycoproteins), myeloperoxidase (MPO) activity (an index of neutrophil infiltration), and markers of oxidative stress such as xanthine oxidase activity and thiobarbituric acid reactive substances (TBARS).
Conclusion
This compound and teprenone are both effective cytoprotective agents with distinct but partially overlapping mechanisms of action. This compound's primary strength lies in its ability to directly enhance the mucosal barrier through the stimulation of prostaglandin and mucus secretion. In contrast, teprenone's unique mechanism involves the induction of the cellular stress response protein HSP70, providing a different avenue for cellular protection.
The choice between these agents in a therapeutic or research context may depend on the specific etiology of the gastric injury. For instance, in conditions where a direct enhancement of the mucosal barrier is paramount, this compound may be a more direct-acting agent. Conversely, in scenarios involving cellular stress and protein damage, teprenone's HSP-inducing capability could offer a significant advantage. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy in various patient populations. This guide provides a foundational understanding to inform such future research and development endeavors.
References
- 1. Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [Protective effects of teprenone and this compound against taurocholate/hydrochloric acid-induced acute gastric mucosal lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gefarnate and Proton Pump Inhibitors in Gastrointestinal Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the efficacy of gefarnate (B1671420) and proton pump inhibitors (PPIs) in the context of gastrointestinal protection. We delve into their distinct mechanisms of action, present comparative clinical data, and outline typical experimental protocols used to evaluate these agents.
Mechanisms of Action: A Tale of Two Strategies
This compound and proton pump inhibitors (PPIs) employ fundamentally different strategies to protect the gastrointestinal mucosa. This compound is a gastroprotective agent that enhances the natural defense mechanisms of the stomach lining, while PPIs are potent inhibitors of gastric acid secretion.[1][2]
This compound's Multi-faceted Mucosal Defense:
This compound, a synthetic analogue of a natural compound, works by bolstering the integrity of the gastric mucosa through several synergistic actions:[2][3]
-
Stimulation of Mucus and Bicarbonate Secretion: It increases the production of mucus and bicarbonate, which form a protective layer that neutralizes acid at the epithelial surface.[2]
-
Enhanced Prostaglandin Synthesis: this compound stimulates the synthesis of prostaglandins, which play a crucial role in maintaining mucosal blood flow and promoting cell repair.[3]
-
Cellular Proliferation and Repair: It promotes the proliferation and migration of epithelial cells, accelerating the healing of damaged mucosa.[3]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties, reducing mucosal injury.[3]
Proton Pump Inhibitors' Targeted Acid Suppression:
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion. Their mechanism is highly specific and involves the irreversible inhibition of the H+/K+ ATPase enzyme, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[4] This enzyme is the final step in the pathway of acid secretion.[4]
-
Activation in Acidic Environment: PPIs are prodrugs that are activated in the acidic environment of the parietal cell canaliculi.
-
Covalent Bonding: The activated form of the PPI covalently binds to cysteine residues on the proton pump, inactivating it.[5]
-
Profound and Long-Lasting Effect: This irreversible inhibition leads to a profound and long-lasting reduction in gastric acid secretion, as new proton pumps need to be synthesized to restore acid production.[4]
Comparative Efficacy: Head-to-Head Clinical Data
Direct comparative clinical trials between this compound and proton pump inhibitors for the treatment of active peptic ulcers are limited. However, a meta-analysis of randomized controlled trials has provided valuable data on their comparative efficacy in the prevention of low-dose aspirin-associated gastrointestinal injuries.
Table 1: Comparative Efficacy of PPIs vs. This compound for the Prevention of Low-Dose Aspirin-Associated GI Injuries
| Outcome | Odds Ratio (95% CI) | Interpretation |
| Peptic Ulcer | 0.12 (0.07 - 0.22) | PPIs are significantly more effective than this compound in preventing peptic ulcers.[6] |
| GI Bleeding | 0.21 (0.05 - 0.86) | PPIs are significantly more effective than this compound in preventing GI bleeding.[6] |
Data from a meta-analysis of randomized controlled trials.[6]
Experimental Protocols: A Framework for Evaluation
The following outlines a typical experimental design for a randomized, controlled clinical trial comparing the efficacy of this compound and a proton pump inhibitor in the treatment of gastric ulcers.
Objective: To compare the efficacy and safety of this compound versus a standard proton pump inhibitor (e.g., omeprazole) in the healing of benign gastric ulcers.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Adult patients (18-75 years) with a diagnosis of active benign gastric ulcer (of a specified size range, e.g., 5-20 mm in diameter) confirmed by upper gastrointestinal endoscopy.
-
Provision of written informed consent.
-
-
Exclusion Criteria:
-
Presence of gastric malignancy.
-
History of gastric surgery.
-
Concomitant use of other anti-ulcer medications, NSAIDs, or corticosteroids.
-
Helicobacter pylori infection (or patients are treated for it before randomization).
-
Severe concomitant illness.
-
Interventions:
-
Group 1 (this compound): this compound administered orally at a specified dosage and frequency (e.g., 100 mg three times daily).
-
Group 2 (PPI): A standard PPI, such as omeprazole, administered orally at a standard dosage (e.g., 20 mg once daily).
-
Treatment Duration: 8 weeks.
Outcome Measures:
-
Primary Endpoint: The proportion of patients with complete ulcer healing at 8 weeks, as confirmed by endoscopy. Complete healing is defined as the complete disappearance of the ulcer crater with mucosal regeneration.
-
Secondary Endpoints:
-
Ulcer healing rates at 4 weeks.
-
Reduction in ulcer size from baseline.
-
Symptom relief (e.g., resolution of epigastric pain), assessed using a validated scale.
-
Incidence of adverse events.
-
Relapse rates at a specified follow-up period (e.g., 6 months).
-
Assessments:
-
Screening: Medical history, physical examination, laboratory tests, and endoscopy to confirm eligibility.
-
Baseline: Endoscopy to document the size and location of the ulcer, and assessment of symptoms.
-
Follow-up (Weeks 4 and 8): Endoscopy to assess ulcer healing and symptom assessment.
-
Safety Monitoring: Recording of all adverse events at each study visit.
Conclusion
This compound and proton pump inhibitors represent two distinct and valuable approaches to managing gastrointestinal mucosal health. While PPIs offer potent and reliable acid suppression, making them highly effective in preventing acid-related injury, this compound's multifaceted gastroprotective actions present an alternative strategy focused on enhancing the intrinsic defense mechanisms of the mucosa. The choice between these agents depends on the specific clinical context, with PPIs being the current standard for potent acid suppression and this compound offering a mucosal-strengthening alternative. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy in various treatment scenarios.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
A Comparative Guide to the Gastroprotective Effects of Gefarnate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gastroprotective agent Gefarnate (B1671420) and its primary analog, Teprenone (B58100) (Geranylgeranylacetone). The information presented herein is intended to assist researchers and drug development professionals in understanding the mechanisms of action and comparative efficacy of these compounds, supported by experimental data.
Introduction to this compound and its Analogs
This compound is a synthetic isoprenoid with established gastroprotective properties. It is clinically used for the treatment of gastric ulcers and gastritis. Its mechanism of action involves strengthening the gastric mucosal barrier, a critical defense against endogenous aggressors like gastric acid and pepsin. Teprenone, also an acyclic isoprenoid, is a well-studied analog of this compound and is also used as an anti-ulcer drug.[1][2] This guide will focus on the comparative gastroprotective effects of these two compounds.
Comparative Efficacy: this compound vs. Teprenone
Experimental data from various preclinical models demonstrate that both this compound and its analog Teprenone possess significant gastroprotective activity. However, their efficacy can vary depending on the experimental model and the specific endpoint measured.
Table 1: Comparison of the Inhibitory Effects of this compound and Teprenone on Gastric Lesion Formation
| Compound | Animal Model | Ulcerogen | Dose (mg/kg) | Ulcer Index (or % Inhibition) | Reference |
| This compound | Rats | Taurocholate/HCl | 50 | Slight inhibition | [3] |
| 200 | Significant inhibition | [3] | |||
| Rats | Compound 48/80 | 50 | Dose-dependent reduction | [4] | |
| 100 | Dose-dependent reduction | [4] | |||
| 200 | Dose-dependent reduction | [4] | |||
| Teprenone | Rats | Taurocholate/HCl | 50 | Significant inhibition | [3] |
| 200 | Significant inhibition | [3] | |||
| Rats | Compound 48/80 | 200 | Significant reduction (similar to this compound 200 mg/kg) | [4] | |
| Rats | Low-dose Aspirin (B1665792) | 150 mg/day (human study) | Lanza score: 0.75 ± 0.93 (before) to 0.68 ± 0.82 (after) (not significant) | [5] |
Table 2: Comparative Effects of this compound and Teprenone on Gastric Mucosal Defense Mechanisms
| Mechanism | This compound | Teprenone | Reference |
| Mucus Production | Significantly inhibits the decrease in PAS staining (a marker for mucus) at 50 and 200 mg/kg.[3] | Significantly inhibits the decrease in PAS staining at 50 and 200 mg/kg; suggested to be more effective than this compound in enhancing mucus production.[3] | [3] |
| Prostaglandin (B15479496) E2 (PGE2) Levels | Maintains PGE2 levels during stress-induced ulcer formation.[6] | Promotes the endogenous synthesis of prostaglandins.[1][7] | [1][6][7] |
| Heat Shock Protein 70 (HSP70) Induction | Information not readily available in comparative studies. | Induces the expression of HSP70, which protects gastric mucosal cells.[1][2][8] | [1][2][8] |
Signaling Pathways
The gastroprotective effects of this compound and its analogs are mediated through complex signaling pathways that enhance the mucosal defense system. Teprenone, in particular, has been shown to induce the expression of Heat Shock Protein 70 (HSP70), a key molecular chaperone that protects cells from stress-induced damage.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to screen for gastroprotective agents.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Procedure:
-
Rats are fasted for 24 hours prior to the experiment, with free access to water.
-
The test compound (this compound or its analog) or vehicle (e.g., 1% carboxymethyl cellulose) is administered orally.
-
One hour after treatment, 1 mL of absolute ethanol (B145695) is administered orally to induce gastric ulcers.
-
One hour after ethanol administration, the animals are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and gently rinsed with saline to expose the gastric mucosa.
-
-
Ulcer Index Measurement:
-
The stomachs are macroscopically examined for lesions in the glandular part.
-
The length (mm) of each lesion is measured.
-
The ulcer index is calculated for each stomach by summing the lengths of all lesions.
-
The percentage of ulcer inhibition is calculated using the formula: ((Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index) x 100.
-
Quantification of Gastric Mucus
The Alcian blue staining method is a common technique for quantifying gastric mucus.
-
Procedure:
-
After ulcer induction and stomach removal as described above, the glandular portion of the stomach is excised and weighed.
-
The tissue is incubated in a 0.1% w/v Alcian blue solution in 0.16 M sucrose (B13894) solution, buffered with 0.05 M sodium acetate (B1210297) (pH 5.8), for 2 hours.
-
The tissue is then rinsed with 0.25 M sucrose solution to remove unbound dye.
-
The dye complexed with the gastric wall mucus is extracted by immersing the tissue in a 0.5 M magnesium chloride solution for 2 hours, with gentle shaking.
-
The resulting blue solution is shaken with an equal volume of diethyl ether, and the mixture is centrifuged.
-
The absorbance of the aqueous layer is measured at a wavelength of 620 nm.
-
The amount of Alcian blue extracted per gram of glandular tissue is calculated, which represents the quantity of gastric mucus.
-
Measurement of Prostaglandin E2 (PGE2) Levels
PGE2 levels in the gastric mucosa can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Gastric mucosal tissue is collected and homogenized in a suitable buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail).
-
The homogenate is centrifuged, and the supernatant is collected.
-
The total protein concentration of the supernatant is determined using a standard method (e.g., Bradford assay).
-
A commercial PGE2 ELISA kit is used to measure the concentration of PGE2 in the supernatant, following the manufacturer's instructions.
-
PGE2 levels are typically expressed as pg/mg of protein.
-
Western Blot Analysis for Heat Shock Protein 70 (HSP70)
This technique is used to determine the expression levels of HSP70 in the gastric mucosa.
-
Procedure:
-
Gastric mucosal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysate is determined.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HSP70.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.
-
The expression of a housekeeping protein (e.g., β-actin) is also measured to normalize the HSP70 expression levels.
-
Experimental Workflow
Conclusion
Both this compound and its analog Teprenone demonstrate significant gastroprotective effects. The available data suggests that Teprenone may be more potent in certain models, potentially due to its robust induction of HSP70.[3][8] Further head-to-head comparative studies with standardized methodologies are warranted to fully elucidate the relative potencies and nuanced mechanisms of these compounds. This guide provides a foundational understanding for researchers aiming to build upon the existing knowledge in the development of novel gastroprotective therapies.
References
- 1. Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Protective effects of teprenone and this compound against taurocholate/hydrochloric acid-induced acute gastric mucosal lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of teprenone and famotidine against gastroduodenal mucosal damage in patients taking low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. Role of heat shock proteins in gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Gastroprotective Agents Against Gefarnate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established gastroprotective agent Gefarnate (B1671420) against three new-generation compounds: Rebamipide (B173939), Ecabet (B36187) Sodium, and Teprenone (B58100). This document compiles available experimental data to benchmark their performance, details relevant experimental protocols, and visualizes key mechanistic pathways.
Introduction to Gastroprotective Agents
Gastroprotective agents are crucial in the management of peptic ulcers and other gastric mucosal injuries. They function not merely by neutralizing or inhibiting gastric acid but by enhancing the intrinsic defense mechanisms of the gastric mucosa. This compound, a synthetic isoprenoid, has long been a benchmark in this category. It is known to increase mucosal resistance by stimulating the production of protective mucus and prostaglandins (B1171923). This guide evaluates the standing of this compound in the context of newer agents—Rebamipide, Ecabet Sodium, and Teprenone—which exhibit multifaceted gastroprotective mechanisms.
Comparative Efficacy: A Review of Clinical and Preclinical Data
The following tables summarize the quantitative data from clinical and preclinical studies, offering a comparative look at the efficacy of these four agents in ulcer healing and mucosal protection.
Table 1: Clinical Efficacy in Gastric Ulcer Healing
| Agent | Dosage | Study Duration | Key Finding | Percentage of Ulcer Healing/Reduction | Comparator |
| This compound | 200 mg/day | 5 weeks | Significant reduction in ulcer size | 70.4% reduction | Placebo (27.8% reduction)[1] |
| 600 mg/day | 1 year | Persistent ulcer healing in men | 90.9% (10 out of 11 patients) | Placebo (36.4%; 4 out of 11 patients)[2] | |
| Rebamipide | 100 mg t.i.d. + PPI | 4 weeks | Significantly higher healing rate for large ulcers (>20mm) | 68% | PPI alone (36%)[3] |
| 100 mg t.i.d. | 8 weeks | Similar healing rates for ESD-induced ulcers | 93.3% | PPI (90.9%)[4] | |
| Ecabet Sodium | 1g b.i.d. + Cimetidine (B194882) | 8 weeks | Significantly augmented ulcer healing | 82% | Cimetidine alone (58%)[5] |
| Teprenone | 150 mg/day | 12 weeks | Significantly reduced risk of NSAID-induced GI ulcers | Relative Risk: 0.37 | Control[6] |
Table 2: Preclinical Comparative Efficacy
| Agents Compared | Animal Model | Key Finding |
| Teprenone vs. This compound | Taurocholate/HCl-induced acute gastric mucosal lesions in rats | Teprenone (at 50 mg/kg) showed significant reduction in pathological changes, while this compound required a higher dose (200 mg/kg) for significant inhibition. The study suggests Teprenone is more effective in this model, potentially due to greater mucus production ability.[7] |
Table 3: Efficacy in Helicobacter pylori Eradication (in combination therapy)
| Agent Combination | Study Duration | H. pylori Eradication Rate | Comparator |
| Rebamipide + CoCTx | 10 days | 90.6% | CoCTx alone (82.2%)[8][9] |
| Ecabet Sodium + CoCTx | 10 days | 89.2% | CoCTx alone (82.2%)[8][9] |
| Ecabet Sodium + Lansoprazole + Amoxicillin | 2 weeks | 78% | Lansoprazole + Amoxicillin (58%)[10] |
| Ecabet Sodium + Lansoprazole + Clarithromycin/Amoxicillin | 8 weeks | 79% | Dual therapy without Ecabet Sodium (26%)[11] |
*CoCTx: Concomitant therapy (Lansoprazole, Amoxicillin, Metronidazole, and Clarithromycin)
Mechanisms of Action: Signaling Pathways
The gastroprotective effects of these agents are mediated through complex signaling pathways that enhance mucosal defense.
This compound's Mechanism of Action
This compound enhances the gastric mucosal barrier primarily by stimulating the synthesis of prostaglandins and increasing the secretion of mucus and bicarbonate.
Caption: this compound's gastroprotective signaling pathway.
Rebamipide's Multifaceted Mechanism
Rebamipide exhibits a broader mechanism, including prostaglandin stimulation, mucus production, and anti-inflammatory actions.
Caption: Rebamipide's multiple mechanisms of action.
Key Experimental Protocols
Reproducible and standardized protocols are essential for the comparative evaluation of gastroprotective agents. Below are detailed methodologies for key in vivo and in vitro experiments.
Ethanol-Induced Gastric Ulcer Model in Rats
This is a widely used acute model to screen for gastroprotective activity.
Caption: Workflow for the ethanol-induced ulcer model.
Detailed Methodology:
-
Animals: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
Dosing: Animals are divided into groups and orally administered the test compound, this compound (as a reference), or vehicle (e.g., 1% carboxymethyl cellulose).
-
Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of absolute ethanol (1 mL/200g body weight).
-
Evaluation: One hour after ethanol administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Index Calculation: The area of hemorrhagic lesions in the glandular part of the stomach is measured. The ulcer index can be calculated based on the severity and extent of the lesions.
-
Biochemical Analysis: Gastric mucosal tissue can be scraped for the determination of mucus content (Alcian blue assay) and prostaglandin E2 levels (ELISA).
Quantification of Gastric Mucus: Alcian Blue Staining
This method quantifies the amount of gastric mucus, a critical component of the mucosal barrier.
Protocol:
-
Tissue Preparation: Gastric tissue is scraped, weighed, and homogenized in a specified buffer.
-
Staining: An aliquot of the homogenate is mixed with Alcian blue solution (e.g., 0.1% in 0.16 M sucrose/0.05 M sodium acetate, pH 5.8) and incubated.
-
Centrifugation: The mixture is centrifuged to pellet the mucus-dye complex.
-
Dye Extraction: The supernatant is discarded, and the pellet is resuspended in a solution to extract the bound dye (e.g., 0.5 M MgCl2).
-
Spectrophotometry: The absorbance of the dye-containing supernatant is measured at a specific wavelength (e.g., 620 nm).
-
Quantification: The amount of Alcian blue bound per gram of glandular tissue is calculated, which is proportional to the mucus content.
Measurement of Prostaglandin E2 (PGE2) by ELISA
PGE2 is a key mediator of gastric mucosal defense, and its quantification provides insight into the mechanism of gastroprotective agents.
Protocol (based on a typical competitive ELISA kit):
-
Sample Preparation: Gastric mucosal tissue is homogenized in a suitable buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis. The homogenate is then centrifuged, and the supernatant is collected.
-
Assay Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 is added to each well, initiating a competitive binding reaction.
-
The plate is incubated, and then washed to remove unbound reagents.
-
A substrate solution is added, which develops color in proportion to the amount of HRP-labeled PGE2 bound. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Calculation: The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of PGE2.
Conclusion
While this compound remains a relevant gastroprotective agent, newer compounds like Rebamipide, Ecabet Sodium, and Teprenone offer compelling efficacy, often through multifaceted mechanisms of action that include anti-inflammatory and tissue repair-promoting properties. The data presented in this guide suggests that these newer agents are at least as effective as, and in some contexts, may offer advantages over this compound.
Direct head-to-head clinical trials are needed for a more definitive comparison of their clinical efficacy in ulcer healing. The experimental protocols detailed herein provide a framework for such comparative studies. The continued investigation of these and other novel gastroprotective agents is crucial for the development of more effective therapies for gastric mucosal disorders.
References
- 1. A double blind trial of this compound and placebo in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial: rebamipide promotes gastric ulcer healing by proton pump inhibitor after endoscopic submucosal dissection—a randomized controlled study | Semantic Scholar [semanticscholar.org]
- 4. Efficacy of treatment with rebamipide for endoscopic submucosal dissection-induced ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy of ecabet sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. [Protective effects of teprenone and this compound against taurocholate/hydrochloric acid-induced acute gastric mucosal lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The Efficacy of Rebamipide or Ecabet Sodium Supplementation for Helicobacter pylori Eradication Therapy Compared with Quadruple (Concomitant) Regimen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kjg.or.kr [kjg.or.kr]
- 10. Prospective Multi-Center Trial for the Efficacy of Ecabet Sodium on the Relief of Dyspepsia in Korean Patients with Chronic Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ecabet sodium eradicates Helicobacter pylori infection in gastric ulcer patients [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gefarnate in Clinical Trials for Gastrointestinal Disorders
Absence of a formal meta-analysis necessitates a review of individual clinical trials to assess the efficacy and safety of Gefarnate (B1671420) in treating gastrointestinal conditions, primarily chronic gastric ulcers and erosive gastritis. This guide synthesizes available data from comparative clinical studies, offering insights for researchers, scientists, and drug development professionals.
This compound, a gastroprotective agent, has been evaluated in several clinical trials against placebo and other active treatments.[1] Its mechanism of action involves enhancing the mucosal barrier of the gastrointestinal tract by stimulating the production of mucus and bicarbonate, and promoting the generation of prostaglandins (B1171923), which aid in tissue repair and blood flow.[1] While a comprehensive meta-analysis is not available, individual studies provide valuable data on its performance.
Performance Against Placebo in Chronic Gastric Ulcer
Early clinical trials established the superiority of this compound over placebo in the treatment of chronic gastric ulcers. A long-term controlled trial involving 32 patients demonstrated a significantly higher rate of persistent ulcer healing in men treated with 600 mg of this compound daily compared to a placebo group (10 out of 11 patients versus 4 out of 11, respectively).[2] Another double-blind study with 45 out-patients reported a mean percentage reduction in ulcer size of 70.4% in the this compound group (50 mg, four times daily for five weeks) compared to 27.8% in the placebo group, a statistically significant difference (p < 0.05).[3] Notably, no adverse reactions were reported in these studies, suggesting a favorable safety profile for this compound.[2][3]
Comparison with Active Treatments
More recent studies have compared this compound with other gastroprotective agents, providing a clearer picture of its relative efficacy.
This compound vs. Sucralfate (B611045) for Chronic Erosive Gastritis
A multicenter, open-label, randomized trial in China compared this compound (300 mg daily) with sucralfate (3 g daily) for six weeks in 253 patients with erosive gastritis and dyspeptic symptoms.[4] this compound demonstrated a statistically significant higher effective rate in both endoscopic score (72% vs. 40.1%, P < 0.001) and dyspeptic symptom release (67% vs. 39.3%, P < 0.001).[4] Furthermore, this compound was more effective in improving mucosal inflammation, with a significant increase in prostaglandins and a decrease in myeloperoxidase observed in the this compound group.[4]
This compound vs. Lansoprazole for Aspirin-Induced Ulcer Prevention
In a prospective, multicenter, double-blind, randomized, active-controlled trial in Japan, the efficacy of Lansoprazole (15 mg daily) was compared with this compound (50 mg twice daily) for preventing the recurrence of gastric or duodenal ulcers in patients on long-term low-dose aspirin (B1665792) therapy.[5][6] The study, involving 461 patients, found Lansoprazole to be significantly superior. The cumulative incidence of ulcer recurrence at 361 days was 3.7% in the Lansoprazole group versus 31.7% in the this compound group (P < 0.001).[6] The hazard ratio for ulcer development was 0.099 in favor of Lansoprazole.[6]
Quantitative Data Summary
| Trial | Condition | Comparator | This compound Efficacy | Comparator Efficacy | Key Findings |
| Truelove & Rocca, 1976[2] | Chronic Gastric Ulcer | Placebo | 10/11 (90.9%) persistent healing in men | 4/11 (36.4%) persistent healing in men | This compound is a safe and effective treatment for chronic gastric ulcer in men. |
| Newcomb et al., 1976[3] | Chronic Gastric Ulcer | Placebo | 70.4% mean reduction in ulcer size | 27.8% mean reduction in ulcer size | This compound significantly promotes the healing of gastric ulcers in ambulant patients. |
| Du et al., 2008[4] | Chronic Erosive Gastritis | Sucralfate | 72% effective rate (endoscopic score) | 40.1% effective rate (endoscopic score) | This compound is superior to sucralfate in improving endoscopic and histological outcomes. |
| 67% effective rate (symptom release) | 39.3% effective rate (symptom release) | ||||
| NCT00762359[5][6] | Prevention of Aspirin-Induced Ulcer Recurrence | Lansoprazole | 31.7% cumulative ulcer incidence at 361 days | 3.7% cumulative ulcer incidence at 361 days | Lansoprazole is significantly more effective than this compound in preventing ulcer recurrence in long-term aspirin users. |
Experimental Protocols
This compound vs. Placebo for Chronic Gastric Ulcer (Truelove & Rocca, 1976)[2]
-
Study Design: Long-term controlled therapeutic trial.
-
Participants: 32 patients with chronic gastric ulcer.
-
Intervention: this compound (600 mg daily) or a dummy treatment.
-
Duration: 1 year, with a follow-up of approximately 2.5 to 3.5 years.
-
Assessment: Clinical course, and repeated radiological and endoscopic examinations at 3 months, 1 year, and during the follow-up period.
This compound vs. Sucralfate for Chronic Erosive Gastritis (Du et al., 2008)[4]
-
Study Design: Multicenter, open, randomized trial.
-
Participants: 253 patients with dyspepsia confirmed with erosive gastritis from six centers in China.
-
Intervention: this compound (300 mg daily) or sucralfate (3 g daily).
-
Duration: Six weeks.
-
Primary Endpoint: Effective rate of both treatments on endoscopic erosion at week six.
-
Additional Assessments: Histological improvement (chronic and active inflammation), mucosal prostaglandin (B15479496) levels, and myeloperoxidase levels.
This compound vs. Lansoprazole for Aspirin-Induced Ulcer Prevention (NCT00762359)[5][6]
-
Study Design: Prospective, multicenter, double-blind, randomized, double-dummy, active-controlled trial.
-
Participants: 461 Japanese patients with a history of gastric or duodenal ulcers requiring long-term low-dose aspirin therapy.
-
Intervention: Lansoprazole (15 mg daily) or this compound (50 mg twice daily).
-
Duration: 12 months or longer, with a 6-month open-label Lansoprazole follow-up.
-
Primary Endpoint: Development of gastric or duodenal ulcers.
-
Assessment: Cumulative incidence of ulcers calculated by the Kaplan-Meier method at days 91, 181, and 361.
Visualizing Experimental Workflows
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double blind trial of this compound and placebo in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Potency of Gefarnate and Its Derivatives in Gastroprotection
For Immediate Release
This guide provides a comprehensive comparison of the in vitro potency of Gefarnate (B1671420), a well-established anti-ulcer drug, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective performance assessment against its analogs.
Abstract
This compound, a synthetic isoprenoid, exerts its gastroprotective effects through multiple mechanisms, including the enhancement of the mucosal defense system. This involves stimulating mucus secretion, increasing prostaglandin (B15479496) synthesis, and exhibiting anti-inflammatory properties. This guide delves into the comparative in vitro efficacy of this compound and its key derivative, Teprenone (B58100) (Geranylgeranylacetone), highlighting their roles in cytoprotection. While comprehensive in vitro studies directly comparing a wide range of this compound derivatives are limited in publicly available literature, existing research provides valuable insights into their mechanisms and relative effectiveness.
Data Summary: In Vitro Potency Comparison
Due to the scarcity of studies directly comparing a broad series of this compound derivatives in vitro, a quantitative comparison table is not feasible at this time. However, available research consistently points to the following key findings:
-
Teprenone (Geranylgeranylacetone) , a prominent derivative, demonstrates comparable and, in some aspects, potentially superior gastroprotective effects to this compound in preclinical models.
-
One study indicated that Teprenone was more effective than this compound in a taurocholate/hydrochloric acid-induced lesion model in rats, suggesting a greater ability to stimulate mucus production.
-
Both this compound and Teprenone have been shown to prevent the progression of acute gastric mucosal lesions in rats by suppressing mucus depletion, inhibiting neutrophil infiltration (an indicator of inflammation), and reducing oxidative stress.[1]
Key Mechanisms of Action
The gastroprotective effects of this compound and its derivatives are primarily attributed to:
-
Stimulation of Mucus Secretion: Both this compound and Teprenone enhance the secretion of gastric mucus, a critical component of the mucosal barrier that protects the stomach lining from acid and pepsin.[2] In vitro studies using rat gastric cultured cells have shown that Geranylgeranylacetone directly stimulates mucus synthesis and secretion.[2]
-
Prostaglandin Synthesis: this compound has been shown to maintain the levels of endogenous prostaglandins, particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2), which are crucial for mucosal defense. Interestingly, the stimulatory effect of Geranylgeranylacetone on mucus production appears to be independent of prostaglandin synthesis.[2]
-
Anti-inflammatory and Antioxidant Effects: Both compounds exhibit anti-inflammatory activity by reducing neutrophil infiltration into the gastric mucosa and mitigate oxidative stress, further contributing to their cytoprotective capabilities.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to assessing the potency of this compound and its derivatives.
In Vitro Mucus Secretion Assay
This assay evaluates the ability of test compounds to stimulate mucus production in gastric mucosal cells.
-
Cell Culture: Primary cultures of rat gastric mucosal cells or human gastric adenocarcinoma cell lines (e.g., AGS) are grown to confluence in appropriate culture media.
-
Metabolic Labeling: The cells are incubated with a radiolabeled precursor of glycoproteins, such as ³H-glucosamine, for a defined period to allow for its incorporation into newly synthesized mucus glycoproteins.
-
Treatment: The cells are then washed to remove unincorporated radioactivity and incubated with fresh media containing various concentrations of this compound, its derivatives, or a vehicle control.
-
Sample Collection: After the incubation period, the culture medium is collected.
-
Quantification: The amount of radiolabeled mucus secreted into the medium is quantified using liquid scintillation counting. An increase in radioactivity in the medium of treated cells compared to control cells indicates stimulation of mucus secretion.[2]
Prostaglandin E2 (PGE2) Synthesis Assay
This assay measures the production of PGE2, a key gastroprotective prostaglandin, by gastric mucosal cells.
-
Cell Culture: Gastric mucosal cells are cultured as described above.
-
Treatment: Confluent cell monolayers are treated with different concentrations of the test compounds or a vehicle control for a specified duration.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. The results are typically normalized to the total protein content of the cells in each well.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Conclusion
References
- 1. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylgeranylacetone, a novel anti-ulcer drug, stimulates mucus synthesis and secretion in rat gastric cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of Gefarnate in Preventing Ulcer Recurrence: A Comparative Analysis
For researchers and professionals in drug development, understanding the long-term efficacy of therapeutic agents is paramount. This guide provides a comparative analysis of gefarnate (B1671420) versus placebo in the prevention of ulcer recurrence, supported by available clinical trial data and an exploration of its mechanism of action.
Quantitative Data Summary
A key long-term study conducted by Truelove and Rocca in 1976 provides the primary clinical evidence for the efficacy of this compound in preventing the recurrence of chronic gastric ulcers. The trial followed patients for approximately 2.5 to 3.5 years. The results, particularly in the male cohort, demonstrated a significant advantage for this compound over placebo in maintaining ulcer healing.
| Treatment Group | Number of Male Patients | Patients with Persistent Ulcer Healing | Percentage with Persistent Healing |
| This compound | 11 | 10 | 90.9% |
| Placebo | 11 | 4 | 36.4% |
Experimental Protocols
While the full detailed protocol of the pivotal long-term study by Truelove and Rocca (1976) is not extensively available in recent literature, the following key aspects have been reported:
Truelove and Rocca (1976) - Long-Term Controlled Therapeutic Trial
-
Objective: To assess the efficacy of this compound in the long-term treatment of chronic gastric ulcer.
-
Study Design: A long-term controlled therapeutic trial.
-
Patient Population: 32 patients with chronic gastric ulcer.
-
Treatment Arms:
-
This compound: 600 mg daily.
-
Control: Dummy (placebo) treatment.
-
-
Assessment: The clinical course was monitored, and assessments were made through repeated radiological and endoscopic examinations.
-
Follow-up: Examinations were conducted after 3 months of treatment, at the end of the 1-year trial period, and a final follow-up was performed between 2.5 and 3.5 years.
Newcomb et al. (1976) - Double-Blind Trial
For context, a shorter-term, five-week, double-blind study by Newcomb and colleagues provides further evidence of this compound's efficacy in ulcer healing:
-
Objective: To compare the ulcer healing effects of this compound with a placebo in patients with chronic gastric ulcers.
-
Study Design: A double-blind, placebo-controlled trial.
-
Patient Population: 45 out-patients with chronic gastric ulcers.
-
Treatment Arms:
-
This compound (geranyl farnesylacetate): 50 mg four times daily for five weeks.
-
Control: Identical dummy capsules daily for five weeks.
-
-
Primary Endpoint: Mean percentage reduction in ulcer size, as assessed by radiography.
-
Results: The this compound group showed a mean percentage reduction in ulcer size of 70.4%, compared to 27.8% in the placebo group[1]. This difference was statistically significant (p < 0.05)[1].
Mechanism of Action: Signaling Pathway
This compound's gastroprotective effects are attributed to its ability to enhance the mucosal defense mechanisms of the gastrointestinal tract.[2] This is achieved through a multi-faceted approach that includes the stimulation of prostaglandin (B15479496) synthesis, increased mucus secretion, anti-inflammatory actions, and promotion of cellular repair.[2]
Caption: this compound's multifaceted mechanism of action enhancing gastric mucosal defense.
References
Reproducibility of Published Findings on Gefarnate's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gefarnate (B1671420), a synthetic isoprenoid, has been utilized for its gastroprotective properties, primarily in the treatment of gastric ulcers. Its mechanism of action is multifaceted, with various studies pointing to several key cellular and molecular pathways. This guide provides a comparative analysis of the published findings on this compound's mechanism, focusing on the reproducibility of experimental data. We delve into its roles in cytoprotection, mucus secretion, prostaglandin (B15479496) synthesis, and the induction of heat shock proteins, presenting quantitative data from various studies in a standardized format to facilitate comparison. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of these findings.
Cytoprotective Effects
This compound is widely reported to exhibit cytoprotective effects on the gastric mucosa. This protection is attributed to its ability to enhance the mucosal defense mechanisms against various insults.
Comparative Efficacy in Ulcer Healing
Clinical and preclinical studies have evaluated the efficacy of this compound in promoting the healing of gastric ulcers. The data below summarizes the ulcer index reduction and healing rates from various studies.
| Study/Model | Treatment Group | Control/Comparator | Outcome Measure | Result | Reproducibility Note |
| Preclinical: Ethanol-Induced Ulcer Model (Rats) | This compound (100 mg/kg) | Vehicle | Ulcer Index | Significant reduction in ulcer index | High - Multiple studies report similar protective effects in this model. |
| Preclinical: Water-Immersion Stress Ulcer (Rats) | This compound (100 mg/kg, s.c.) | Vehicle | Mean Ulcer Index | Reduced ulcer index and maintained PGI2 and PGE2 levels[1] | Moderate - Finding on prostaglandin maintenance is specific to this study but consistent with the proposed mechanism. |
| Clinical Trial: Chronic Gastric Ulcer | This compound (50 mg, 4x daily) for 5 weeks | Placebo | Mean % reduction in ulcer size | 70.4% reduction with this compound vs. 27.8% with placebo (p < 0.05) | High - Multiple clinical trials have demonstrated the efficacy of this compound in ulcer healing compared to placebo.[2][3][4][5] |
| Clinical Trial: Chronic Gastric Ulcer | This compound (300 mg daily) for 6 weeks | Sucralfate (3 g daily) | Endoscopic erosion effective rate | 72% with this compound vs. 40.1% with Sucralfate (p < 0.001)[6] | Single study - This specific comparison would require further studies to confirm reproducibility. |
Experimental Protocol: Induction of Ethanol-Induced Gastric Ulcers in Rats
This protocol outlines a common method used to assess the cytoprotective effect of a compound against ethanol-induced gastric injury.
Materials:
-
Male Wistar rats (180-200g)
-
This compound
-
Ethanol (B145695) (absolute)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Oral gavage needle
Procedure:
-
Fast rats for 24 hours prior to the experiment, with free access to water.
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally to the respective groups.
-
One hour after treatment, administer 1 mL of absolute ethanol orally to each rat.
-
One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomachs flat on a board and score the ulcerative lesions. The ulcer index can be calculated based on the number and severity of the lesions.
Logical Workflow for Cytoprotection Assessment
Stimulation of Mucus Secretion
An integral part of this compound's cytoprotective action is its ability to stimulate the secretion of gastric mucus, which forms a protective barrier against endogenous and exogenous aggressors.
Quantitative Analysis of Mucus Production
| Study/Model | Treatment | Outcome Measure | Result | Reproducibility Note |
| In vitro: Corneal Epithelium | This compound (0.1 mg/mL) | Mucin-like glycoprotein (B1211001) secretion | Significant increase compared to control | High - Dose-dependent increase observed. |
| In vivo: Rat Gastric Mucosa | This compound (200 mg/kg) | Adherent mucus content | Attenuated the decrease in mucus content caused by C48/80 treatment[7] | Moderate - The use of a specific inducer (C48/80) makes direct comparison with other studies challenging. |
| In vivo: Rat Gastric Mucosa | This compound | Gastric mucosal hexosamine content | Attenuated the decrease in hexosamine content induced by HCl-aspirin[7] | High - Hexosamine content is a well-accepted marker for mucus, and this finding is consistent with the proposed mechanism. |
Experimental Protocol: Quantification of Adherent Gastric Mucus
This method is used to quantify the amount of mucus adhering to the gastric mucosa.
Materials:
-
Rat stomachs
-
0.1% Alcian blue solution (in 0.16 M sucrose (B13894), buffered with 0.05 M sodium acetate, pH 5.8)
-
0.5 M MgCl2 solution
-
Spectrophotometer
Procedure:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline and blot dry.
-
Immerse the stomach in the Alcian blue solution for 2 hours.
-
Wash the stomach twice in 0.25 M sucrose solution for 15 and 45 minutes, respectively, to remove unbound dye.
-
Extract the dye bound to the mucus by immersing the stomach in 0.5 M MgCl2 solution for 2 hours with intermittent shaking.
-
Measure the absorbance of the resulting blue solution at 605 nm.
-
The amount of Alcian blue extracted per gram of stomach tissue is correlated with the amount of adherent mucus.
Signaling Pathway for Mucus Secretion
Prostaglandin Synthesis
This compound's influence on prostaglandin synthesis, particularly Prostaglandin E2 (PGE2), is a cornerstone of its proposed mechanism of action. Prostaglandins (B1171923) play a crucial role in maintaining gastric mucosal integrity.
Comparative Data on Prostaglandin E2 Levels
| Study/Model | Treatment | Outcome Measure | Result | Reproducibility Note |
| In vivo: Water-Immersion Stressed Rats | This compound (s.c. injection) | Gastric Mucosal PGE2 Levels | Maintained PGE2 levels compared to a marked reduction in stressed controls[1] | High - This finding is frequently cited and consistent with the anti-ulcer effects of prostaglandins. |
| In vivo: Cimetidine-treated Rats | This compound (100 mg/kg, s.c.) + Cimetidine | Gastric Mucosal PGE2 Levels | Inhibited the cimetidine-induced reduction of PGE2 | Moderate - This study investigates a specific drug interaction, and more studies would be needed to confirm this specific effect. |
| Clinical: Chronic Erosive Gastritis | This compound (300 mg daily) | Mucosal Prostaglandin Levels | Significant increase in prostaglandins observed in the this compound group[6] | Moderate - Clinical data is valuable, but this is a single study. Further clinical investigations would strengthen this finding. |
Experimental Protocol: Measurement of Prostaglandin E2 by ELISA
This protocol describes a common method for quantifying PGE2 levels in biological samples.
Materials:
-
Gastric mucosal tissue homogenates or cell culture supernatants
-
Prostaglandin E2 ELISA kit
-
Microplate reader
Procedure:
-
Collect gastric mucosal tissue and homogenize in an appropriate buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Alternatively, collect the supernatant from cell cultures treated with this compound or control.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to a microplate pre-coated with a capture antibody.
-
Adding a PGE2-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Signaling Pathway for Prostaglandin E2 Synthesis
References
- 1. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of chronic gastric ulcer with carbenoxolone and this compound: a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. Treatment of Chronic Gastric Ulcer with Carbenoxolone and this compound: A Comparative Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Gefarnate Combination Therapy for Refractory Peptic Ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gefarnate-based combination therapy with standard treatments for refractory peptic ulcers. It synthesizes available clinical and preclinical data to offer an objective analysis of their respective mechanisms, efficacies, and experimental foundations.
A refractory peptic ulcer is defined as an ulcer that fails to heal despite 8 to 12 weeks of standard antisecretory therapy, primarily with proton pump inhibitors (PPIs)[1]. The management of such ulcers presents a significant clinical challenge. While high-dose PPIs remain the cornerstone of treatment, interest in cytoprotective agents like This compound (B1671420), as part of a combination therapy, is being explored for its potential to enhance mucosal healing.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches to refractory peptic ulcers can be broadly categorized into two main strategies: profound acid suppression and enhancement of mucosal defense. High-dose PPIs exemplify the former, while this compound represents the latter.
This compound: Enhancing Mucosal Defense
This compound, a synthetic isoprenoid, exerts its therapeutic effect by bolstering the intrinsic protective mechanisms of the gastric mucosa. Its multifactorial mechanism of action includes:
-
Stimulation of Mucus and Bicarbonate Secretion: this compound promotes the secretion of mucus and bicarbonate, which form a protective layer over the gastric epithelium, shielding it from the corrosive effects of gastric acid and pepsin.
-
Increased Prostaglandin (B15479496) Synthesis: A key action of this compound is the stimulation of endogenous prostaglandin E2 (PGE2) synthesis[2]. Prostaglandins are crucial for maintaining mucosal integrity through various actions, including increased mucosal blood flow and promotion of epithelial cell restitution.
-
Improved Mucosal Blood Flow: By enhancing blood circulation in the gastric mucosa, this compound ensures an adequate supply of oxygen and nutrients necessary for tissue repair and regeneration.
High-Dose Proton Pump Inhibitors (PPIs): Potent Acid Suppression
PPIs, such as omeprazole (B731), lansoprazole, and esomeprazole, are the most potent inhibitors of gastric acid secretion. They irreversibly bind to and inactivate the H+/K+-ATPase pump (the "proton pump") in gastric parietal cells. In the context of refractory ulcers, a high-dose regimen is often employed to achieve profound and sustained acid suppression, creating a more favorable environment for ulcer healing[1]. Doubling the standard dose is a common strategy when an ulcer is refractory to initial PPI treatment[1].
Signaling Pathway of this compound-Induced Cytoprotection
This compound's cytoprotective effects are significantly mediated through the prostaglandin E2 signaling pathway. The diagram below illustrates the key steps in this process.
This pathway highlights that this compound stimulates the production of PGE2, which in turn binds to EP2 and EP4 receptors on gastric mucosal cells[2][3][4]. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), ultimately resulting in the observed cytoprotective effects[2][3].
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound combination therapy with high-dose PPIs for refractory peptic ulcers are scarce. The available data for this compound is from older studies, often on chronic, non-refractory ulcers, and in comparison with other cytoprotective agents or H2-receptor antagonists. Therefore, an indirect comparison is presented based on the available evidence.
Table 1: Ulcer Healing Rates with this compound and Comparators
| Treatment Regimen | Study Population | Duration of Treatment | Ulcer Healing Rate | Reference |
| This compound (300 mg/day) | Chronic Erosive Gastritis | 6 weeks | 72% (endoscopic improvement) | [2] |
| Sucralfate (B611045) (3 g/day ) | Chronic Erosive Gastritis | 6 weeks | 40.1% (endoscopic improvement) | [2] |
| This compound (200 mg/day) | Chronic Gastric Ulcer | 5 weeks | 70.4% (mean reduction in ulcer size) | [5] |
| Placebo | Chronic Gastric Ulcer | 5 weeks | 27.8% (mean reduction in ulcer size) | [5] |
| This compound + H2-Blocker | Not Specified | Not Specified | Data not available in direct comparative trials |
Table 2: Ulcer Healing Rates with High-Dose PPIs in Refractory Ulcers
| Treatment Regimen | Study Population | Duration of Treatment | Ulcer Healing Rate | Reference |
| Omeprazole (40 mg/day) | Ranitidine-Resistant Ulcers | 4 weeks | 79.6% | [6] |
| Omeprazole (40 mg/day) | Ranitidine-Resistant Ulcers | 8 weeks | 94.4% | [6] |
| Omeprazole (40 mg/day) | H2-Antagonist Refractory Ulcers | 4 weeks | 85% | [7] |
| Omeprazole (40 mg/day) | H2-Antagonist Refractory Ulcers | 8 weeks | 96% | [7] |
| High-Dose PPI (doubled standard dose) | Refractory Peptic Ulcers | 8 weeks | ~90% | [1] |
From the available data, high-dose PPI therapy demonstrates high efficacy in healing refractory peptic ulcers, with healing rates reaching up to 96% after 8 weeks of treatment[7]. While this compound has shown superiority over placebo and other cytoprotective agents like sucralfate in healing chronic ulcers and gastritis[2][5], its efficacy in the specific context of refractory ulcers, particularly in comparison to the potent acid suppression of high-dose PPIs, has not been established in modern clinical trials. A combination of this compound with an H2-receptor antagonist has been explored, but robust clinical trial data on its efficacy for refractory ulcers is lacking[8][9][10][11][12].
Experimental Protocols
The assessment of ulcer healing in the cited studies predominantly relies on endoscopic evaluation. Below is a generalized experimental workflow for a clinical trial investigating the efficacy of a new treatment for peptic ulcers.
Experimental Workflow for a Peptic Ulcer Clinical Trial
Key Methodologies:
-
Patient Selection: Patients with endoscopically confirmed active peptic ulcers who have failed a standard course of PPI therapy are typically included.
-
Endoscopic Assessment: Ulcer healing is assessed via endoscopy at baseline and at specified intervals during and after treatment. The size of the ulcer is measured, and healing is often defined as complete re-epithelialization of the ulcer crater. Biopsies may be taken to rule out malignancy and to assess for the presence of Helicobacter pylori.
-
Symptom Evaluation: Patient-reported outcomes, such as pain relief and resolution of dyspeptic symptoms, are recorded throughout the study.
-
Safety Monitoring: Adverse events are monitored and recorded at each study visit. Laboratory tests may be performed to assess for any drug-related side effects.
Conclusion and Future Directions
High-dose PPIs are the established and highly effective treatment for refractory peptic ulcers, achieving healing in the majority of patients through profound acid suppression. This compound, with its distinct cytoprotective mechanism, has demonstrated efficacy in healing chronic gastric ulcers and gastritis, surpassing placebo and some other mucosal protective agents.
The theoretical advantage of combining a potent acid-suppressing agent with a cytoprotective drug like this compound is compelling. Such a combination could potentially accelerate healing and improve the quality of the healed mucosa, thereby reducing the risk of recurrence. However, there is a clear and significant lack of modern, well-controlled clinical trials to support the use of this compound combination therapy for refractory peptic ulcers.
Future research should focus on conducting rigorous, randomized controlled trials directly comparing high-dose PPI monotherapy with a combination of high-dose PPIs and this compound in patients with well-defined refractory peptic ulcers. Such studies are essential to determine if this combination therapy offers a tangible clinical benefit and to establish its place in the therapeutic armamentarium for this challenging patient population.
References
- 1. Diagnostic and Treatment Approaches for Refractory Peptic Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP4 receptor mediation of prostaglandin E2-stimulated mucus secretion by rabbit gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Cyclooxygenase, Prostaglandin E2 and EP Receptors in Mucosal Protection and Ulcer Healing in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double blind trial of this compound and placebo in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapy with omeprazole in patients with peptic ulcerations resistant to extended high-dose ranitidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of refractory peptic ulcer with omeprazole or continued H2 receptor antagonists: a controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved outcomes in patients with acute allergic syndromes who are treated with combined H1 and H2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short‐term treatment with proton pump inhibitors, H2‐receptor antagonists and prokinetics for gastro‐oesophageal reflux disease‐like symptoms and endoscopy negative reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gefarnate: A Procedural Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. For researchers, scientists, and drug development professionals working with Gefarnate, a comprehensive understanding of the appropriate disposal procedures is paramount. This guide provides essential, step-by-step safety and logistical information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, it is crucial to handle its disposal with care and in accordance with local and national regulations. The following procedures are based on established guidelines for pharmaceutical and chemical waste management.
| Disposal Consideration | Guideline | Primary Action |
| Regulatory Compliance | Adherence to national and local waste disposal regulations is mandatory. | Consult your institution's Environmental Health & Safety (EH&S) department for specific requirements. |
| Waste Characterization | Determine if the this compound waste is contaminated with other hazardous substances. | Evaluate the entire waste stream to identify any ignitable, corrosive, reactive, or toxic components. |
| Containerization | Use appropriate, sealed, and clearly labeled containers for waste collection. | Keep waste this compound in its original container if possible, or in a compatible, properly labeled waste container. |
| Disposal Pathway | Dispose of contents and containers through an approved waste disposal plant.[1] | Do not mix with other waste. Arrange for collection by a licensed hazardous waste contractor. |
| Spill Management | In case of a spill, contain the material and prevent it from entering drains. | Absorb the spill with inert material and place it in a suitable, closed container for disposal. |
Detailed Protocol for this compound Disposal
This protocol provides a systematic approach to managing this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify this compound Waste: This includes unused or expired this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., personal protective equipment, absorbent materials from spills).
-
Segregate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, biohazardous waste, or other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines.[2]
Step 2: Waste Characterization
-
Consult Safety Data Sheet (SDS): The SDS for this compound indicates it is not a hazardous substance.
-
Evaluate for Contaminants: The primary consideration is whether the this compound waste has been mixed with or is contaminated by other chemicals that are classified as hazardous (e.g., ignitable, corrosive, reactive, toxic).
-
Determine Final Waste Classification:
-
Non-Hazardous: If the this compound waste is uncontaminated or mixed only with other non-hazardous materials, it can be disposed of as non-hazardous chemical waste.
-
Hazardous: If the this compound waste is contaminated with a substance that would render the mixture hazardous, it must be managed as hazardous waste.[3]
-
Step 3: Proper Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant containers that can be securely sealed. For liquid waste, ensure the container is compatible with all components of the solution.
-
Label Containers Clearly: All waste containers must be accurately labeled with their contents. For hazardous waste, the label must include the words "Hazardous Waste" and a full description of the contents.
-
Maintain Container Integrity: Keep containers closed except when adding waste. Store in a designated waste accumulation area away from incompatible materials.
Step 4: Disposal
-
Contact EH&S or a Licensed Waste Contractor: Arrange for the pickup and disposal of the this compound waste through your institution's designated channels.
-
Incineration: The recommended disposal method for most pharmaceutical waste is incineration at a licensed facility.[4][5] This ensures the complete destruction of the chemical compounds.
-
Do Not Dispose Down the Drain: Do not pour this compound waste down the sink or into any sewer system.
-
Handle Uncleaned Containers as Product: Treat empty containers that have not been properly decontaminated as you would the product itself.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Gefarnate
Essential Safety and Handling Guide for Gefarnate
Disclaimer: This document provides general guidance on personal protective equipment (PPE), handling, and disposal for this compound based on best practices for handling research compounds and hazardous chemicals in a laboratory setting. No specific, comprehensive Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound provided by the supplier before handling this compound. The information below is intended to supplement, not replace, a substance-specific SDS.
This compound is a compound used for the treatment of gastritis and gastric ulcers.[1][2][3][4] As with any chemical used in a research setting, it is crucial to handle this compound with appropriate safety measures to minimize exposure and ensure a safe laboratory environment.[5] This guide provides essential information on personal protective equipment, operational procedures, and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
Given that this compound is a research compound, stringent adherence to safety protocols is essential to minimize exposure.[2][5] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.[6][7][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier against potential contamination. Powder-free gloves are recommended to avoid aerosolization of the compound.[6][8] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.[9] | Protects eyes and face from accidental splashes of liquids or contact with powders.[6] |
| Protective Clothing | A disposable, polyethylene-coated polypropylene (B1209903) gown with a solid front and tight-fitting cuffs. Long pants and closed-toe, closed-heel shoes are mandatory. | Provides a barrier to protect the skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet, or when there is a potential for aerosol generation. | Minimizes the risk of inhalation of the compound. Surgical masks offer little to no protection from chemical exposure.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Log the compound into the laboratory's chemical inventory.
2. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[7]
-
Use dedicated spatulas and weighing boats for handling the powder.
-
If preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Experimentation:
-
Clearly label all vessels containing this compound with the compound name, concentration, date, and your initials.
-
Keep containers with this compound sealed when not in use.
-
Work in a well-ventilated area.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if you are unsure how to handle it.
-
For small spills, wear the appropriate PPE and use an appropriate absorbent material to clean the area.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[10][11][12][13]
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use separate, clearly labeled containers for solid and liquid waste.
-
Do not mix this compound waste with incompatible chemicals.[11]
2. Waste Containers:
-
Use leak-proof, compatible containers for waste collection.[11]
-
Containers must be kept closed except when adding waste.[11][14]
-
Label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.[10][14]
3. Disposal Procedure:
-
All this compound waste, including empty containers, must be disposed of as hazardous chemical waste.[14]
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal procedures.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for regular disposal.[11]
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scbt.com [scbt.com]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 13. essex.ac.uk [essex.ac.uk]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
